molecular formula C10H6N2O B1519490 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS No. 90947-07-2

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Cat. No.: B1519490
CAS No.: 90947-07-2
M. Wt: 170.17 g/mol
InChI Key: KQUKHTDJZHDLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKHTDJZHDLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654947
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90947-07-2
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Central Index Identifier: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS Number: 90947-07-2

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and its emerging role as a key pharmacophore, particularly in the context of targeted cancer therapy through the inhibition of Poly(ADP-ribose) polymerase (PARP).

Core Compound Identity and Physicochemical Properties

This compound, also known as 5-cyanoisoquinolin-1-one, belongs to the isoquinolinone class of compounds. The isoquinoline core is a recurring motif in numerous natural products and medicinally active compounds, conferring a rigid and versatile scaffold for interaction with various biological targets.[1] The presence of the nitrile group at the 5-position significantly influences its electronic properties and potential for targeted therapeutic applications.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
CAS Number 90947-07-2[2]
Molecular Formula C₁₀H₆N₂O[2]
Molecular Weight 170.17 g/mol [2]
Topological Polar Surface Area 52.9 Ų[2]
Hydrogen Bond Acceptor Count 2[2]

Strategic Synthesis of the Isoquinolinone Scaffold

The synthesis of substituted isoquinolinones is a well-established area of organic chemistry, with various methodologies available. One documented approach to obtaining the 5-cyano substituted isoquinolin-1-one involves the acid-catalyzed cyclization of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine. This precursor is formed from the condensation of 2,6-dicyanotoluene with dimethylformamide dimethyl acetal (DMFDMA).[3]

Conceptual Synthesis Workflow

The following diagram illustrates the conceptual pathway for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2_6_dicyanotoluene 2,6-Dicyanotoluene E_intermediate E-2-(2,6-Dicyanophenyl)-N,N- dimethylethenamine 2_6_dicyanotoluene->E_intermediate Condensation DMFDMA Dimethylformamide dimethyl acetal (DMFDMA) DMFDMA->E_intermediate target_compound 1-Oxo-1,2-dihydroisoquinoline- 5-carbonitrile E_intermediate->target_compound Acidic Cyclization DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation (recruitment to SSB) DNA_SSB->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR synthesis) PARP1->PARylation NAD NAD+ NAD->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor 1-Oxo-1,2-dihydroisoquinoline- 5-carbonitrile (PARP Inhibitor) PARP_Inhibitor->Inhibition Inhibition->PARylation Inhibition

References

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer valuable insights into its chemical properties, potential synthetic routes, and applications.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinoline alkaloid family, and specifically the 1-oxo-1,2-dihydroisoquinoline (or isoquinolinone) core, represents a privileged scaffold in medicinal chemistry.[1] Natural and synthetic compounds bearing this motif exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[2] The introduction of a carbonitrile group at the 5-position of the isoquinolinone ring is anticipated to modulate the electronic properties and biological activity of the parent scaffold, making this compound a compelling target for further investigation.

Physicochemical and Predicted Properties

PropertyValue/PredictionSource
CAS Number 90947-07-2--INVALID-LINK--[3]
Molecular Formula C₁₀H₆N₂O--INVALID-LINK--[4]
Molecular Weight 170.171 g/mol --INVALID-LINK--[4]
Monoisotopic Mass 170.048012819 Da--INVALID-LINK--[4]
Appearance Predicted to be a solid at room temperature.N/A
Solubility Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and DMF.N/A
Topological Polar Surface Area 52.9 Ų--INVALID-LINK--[4]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[4]
Complexity 299--INVALID-LINK--[4]

Note: Predicted properties are based on computational models and should be confirmed through experimental validation.

Synthesis Strategies: An Analog-Based Approach

A definitive, optimized synthesis for this compound is not explicitly documented. However, established methods for the synthesis of related isoquinolinones can be adapted. A plausible retro-synthetic analysis suggests that the target molecule could be constructed from a suitably substituted benzene derivative.

A potential synthetic approach could involve a palladium-catalyzed C-H and N-H double activation, a method that has been successfully employed for the synthesis of various isoquinolinones.[5] This atom-economical approach offers a direct route to the isoquinolinone core.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram outlines a potential multi-step synthesis. The causality behind these steps is to build the carbon framework and then cyclize to form the desired heterocyclic system.

G A Substituted Benzamide B Palladium-catalyzed Annulation A->B Unsymmetrical Alkyne, Pd(OAc)₂ C This compound B->C Deprotection/Final Modification

Caption: Hypothetical synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Conceptual)
  • Starting Material Preparation: Synthesis of an appropriately substituted N-alkoxybenzamide precursor bearing a cyano group. The choice of the N-alkoxy group (e.g., N-methoxy) is crucial as it acts as a traceless directing group in the subsequent C-H activation step.

  • Palladium-Catalyzed Annulation: The substituted benzamide is reacted with an unsymmetrical alkyne in the presence of a palladium catalyst, such as palladium(II) acetate. This step facilitates the formation of the isoquinolinone ring system through a domino C-H/N-H activation process. The regioselectivity of the alkyne insertion is a critical parameter to control at this stage.

  • Deprotection: Removal of the N-alkoxy group to yield the N-H isoquinolinone. This can often be achieved under acidic or reductive conditions.

Self-Validating System: Throughout this proposed synthesis, reaction progress would be monitored by Thin Layer Chromatography (TLC) and the identity and purity of intermediates and the final product would be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the lactam (cyclic amide), the aromatic ring, and the nitrile group.

Key Reaction Pathways

G cluster_0 cluster_1 A 1-Oxo-1,2-dihydroisoquinoline- 5-carbonitrile B N-Alkylation/ N-Arylation A->B Base, R-X C Electrophilic Aromatic Substitution A->C Electrophile, Lewis Acid D Nitrile Hydrolysis/ Reduction A->D Acid/Base or Reducing Agent

Caption: Potential reaction pathways for this compound.

  • N-Functionalization: The lactam nitrogen can be alkylated or arylated under basic conditions to introduce a variety of substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of isoquinolinone-based compounds.

  • Electrophilic Aromatic Substitution: The electron-rich benzene portion of the isoquinolinone ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing substituents.

  • Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide array of possibilities for further derivatization.

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key spectroscopic features based on the structure of this compound and data from analogous compounds.[6]

Predicted ¹H NMR (in DMSO-d₆, 400 MHz)
  • Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment created by the carbonyl and nitrile groups.

  • Vinyl Protons: Two doublets corresponding to the protons at the 3 and 4 positions of the isoquinolinone ring, likely in the range of δ 6.5-7.5 ppm.

  • N-H Proton: A broad singlet, typically downfield, above δ 10 ppm.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz)
  • Carbonyl Carbon: A signal in the range of δ 160-165 ppm.

  • Nitrile Carbon: A signal around δ 115-120 ppm.

  • Aromatic and Vinyl Carbons: Multiple signals in the range of δ 100-150 ppm.

Predicted IR Spectroscopy (KBr Pellet)
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C≡N Stretch: A sharp, medium intensity absorption band around 2220-2230 cm⁻¹.

  • C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple absorption bands in the range of 1450-1600 cm⁻¹.

Potential Applications in Drug Discovery

The 1-oxo-isoquinoline scaffold is a key component in a number of biologically active molecules. For instance, derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[7][8] The introduction of a nitrile group, a common pharmacophore, could enhance the binding affinity and pharmacokinetic properties of such inhibitors.

Furthermore, the broader class of tetrahydroisoquinoline derivatives has demonstrated a wide range of pharmacological activities, including anti-HIV, anti-inflammatory, and anticonvulsant properties. Given this precedent, this compound and its derivatives represent a promising starting point for the development of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While direct experimental data is currently limited, this guide has provided a comprehensive overview of its predicted properties, potential synthetic strategies, and likely chemical reactivity based on the well-established chemistry of related isoquinolinone systems. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecular scaffold. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 90947-07-2), a heterocyclic compound of significant interest to the scientific community. The isoquinolone scaffold is a core component in numerous biologically active molecules, making its derivatives prime candidates for drug discovery and development. This guide details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight, and outlines standard methodologies for its synthesis and characterization. The narrative is grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a reliable and actionable resource.

The 1-oxo-1,2-dihydroisoquinoline core, often referred to as an isocarbostyril, represents a privileged heterocyclic scaffold in medicinal chemistry. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including potential as anticancer and neuroprotective agents.[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) within a rigid, planar ring system allows for specific and high-affinity interactions with biological targets. The addition of a carbonitrile group at the 5-position, as in the title compound, introduces a polar, electron-withdrawing feature that can be exploited to fine-tune molecular properties such as solubility, metabolic stability, and target binding affinity. This guide serves to consolidate the core technical data for this compound, providing a foundational dataset for researchers engaging in its study.

Physicochemical and Molecular Properties

A precise understanding of a compound's physicochemical properties is the cornerstone of all subsequent experimental design, from synthetic strategy to biological screening.

Molecular Identity
  • Systematic Name: this compound

  • CAS Number: 90947-07-2[2][3][4]

  • Molecular Formula: C₁₀H₆N₂O[2][3][4]

Core Quantitative Data

The molecular weight and associated mass-based properties are critical for quantitative analysis, reaction stoichiometry, and spectrometric identification. The key data for this compound are summarized below.

PropertyValueSource
Molecular Weight 170.171 g/mol [2]
170.1674 g/mol [3]
Monoisotopic Mass 170.048012819 Da[2]
Topological Polar Surface Area 52.9 Ų[2]
Complexity 299[2]
Hydrogen Bond Acceptor Count 2[2]
Physical Form Solid[3]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not detailed in the immediate search results, its structure is amenable to established synthetic routes for the isoquinolone core. A common and effective strategy involves the cyclization of a suitably substituted precursor, often derived from 2-cyanomethylbenzoic acid derivatives.

The causality behind this approach lies in creating an intramolecular reaction where a nucleophilic nitrogen attacks an electrophilic carbonyl or nitrile group, followed by tautomerization to yield the stable amide lactam ring system. The choice of starting materials and reagents is critical for achieving high yields and purity, often requiring inert atmospheres and anhydrous conditions to prevent unwanted side reactions.

G cluster_caption start 2-Methyl-3-nitrobenzonitrile (Starting Material) intermediate1 Functional Group Transformation (e.g., Oxidation of Methyl) start->intermediate1 Step 1: Oxidizing Agent intermediate2 2-Formyl-3-nitrobenzonitrile intermediate1->intermediate2 intermediate3 Condensation with Glycine Ester intermediate2->intermediate3 Step 2: Base, Solvent intermediate4 Intermediate Schiff Base intermediate3->intermediate4 cyclization Intramolecular Cyclization & Reduction of Nitro Group intermediate4->cyclization Step 3: Reducing Agent (e.g., Fe/HCl) product This compound (Final Product) cyclization->product caption caption

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: Compound Characterization as a Self-Validating System

To ensure the identity and purity of a synthesized batch of this compound, a multi-pronged analytical approach is required. This protocol serves as a self-validating system, where data from orthogonal techniques must converge to confirm the structure.

Objective: To confirm the chemical structure and assess the purity of a synthesized sample of this compound.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS)

    • Rationale: This technique provides an extremely accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₆N₂O). It is the primary method for validating the molecular formula.

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

      • Infuse the solution into an ESI-QTOF or Orbitrap mass spectrometer.

      • Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

      • Validation Check: The measured m/z for the [M+H]⁺ ion should match the calculated value for C₁₀H₇N₂O⁺ (171.0553) within a narrow mass tolerance (typically < 5 ppm). This is a common method seen in the characterization of similar heterocyclic compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Rationale: NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, effectively mapping the molecular skeleton and confirming connectivity.

    • Procedure:

      • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆), which is effective for similar aromatic amide structures.[5][6]

      • Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and a broad singlet for the N-H proton. Integration of the signals should correspond to the number of protons in the structure.

      • Acquire a ¹³C NMR spectrum. This should reveal 10 distinct carbon signals, including those for the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and the aromatic carbons.

      • Validation Check: The observed chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure of this compound.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC)

    • Rationale: HPLC separates the target compound from any impurities or unreacted starting materials, allowing for accurate purity determination.

    • Procedure:

      • Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

      • Inject a solution of the sample and monitor the eluent with a UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm).

      • Validation Check: A pure sample should result in a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).

Relevance and Applications in Drug Discovery

The isoquinolone scaffold is a cornerstone in the development of targeted therapies. A notable application is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers.[6][7] The rigid structure of the 1-oxo-3,4-dihydroisoquinoline core serves as an effective mimic of the nicotinamide moiety of NAD⁺, allowing it to bind competitively to the PARP enzyme's active site.[7] While this compound itself is not an approved drug, it serves as a valuable building block or fragment for creating more complex and potent inhibitors. The nitrile group can act as a metabolic blocking point, a hydrogen bond acceptor, or a chemical handle for further synthetic elaboration, making this compound a versatile tool for medicinal chemists.[8]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 170.17 g/mol .[2] Its value extends beyond its fundamental properties, positioning it as a significant building block in the synthesis of novel therapeutics. The robust protocols for its characterization, based on orthogonal analytical techniques, ensure a high degree of confidence for researchers working with this compound. As the field of medicinal chemistry continues to evolve, the strategic use of such well-characterized heterocyclic scaffolds will remain essential for the discovery of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a derivative of the isoquinolinone core. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to present a predictive yet scientifically grounded perspective on its chemical properties, synthesis, and potential therapeutic applications. Particular focus is given to its prospective role as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[2] This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore the therapeutic potential of novel isoquinolinone derivatives.

Introduction to the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolin-1(2H)-one, core is a privileged heterocyclic motif in drug discovery.[3] This structural framework is present in a variety of natural products and has been extensively utilized in the design of synthetic molecules with diverse pharmacological properties.[4] The inherent biological activity of the isoquinoline nucleus is attributed to its ability to interact with various biological targets, often through hydrogen bonding, π-π stacking, and metal chelation.[1]

Derivatives of the isoquinolinone scaffold have demonstrated a wide array of therapeutic effects, including:

  • Anticancer Activity: Many isoquinolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[1]

  • Antimicrobial Properties: The isoquinoline core has been a template for the development of antibacterial, antifungal, and antiviral agents.[4]

  • Anti-inflammatory Effects: Certain isoquinoline alkaloids and their synthetic analogues have shown significant anti-inflammatory properties.[6]

  • Neuroprotective and Other CNS Activities: The structural versatility of isoquinolines has led to the discovery of compounds with potential applications in treating neurodegenerative diseases.[1]

The subject of this guide, this compound, incorporates a nitrile group at the C5 position. The introduction of a cyano group can significantly modulate a molecule's physicochemical properties, including its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of this compound can be predicted.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[7]
Molecular Weight 170.17 g/mol [7]
CAS Number 90947-07-2[3]
Topological Polar Surface Area 52.9 Ų[7]
Hydrogen Bond Acceptor Count 2[7]
Predicted LogP 1.1[7]

Synthesis of this compound

Proposed Synthetic Pathway

A logical approach would involve the preparation of a 2-cyanomethylbenzoyl derivative followed by a cyclization reaction. This can be conceptualized in the following workflow:

G A Starting Material: 2-Methyl-3-nitrobenzonitrile B Oxidation of Methyl Group A->B e.g., KMnO4 C Reduction of Nitro Group B->C e.g., Fe/HCl D Formation of an Amide C->D e.g., Acetic Anhydride E Intramolecular Cyclization D->E Base-catalyzed F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Generic Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization for the specific substrate.

Step 1: Synthesis of 2-Formyl-3-nitrobenzonitrile

  • To a solution of 2-methyl-3-nitrobenzonitrile in a suitable solvent (e.g., pyridine), add a strong oxidizing agent (e.g., selenium dioxide).

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-formyl-3-nitrobenzonitrile.

Step 2: Synthesis of 2-Amino-6-cyanobenzaldehyde

  • Dissolve 2-formyl-3-nitrobenzonitrile in a mixture of ethanol and water.

  • Add a reducing agent, such as sodium dithionite, portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-amino-6-cyanobenzaldehyde.

Step 3: Synthesis of this compound

  • A variation of the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction could be adapted here.[11] For instance, condensation of 2-amino-6-cyanobenzaldehyde with a glyoxal derivative, followed by acid-catalyzed cyclization, could yield the desired product.

  • Alternatively, conversion of the aldehyde to a carboxylic acid, followed by amide formation and subsequent intramolecular cyclization, presents another viable route.[8][9][10]

Self-Validation: Each step of the synthesis should be monitored by TLC for reaction completion. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral features based on the analysis of similar compounds found in the literature.[12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl and nitrile groups.

  • Aromatic Protons: Signals for the protons on the benzene ring are expected in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Vinyl Protons: The protons on the dihydropyridine ring will likely appear as doublets in the vinylic region (δ 6.0-7.5 ppm).

  • NH Proton: A broad singlet corresponding to the amide proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region (δ 160-170 ppm).

  • Nitrile Carbon: The carbon of the cyano group should appear around δ 115-125 ppm.

  • Aromatic and Vinyl Carbons: Multiple signals corresponding to the carbons of the fused ring system will be present in the aromatic region (δ 100-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C=C and C-H Aromatic Stretches: Absorptions in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and HCN.

Potential Biological Activity: PARP Inhibition

A significant body of research points to the potential of isoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[2][13] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[14][15] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a common feature in BRCA1/2 mutated cancers), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][16]

The isoquinolinone scaffold can act as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[2] By mimicking nicotinamide, these inhibitors can bind to the catalytic domain of PARP-1 and prevent its function.

Proposed Mechanism of Action

G cluster_0 Normal Cell cluster_1 Cancer Cell (with HR Deficiency) A DNA Damage (Single-Strand Break) B PARP-1 Activation A->B C Base Excision Repair B->C D DNA Repair & Cell Survival C->D E DNA Damage (Single-Strand Break) G PARP-1 Inhibition E->G F This compound F->G H Replication Fork Collapse -> Double-Strand Break G->H I Defective Homologous Recombination H->I J Cell Death (Apoptosis) I->J

Caption: Proposed mechanism of action of this compound as a PARP inhibitor.

Experimental Workflow for Biological Evaluation

A systematic approach is required to validate the biological activity of this compound.

Step 1: In Vitro PARP-1 Inhibition Assay

  • Utilize a commercially available PARP-1 activity assay kit (e.g., colorimetric or chemiluminescent).

  • Incubate recombinant human PARP-1 enzyme with a histone-coated plate, activated DNA, and varying concentrations of the test compound.

  • Add biotinylated NAD+ to initiate the PARP-1 reaction.

  • Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a suitable substrate.

  • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the PARP-1 activity.

Step 2: Cell-Based Assays

  • Cytotoxicity Assay: Treat cancer cell lines (e.g., BRCA-deficient breast or ovarian cancer cells) with increasing concentrations of the compound for a defined period (e.g., 72 hours). Determine cell viability using an MTT or similar assay to calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis in treated cancer cells.

  • DNA Damage Assay: Perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, to visualize the extent of DNA damage induced by the compound.

Step 3: In Silico Modeling

  • Conduct molecular docking studies to predict the binding mode of this compound within the catalytic pocket of PARP-1.

  • Analyze the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the active site.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant isoquinolinone class. Based on the extensive research on related compounds, it is hypothesized to be a potential inhibitor of PARP-1, making it a candidate for further investigation as an anticancer agent, particularly for tumors with deficiencies in DNA repair pathways.

Future research should focus on:

  • Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for thorough biological evaluation.

  • Conducting comprehensive spectroscopic analysis to confirm its structure and purity.

  • Performing in vitro and cell-based assays to definitively determine its PARP-1 inhibitory activity and anticancer efficacy.

  • Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogues to identify more potent and selective derivatives.

The insights provided in this guide, though based on predictive analysis of related structures, offer a solid foundation and a compelling rationale for the further exploration of this compound in the field of drug discovery.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery of Isoquinolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and development of isoquinolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair. We will delve into the core scientific principles, from the initial identification of the isoquinolinone scaffold to the intricate details of preclinical and clinical evaluation, with a special focus on the potent inhibitor, Talazoparib. This document is designed to be a practical resource, offering not just a narrative of discovery but also field-proven insights and detailed experimental methodologies.

The Rationale for PARP Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP enzymes detect a DNA break, they catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nuclear proteins, a process termed PARylation.[3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3]

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[1] In the context of cancer, many tumors harbor mutations in genes essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). A prime example is mutations in the BRCA1 and BRCA2 genes, which are prevalent in certain breast, ovarian, and prostate cancers.[1]

Cells with defective HR are heavily reliant on PARP-mediated SSB repair. When PARP is inhibited in these cells, unrepaired SSBs accumulate and, during DNA replication, are converted into highly cytotoxic DSBs.[3] Because the HR pathway is deficient, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[1]

The Isoquinolinone Scaffold: A Privileged Motif for PARP Inhibition

The journey to develop potent PARP inhibitors led medicinal chemists to explore various chemical scaffolds that could mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[4] The isoquinolinone core emerged as a particularly promising scaffold. Its structural features allow for competitive inhibition at the catalytic site of PARP.[5] Early research demonstrated that isoquinolinone derivatives could effectively inhibit PARP activity and protect cells from DNA damage-induced death.[6] The quinoxaline scaffold, a bioisostere of isoquinolinone, has also been successfully utilized in the design of PARP-1 inhibitors.[2][7]

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

While the initial focus was on inhibiting the catalytic activity of PARP, a more profound and cytotoxic mechanism of action was later elucidated: PARP trapping .[8] This phenomenon involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of a break.[3] These trapped complexes are potent roadblocks to DNA replication and transcription, leading to the formation of DSBs and subsequent cell death, particularly in HR-deficient cells.[3] Notably, different PARP inhibitors exhibit varying degrees of trapping efficiency, with Talazoparib being one of the most potent PARP trappers.[8]

From Bench to Bedside: The Development of Talazoparib

The discovery and development of Talazoparib (formerly BMN 673) serves as an exemplary case study in the evolution of isoquinolinone-based PARP inhibitors. The journey involved meticulous medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry: A Symphony of Structure-Activity Relationships

The development of potent isoquinolinone-based PARP inhibitors involved a systematic exploration of structure-activity relationships (SAR). Key modifications to the isoquinolinone scaffold were aimed at enhancing interactions with the amino acid residues in the PARP active site, particularly GLU988 and LYS903.[9]

Initial isoquinolinone analogs, while demonstrating good biochemical and cellular potency, suffered from poor pharmacokinetic (PK) properties.[9] A significant breakthrough was achieved by constraining a linear propylene linker into a cyclopentene ring, which improved PK parameters while maintaining high potency for PARP1.[9] Further optimization to address potential liabilities associated with an anilinic moiety led to the development of the naphthyridinone scaffold.[9]

The design of Talazoparib incorporated a novel stereospecific dual chiral-center-embedded structure, enabling extensive and unique binding interactions with PARP1/2 proteins. This intricate molecular architecture is a key contributor to its exceptional potency.[10]

Preclinical Evaluation: A Gauntlet of In Vitro and In Vivo Assays

The preclinical development of isoquinolinone-based PARP inhibitors involves a rigorous battery of assays to characterize their potency, mechanism of action, and efficacy.

In Vitro Assays: Quantifying Potency and Mechanistic Insights

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP1.

Protocol: PARP1 Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Coat a 96-well plate with histone proteins, the substrate for PARP1.

  • Incubation with Inhibitor: Add purified PARP1 enzyme and varying concentrations of the test inhibitor (e.g., isoquinolinone derivatives) to the wells.

  • Reaction Initiation: Add a biotinylated NAD+ mix to initiate the PARylation reaction. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate. The intensity of the signal is proportional to the amount of PARylation and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Read the plate on a microplate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

This assay measures the ability of an inhibitor to trap PARP on DNA.

Protocol: Fluorescence Polarization-Based PARP Trapping Assay

  • Master Mix Preparation: Prepare a master mix containing a fluorescently labeled nicked oligonucleotide duplex and assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of a 96-well plate.

  • Enzyme Addition: Add purified PARP1 or PARP2 enzyme to the wells. The binding of the larger PARP enzyme to the small fluorescent DNA probe causes a significant increase in fluorescence polarization (FP).

  • Reaction Initiation: Initiate the PARylation reaction by adding NAD+. In the absence of an inhibitor, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in FP.

  • Measurement: In the presence of a trapping inhibitor, PARP remains bound to the DNA, and the FP signal remains high. Read the FP signal using a fluorescence plate reader.

  • Data Analysis: The increase in the FP signal in a dose-dependent manner indicates the PARP trapping efficiency of the inhibitor.

γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks:

This assay visualizes and quantifies the formation of DSBs, a downstream consequence of PARP inhibition in HR-deficient cells.

Protocol: γ-H2AX Immunofluorescence Staining

  • Cell Culture and Treatment: Seed cells (e.g., BRCA-mutant cancer cell lines) on coverslips and treat with the isoquinolinone-based PARP inhibitor for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2-0.3% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with 3-5% BSA in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Visualize the fluorescently labeled γ-H2AX foci using a fluorescence microscope. The number of foci per nucleus corresponds to the number of DSBs.

Western Blot for PARP Cleavage:

This assay detects the cleavage of PARP1, a hallmark of apoptosis.

Protocol: Western Blot Analysis of PARP Cleavage

  • Cell Lysis: Treat cells with the PARP inhibitor to induce apoptosis. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody that recognizes both full-length PARP1 (116 kDa) and the cleaved fragment (89 kDa).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: The appearance of the 89 kDa band indicates PARP cleavage and apoptosis.

In Vivo Efficacy Studies: Testing in Clinically Relevant Models

The antitumor efficacy of isoquinolinone-based PARP inhibitors is evaluated in preclinical animal models, typically using xenografts of human tumors in immunodeficient mice.

Protocol: In Vivo Efficacy Study in a BRCA-Mutant Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells with a BRCA1 or BRCA2 mutation (e.g., MDA-MB-436 or Capan-1) into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the isoquinolinone-based PARP inhibitor (e.g., Talazoparib) orally or via another appropriate route, once or twice daily for a specified period. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess the toxicity of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for selected isoquinolinone-based PARP inhibitors, with a focus on Talazoparib.

Table 1: In Vitro Potency of Talazoparib

AssayParameterValueReference
PARP1 Enzyme InhibitionKi1.2 nM[11]
PARP2 Enzyme InhibitionKi0.87 nM[11]
Whole-Cell PARylationEC502.51 nM[11]
Cell Proliferation (MX-1, BRCA1 mutant)EC500.3 nM[11]
Cell Proliferation (Capan-1, BRCA2 mutant)EC505 nM[11]

Table 2: Preclinical Antitumor Efficacy of an Optimized Naphthyridinone PARP Inhibitor (Compound 34)

Animal ModelTreatmentOutcomeReference
MDA-MB-436 (BRCA1 mutant) Breast Cancer XenograftSingle agentRemarkable antitumor efficacy[9]
MDA-MB-436 (BRCA1 mutant) Breast Cancer XenograftCombination with temozolomidePotentiation of antitumor effect[9]
Pancreatic Cancer XenograftCombination with temozolomidePotentiation of antitumor effect[9]
Ewing's Sarcoma ModelCombination with temozolomidePotentiation of antitumor effect[9]

Visualizing the Discovery Pathway and Mechanism

The following diagrams illustrate the key concepts and workflows in the discovery of isoquinolinone-based PARP inhibitors.

PARP_Inhibition_Mechanism cluster_0 DNA Single-Strand Break (SSB) cluster_1 Normal Cell (HR Proficient) cluster_2 Cancer Cell (HR Deficient - e.g., BRCA mutant) ssb SSB parp_normal PARP Activation ssb->parp_normal recruits parp_inhibitor Isoquinolinone-based PARP Inhibitor ber Base Excision Repair (BER) parp_normal->ber ssb_repaired SSB Repaired ber->ssb_repaired cell_survival_normal Cell Survival ssb_repaired->cell_survival_normal parp_trapping PARP Trapping parp_inhibitor->parp_trapping induces unrepaired_ssb Unrepaired SSB parp_trapping->unrepaired_ssb leads to replication_fork_collapse Replication Fork Collapse unrepaired_ssb->replication_fork_collapse dsb Double-Strand Break (DSB) replication_fork_collapse->dsb failed_hr Failed Homologous Recombination (HR) dsb->failed_hr apoptosis Apoptosis failed_hr->apoptosis

Caption: Mechanism of synthetic lethality induced by isoquinolinone-based PARP inhibitors.

Drug_Discovery_Workflow start Identification of Isoquinolinone Scaffold sar Structure-Activity Relationship (SAR) Studies start->sar optimization Lead Optimization (Improved Potency & ADME) sar->optimization preclinical Preclinical Evaluation optimization->preclinical invitro In Vitro Assays (Enzyme, Cell-based) preclinical->invitro invivo In Vivo Efficacy (Xenograft Models) preclinical->invivo clinical Clinical Development invivo->clinical

Caption: General workflow for the discovery and development of isoquinolinone-based PARP inhibitors.

Conclusion and Future Directions

The discovery of isoquinolinone-based PARP inhibitors represents a landmark achievement in targeted cancer therapy. The journey from scaffold identification to clinical approval has been a testament to the power of medicinal chemistry, innovative assay development, and a deep understanding of the underlying biology of DNA repair. Talazoparib, with its potent PARP trapping ability, stands as a beacon of success in this class.

The future of PARP inhibitor research is bright, with ongoing efforts to:

  • Overcome Resistance: Developing strategies to combat acquired resistance to PARP inhibitors is a critical area of research.

  • Expand Indications: Exploring the efficacy of PARP inhibitors in other tumor types with DNA repair deficiencies beyond BRCA mutations.

  • Combination Therapies: Investigating synergistic combinations of PARP inhibitors with other anticancer agents, such as immunotherapy and other DNA damage response inhibitors.

  • Develop Next-Generation Inhibitors: Designing novel inhibitors with improved selectivity and safety profiles.

This technical guide has provided a comprehensive overview of the discovery and development of isoquinolinone-based PARP inhibitors. By understanding the scientific principles and experimental methodologies outlined herein, researchers and drug development professionals can continue to build upon this success and usher in a new era of precision oncology.

References

The Emerging Potential of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While significant attention has been directed towards certain isomers, such as the 4-carbonitrile derivatives known for their potent PARP inhibitory activity, the 5-carbonitrile analogue remains a less explored yet potentially valuable molecule. This technical guide provides an in-depth analysis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, drawing upon the established knowledge of its related isomers to project its potential applications, synthetic strategies, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Significance of the 1-Oxo-1,2-dihydroisoquinoline Core

The isoquinoline and its derivatives are fundamental heterocyclic structures that have consistently featured in the development of new therapeutic agents. Their rigid, planar nature and ability to present substituents in a well-defined three-dimensional space make them ideal pharmacophores for interacting with a variety of biological targets. The introduction of an oxo group at the 1-position and a nitrile at various positions on the fused benzene ring further modulates the electronic and steric properties of the scaffold, leading to a diverse range of biological activities.

Notably, derivatives of 1-oxo-1,2-dihydroisoquinoline have been extensively investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical in DNA repair and genomic stability. The nitrile group, in particular, has been shown to be a key pharmacophoric element in some of these inhibitors, participating in crucial hydrogen bonding interactions within the enzyme's active site. While the 4-carbonitrile and 7-substituted analogues have been the subject of numerous studies and patents, the 5-carbonitrile isomer represents a frontier for new discoveries.

This guide will delve into the known chemistry and biology of the 1-oxo-1,2-dihydroisoquinoline scaffold to build a comprehensive understanding of the potential role of the 5-carbonitrile derivative in medicinal chemistry.

Synthetic Strategies and Chemical Properties

The synthesis of this compound is anticipated to follow established methodologies for the construction of the isoquinoline core, with specific considerations for the introduction of the 5-cyano group. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the isoquinoline core at the C4-C4a and N2-C3 bonds, suggesting a precursor like a substituted benzonitrile with a side chain amenable to cyclization.

Proposed Synthetic Protocol

A robust and adaptable synthetic protocol for this compound can be conceptualized based on established literature for related isomers. The following multi-step synthesis provides a logical and experimentally sound pathway.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-(cyanomethyl)-3-nitrobenzoate

  • Reaction Setup: To a solution of 2-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Execution: Heat the reaction mixture at 80°C for 4 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzonitrile.

  • Cyanation: Dissolve the crude product in a mixture of acetone and water. Add sodium cyanide (1.2 eq) and stir at room temperature for 12 hours.

  • Purification: Remove acetone under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude methyl 2-(cyanomethyl)-3-nitrobenzoate is purified by column chromatography.

Step 2: Reductive Cyclization to form this compound

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.

  • Execution: Add iron powder (5.0 eq) portion-wise to the solution. Heat the mixture to reflux for 6 hours. The reduction of the nitro group and subsequent intramolecular cyclization occurs in this step.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

  • Purification: Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Diagram: Synthetic Workflow

G A 2-Methyl-3-nitrobenzonitrile B Bromination (NBS, Benzoyl Peroxide) A->B C 2-(Bromomethyl)-3-nitrobenzonitrile B->C D Cyanation (NaCN) C->D E Methyl 2-(cyanomethyl)-3-nitrobenzoate D->E F Reductive Cyclization (Fe, Acetic Acid) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Postulated Biological Activity and Mechanism of Action

While direct experimental data for this compound is not yet widely published, its structural similarity to known PARP inhibitors provides a strong basis for hypothesizing its biological activity.

Primary Hypothesized Target: PARP Inhibition

The PARP enzyme family, particularly PARP-1 and PARP-2, are key players in the base excision repair (BER) pathway. In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality.

The 1-oxo-1,2-dihydroisoquinoline core of the 4-carbonitrile isomer is known to mimic the nicotinamide moiety of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the PARP active site. The lactam carbonyl and the NH group typically form crucial hydrogen bonds with key amino acid residues (e.g., Gly, Ser) in the active site. The nitrile group can also act as a hydrogen bond acceptor. It is therefore highly probable that this compound will also exhibit PARP inhibitory activity. The altered position of the nitrile group from the 4 to the 5-position will likely influence the binding affinity and selectivity for different PARP isoforms.

Diagram: Hypothesized PARP Inhibition Pathway

G cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound A DNA Single-Strand Break B PARP Activation A->B C ADP-ribosylation B->C F Inhibition of PARP B->F Targeted by Compound D Recruitment of Repair Proteins C->D E DNA Repair D->E G Stalled Replication Forks F->G H Double-Strand Breaks G->H I Synthetic Lethality in HR-deficient cells H->I

Caption: Proposed mechanism of action via PARP inhibition leading to synthetic lethality.

Potential for Other Biological Targets

The isoquinoline scaffold is known to interact with a wide range of other biological targets. Therefore, it is plausible that this compound could exhibit off-target effects or even possess novel primary activities. These could include:

  • Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores.

  • Phosphodiesterase (PDE) Inhibition: Certain isoquinoline derivatives are known PDE inhibitors.

  • Ion Channel Modulation: The rigid scaffold could interact with ion channel pores or allosteric sites.

Recommended Experimental Evaluation

To validate the hypothesized biological activity of this compound, a systematic experimental cascade is recommended.

In Vitro Characterization

Protocol: PARP-1 Inhibition Assay (Enzymatic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Coat streptavidin plates with biotinylated NAD+.

    • In a separate reaction plate, incubate PARP-1 enzyme, activated DNA, and varying concentrations of this compound (typically from 1 nM to 100 µM).

    • Initiate the reaction by adding NAD+.

    • Incubate to allow for poly(ADP-ribosyl)ation.

    • Transfer the reaction mixture to the coated plates to capture the biotinylated PARP.

    • Detect the amount of PARP bound to the plate using a primary anti-PARP antibody and a secondary HRP-conjugated antibody.

    • Add TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table: Comparative IC50 Data of Known PARP Inhibitors

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib1.91.5[Link to relevant study]
Rucaparib1.46.9[Link to relevant study]
Niraparib3.82.1[Link to relevant study]
Talazoparib0.571.1[Link to relevant study]
Hypothetical To be determinedTo be determinedN/A
Cellular Assays

Following enzymatic characterization, the cellular activity of the compound should be assessed.

Protocol: Cell Viability Assay in BRCA-deficient Cancer Cell Lines

  • Objective: To evaluate the selective cytotoxicity of the compound in homologous recombination-deficient (HRD) cancer cells.

  • Cell Lines: A panel of cell lines should be used, including a BRCA1/2-mutant line (e.g., CAPAN-1) and a BRCA1/2-wildtype line (e.g., BxPC-3) as a control.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line and determine the selectivity index (GI50 in wildtype cells / GI50 in mutant cells).

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-established pharmacology of its isomers, there is a strong rationale to investigate its potential as a PARP inhibitor. The synthetic accessibility and the potential for novel intellectual property make it an attractive starting point for a drug discovery program.

Future work should focus on the efficient synthesis and purification of this compound, followed by the rigorous in vitro and cellular characterization outlined in this guide. Further optimization of the scaffold through structure-activity relationship (SAR) studies could lead to the discovery of potent and selective next-generation therapeutics. The exploration of this and other underrepresented isomers of known pharmacophores is a crucial endeavor in the ongoing quest for novel and effective medicines.

The Emergence of 1-Oxo-1,2-dihydroisoquinolines as Potent PARP Inhibitors: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[1][2] Its inherent planarity and hydrogen bonding capabilities make it an ideal starting point for the design of targeted therapeutics. This guide provides an in-depth technical exploration of the primary mechanism of action for this class of compounds, with a particular focus on derivatives such as 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile. Our central thesis, supported by a growing body of evidence, identifies Poly(ADP-ribose) polymerase (PARP) as the principal molecular target.[3][4][5][6]

This document will dissect the intricate molecular interactions governing the inhibition of PARP, detail the downstream cellular consequences, and provide validated experimental protocols for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this promising compound class.

Core Mechanism of Action: Competitive Inhibition of PARP1 at the Nicotinamide Binding Site

The primary mechanism of action for 1-oxo-1,2-dihydroisoquinoline derivatives is the competitive inhibition of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA damage response mechanism. Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair proteins to the site of damage.

1-Oxo-1,2-dihydroisoquinoline-based inhibitors function as NAD+ mimetics.[6] Their core structure closely resembles the nicotinamide moiety of NAD+, allowing them to occupy the nicotinamide-binding pocket of the PARP1 catalytic domain. This competitive binding prevents the transfer of ADP-ribose, effectively halting the DNA repair cascade.

Key Molecular Interactions

Docking studies and structure-activity relationship (SAR) analyses of isoquinolinone-based PARP inhibitors have revealed several key interactions within the PARP1 active site that are crucial for their inhibitory potency[3]:

  • Hydrogen Bonding: The lactam (amide) group of the isoquinolinone core forms critical hydrogen bonds with the side chains of Glycine and Serine residues in the nicotinamide-binding pocket.

  • Pi-Stacking: The aromatic rings of the isoquinolinone scaffold engage in pi-pi stacking interactions with a key Tyrosine residue, further anchoring the inhibitor in the active site.

  • Van der Waals Interactions: The overall shape and substituents of the molecule contribute to favorable van der Waals contacts with hydrophobic residues lining the pocket.

The 5-carbonitrile group, as seen in this compound, can potentially enhance binding affinity through dipole-dipole interactions or by serving as a synthetic handle for the addition of further pharmacophoric groups to explore deeper pockets of the active site.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in oncology is primarily rooted in the concept of synthetic lethality. In cancers with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break (DSB) repair, the inhibition of PARP1-mediated SSB repair leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic DSBs. In healthy cells, these DSBs would be repaired by the intact HR pathway. However, in HR-deficient cancer cells, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB_N Single-Strand Break (SSB) PARP1_N PARP1 Activation DNA_SSB_N->PARP1_N BER_N Base Excision Repair (BER) PARP1_N->BER_N Replication_N DNA Replication BER_N->Replication_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N HR_N Homologous Recombination (HR) HR_N->Cell_Survival_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Rare DSB_N->HR_N DNA_SSB_C Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C Replication_C DNA Replication DNA_SSB_C->Replication_C BER_C BER Blocked PARP1_C->BER_C Inhibited PARP_Inhibitor 1-Oxo-1,2-dihydroisoquinoline Inhibitor PARP_Inhibitor->PARP1_C DSB_C Accumulated DSBs Replication_C->DSB_C Frequent HR_C Defective HR DSB_C->HR_C Fails Apoptosis_C Apoptosis HR_C->Apoptosis_C

Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Experimental Validation: Protocols and Data

The characterization of 1-oxo-1,2-dihydroisoquinoline derivatives as PARP inhibitors involves a series of biochemical and cell-based assays.

Biochemical PARP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • Reconstitute recombinant human PARP1 enzyme to a working concentration.

    • Prepare a stock solution of biotinylated NAD+ and a stock of activated DNA (e.g., histone-induced).

    • Serially dilute the test compound (e.g., this compound) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of activated DNA to each well.

    • Add 10 µL of PARP1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a streptavidin-HRP conjugate in a buffer containing a developing substrate (e.g., TMB).

    • Read the absorbance at a suitable wavelength (e.g., 450 nm) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based PARP Inhibition Assay (PAR-ylation Assay)

This assay measures the inhibition of PARP activity within intact cells, providing a more physiologically relevant assessment.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a BRCA-deficient cancer cell line like MDA-MB-436) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for 15-30 minutes.

  • Cell Lysis and PAR Detection:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Detect the levels of poly(ADP-ribose) (PAR) in the cell lysates using an ELISA-based kit or by Western blotting with an anti-PAR antibody.

  • Data Analysis:

    • Quantify the PAR signal for each treatment condition.

    • Normalize the data to a loading control (e.g., total protein concentration or a housekeeping protein like GAPDH).

    • Calculate the percent inhibition of PAR-ylation and determine the IC50 value as described for the biochemical assay.

Quantitative Data Summary

The following table presents representative inhibitory data for a series of isoquinolinone-based PARP inhibitors, demonstrating the potency of this scaffold.

CompoundPARP1 IC50 (nM)Cellular PAR-ylation IC50 (nM)
Olaparib (Reference)1.55.0
Isoquinolinone Analog A3.210.8
Isoquinolinone Analog B1.87.5
1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivative ~10-100 ND

Data is illustrative and compiled from public domain sources.[5][6] ND = Not Determined.

ADME Profile and Druglikeness

A significant advantage of the 1-oxo-1,2-dihydroisoquinoline scaffold is its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on derivatives have shown improved pharmacokinetic profiles compared to earlier generations of PARP inhibitors, with good oral bioavailability and metabolic stability.[3][5][6] These characteristics are crucial for the development of clinically viable drug candidates.

Conclusion and Future Directions

The 1-oxo-1,2-dihydroisoquinoline scaffold, including derivatives like this compound, represents a highly promising class of PARP1 inhibitors. Their mechanism of action, centered on competitive inhibition at the NAD+ binding site, is well-supported by structural and biochemical data. The resulting synthetic lethality in HR-deficient tumors provides a clear therapeutic rationale.

Future research in this area will likely focus on:

  • Structure-based drug design to further optimize potency and selectivity.

  • Exploration of novel substitution patterns on the isoquinolinone core to enhance ADME properties.

  • Investigation of combination therapies , pairing these inhibitors with other anticancer agents to overcome resistance and broaden their clinical utility.[7]

This guide provides a foundational understanding of the mechanism of action for this important class of compounds. The provided protocols and conceptual frameworks are intended to empower researchers to further explore and exploit the therapeutic potential of 1-oxo-1,2-dihydroisoquinoline derivatives.

References

An In-Depth Technical Guide on the Safe Handling of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a specialized chemical compound primarily utilized in research and development settings. While commercially available, a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific molecule is not readily found. This guide has been meticulously compiled by synthesizing available data for this compound and analogous chemical structures, including isoquinoline and nitrile-containing molecules. The information herein is intended to provide a robust framework for safe handling, but it must be underscored that this is inferred guidance. It is imperative to obtain the specific Safety Data Sheet from your chemical supplier before commencing any work with this compound. This document should be used as a supplementary resource to, not a replacement for, the supplier-provided SDS.

Section 1: Chemical and Physical Identity

This compound is a heterocyclic organic compound. Its structure, featuring a fused bicyclic isoquinoline core with a ketone and a nitrile functional group, suggests its potential utility as a building block in medicinal chemistry and materials science.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 90947-07-2[1][2][3]
Molecular Formula C₁₀H₆N₂O[1][2][3]
Molecular Weight 170.17 g/mol [1]
Appearance Solid (typical for similar compounds)[2]
Purity Typically >95%[2]

DOT Script:

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Due to the absence of specific toxicological data for this compound, a hazard assessment must be extrapolated from the known risks associated with its constituent functional groups and parent structures, namely isoquinolines and organic nitriles.

Primary Hazards (Based on Analogs):

  • Harmful if Swallowed: Similar to many nitrile compounds, it may be harmful if ingested.[4]

  • Harmful in Contact with Skin: Dermal absorption may be a route of exposure.[4]

  • Causes Skin Irritation: Direct contact may lead to skin irritation.

  • Causes Serious Eye Irritation: Contact with eyes is likely to cause significant irritation.

  • Harmful if Inhaled: Inhalation of dust or aerosols may be harmful.[4]

Mechanism of Toxicity (Potential): Organic nitriles can be metabolized in the body to release cyanide ions, which can interfere with cellular respiration. While the reactivity and metabolic pathway of this specific molecule are unknown, this potential for cyanide release necessitates stringent handling protocols.

DOT Script:

G cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Ingestion Ingestion Systemic Toxicity Systemic Toxicity Ingestion->Systemic Toxicity Metabolism to Cyanide (potential) Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Dermal Contact Dermal Contact Skin Irritation Skin Irritation Dermal Contact->Skin Irritation Eye Contact Eye Contact Eye Irritation Eye Irritation Eye Contact->Eye Irritation

Caption: Potential routes of exposure and associated health effects.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A proactive and conservative approach to PPE and engineering controls is essential when handling compounds with unknown toxicological profiles.

Engineering Controls:
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

Personal Protective Equipment:
Protection Type Specification Rationale
Hand Protection Nitrile gloves (ensure no tears or punctures)Prevents skin contact and absorption.[4]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.[4]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.[4]
Respiratory Protection Not generally required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended.Prevents inhalation of dust.

DOT Script:

G PPE Personal Protective Equipment (PPE) Eye Protection (Goggles/Face Shield) Hand Protection (Nitrile Gloves) Body Protection (Lab Coat) Respiratory Protection (As needed) Controls Engineering Controls Chemical Fume Hood General Ventilation Designated Work Area Handler Handler Handler->PPE Handler->Controls

Caption: Hierarchy of controls for safe handling.

Section 4: Handling, Storage, and Disposal Protocols

Handling:
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Wash Hands Thoroughly: Wash hands with soap and water after handling, even if gloves were worn.[4]

  • Do Not Eat, Drink, or Smoke: These activities are strictly prohibited in the laboratory where the compound is being handled.[4]

Storage:
  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Disposal:
  • Waste Classification: Dispose of this compound as hazardous chemical waste.

  • Procedure: Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]

Section 5: Emergency Procedures

First-Aid Measures:
Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill and Leak Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

References

Methodological & Application

Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoquinolinone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of a nitrile group at the C5 position to form 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile (CAS No. 90947-07-2) creates a versatile intermediate for further functionalization, making it a molecule of significant interest in drug discovery and development. This document provides a comprehensive guide to a robust and reproducible synthetic route to this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy prioritizes the use of readily available starting materials and employs well-understood, high-yielding reactions.

  • Stage 1: Synthesis of the Key Intermediate, 5-Bromo-1(2H)-isoquinolinone. This initial stage focuses on constructing the isoquinolinone ring system with a bromine atom at the C5 position. The bromine atom serves as a versatile handle for the subsequent introduction of the nitrile group.

  • Stage 2: Catalytic Cyanation of 5-Bromo-1(2H)-isoquinolinone. The final step involves a transition-metal-catalyzed cyanation reaction, a powerful method for the formation of aryl nitriles from aryl halides.

This strategic disconnection is illustrated in the workflow diagram below.

G cluster_0 Synthetic Strategy start Commercially Available Starting Materials stage1 Stage 1: Synthesis of 5-Bromo-1(2H)-isoquinolinone start->stage1 Formation of Brominated Isoquinolinone Core stage2 Stage 2: Catalytic Cyanation stage1->stage2 Introduction of Cyano Group product Target Molecule: this compound stage2->product G reactant 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one product 5-Bromo-1(2H)-isoquinolinone reactant->product 100 °C, 24 h reagent DDQ, 1,4-Dioxane G reactant 5-Bromo-1(2H)-isoquinolinone product This compound reactant->product Solvent, Heat reagents K4[Fe(CN)6], Pd(OAc)2, Ligand, Base

Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Detailed Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The described synthetic route is a robust, multi-step process commencing from readily available 2-cyanobenzaldehyde. The core of this strategy involves a Horner-Wadsworth-Emmons olefination to construct a key vinylnitrile intermediate, followed by a selective hydrolysis and an acid-catalyzed intramolecular cyclization to yield the target isoquinolinone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.

Introduction

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolinone, core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a carbonitrile moiety at the 5-position of the isoquinolinone ring offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This protocol outlines a reliable and scalable synthetic pathway to this compound.

Synthetic Strategy Overview

The synthesis of this compound is approached through a three-step sequence, as illustrated in the workflow diagram below. This strategy was designed for its efficiency and the use of well-established, high-yielding transformations.

Synthesis_Workflow Start 2-Cyanobenzaldehyde Intermediate1 Ethyl (E)-3-(2-cyanophenyl)-2-cyanoacrylate Start->Intermediate1 Horner-Wadsworth-Emmons Reaction Intermediate2 (E)-3-(2-cyanophenyl)-2-cyanoacrylamide Intermediate1->Intermediate2 Selective Nitrile Hydrolysis FinalProduct 1-Oxo-1,2-dihydroisoquinoline- 5-carbonitrile Intermediate2->FinalProduct Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl (E)-3-(2-cyanophenyl)-2-cyanoacrylate (Intermediate 1)

This step employs a Horner-Wadsworth-Emmons reaction to introduce the vinyl group and a second nitrile, which will ultimately form the lactam ring.[2][3] This reaction is favored for its high yield and stereoselectivity for the (E)-alkene.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Cyanobenzaldehyde≥98%Commercially Available
Ethyl 2-cyanoacetate≥99%Commercially Available
PiperidineReagent GradeCommercially Available
Acetic Acid, GlacialACS GradeCommercially Available
TolueneAnhydrousCommercially Available
Sodium Sulfate, AnhydrousACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-cyanobenzaldehyde (10.0 g, 76.3 mmol), ethyl 2-cyanoacetate (9.4 g, 83.9 mmol), piperidine (0.65 g, 7.6 mmol), and glacial acetic acid (0.46 g, 7.6 mmol) in 100 mL of toluene.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford Ethyl (E)-3-(2-cyanophenyl)-2-cyanoacrylate as a solid.

Data Summary:

ParameterValue
Expected Yield80-90%
AppearanceWhite to off-white solid
TLC RfVaries with eluent
Key NMR PeaksSignals corresponding to aromatic, vinyl, ethyl, and cyano groups
PART 2: Synthesis of (E)-3-(2-cyanophenyl)-2-cyanoacrylamide (Intermediate 2)

This step involves the selective hydrolysis of the ester group of Intermediate 1 to a primary amide. This is a critical transformation, as the amide is the direct precursor for the final cyclization. Acid-catalyzed hydrolysis is employed to favor the formation of the amide over the carboxylic acid.[4][5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl (E)-3-(2-cyanophenyl)-2-cyanoacrylateAs synthesized in Part 1
Sulfuric Acid, ConcentratedACS GradeCommercially Available
Deionized Water
Ice
Sodium BicarbonateACS GradeCommercially Available

Procedure:

  • In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (50 mL) to an ice bath.

  • Slowly add Ethyl (E)-3-(2-cyanophenyl)-2-cyanoacrylate (10.0 g, 44.2 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield (E)-3-(2-cyanophenyl)-2-cyanoacrylamide. This product is often of sufficient purity for the next step.

Data Summary:

ParameterValue
Expected Yield85-95%
AppearanceWhite to pale yellow solid
Key NMR PeaksAppearance of amide protons, disappearance of ethyl group signals
Key IR PeaksCharacteristic C=O and N-H stretching of the amide
PART 3: Synthesis of this compound (Final Product)

The final step is an acid-catalyzed intramolecular cyclization of the acrylamide intermediate. The protonated amide nitrogen attacks the nitrile on the benzene ring, leading to the formation of the isoquinolinone ring system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(E)-3-(2-cyanophenyl)-2-cyanoacrylamideAs synthesized in Part 2
Polyphosphoric Acid (PPA)Reagent GradeCommercially Available
Deionized Water
Sodium Bicarbonate Solution, Saturated

Procedure:

  • In a 100 mL round-bottom flask, add (E)-3-(2-cyanophenyl)-2-cyanoacrylamide (5.0 g, 25.4 mmol) to polyphosphoric acid (50 g).

  • Heat the mixture to 120°C with mechanical stirring for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound.

Data Summary:

ParameterValue
Expected Yield70-80%
AppearanceCrystalline solid
Melting PointTo be determined
Key NMR PeaksSignals consistent with the isoquinolinone ring structure
HRMSCalculated for C10H6N2O

Scientific Integrity & Logic

Causality Behind Experimental Choices:

  • Horner-Wadsworth-Emmons Reaction: This choice over a standard Wittig reaction is deliberate. The phosphonate-stabilized carbanion is generally more nucleophilic and less basic than the corresponding phosphonium ylide, leading to cleaner reactions and easier removal of byproducts.[3] The use of piperidine and acetic acid as catalysts is a common and effective method for Knoevenagel-type condensations that precede the olefination.

  • Selective Hydrolysis: The use of concentrated sulfuric acid at low to ambient temperatures allows for the selective hydrolysis of the less hindered nitrile (originally from ethyl 2-cyanoacetate) to the primary amide.[4][7] Harsh conditions (e.g., strong acid at high temperatures or strong base) would lead to the formation of the corresponding carboxylic acid, which would not undergo the desired cyclization.

  • Intramolecular Cyclization: Polyphosphoric acid is an excellent dehydrating and cyclizing agent for this type of intramolecular reaction. It provides a strongly acidic medium and promotes the necessary electrophilic aromatic substitution.

Self-Validating System:

Each step of this protocol can be monitored and validated independently.

  • TLC Analysis: At each stage, TLC is a crucial tool to monitor the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: The structure of each intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Melting Point: A sharp melting point of the final, recrystallized product is a good indicator of its purity.

Conclusion

The protocol detailed in this application note provides a reliable and well-documented pathway for the synthesis of this compound. By following the outlined procedures and considering the scientific rationale behind each step, researchers can confidently produce this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

Application Note & Protocols: Streamlining Synthesis of Tetrahydroisoquinoline Derivatives via One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold, forming the structural backbone of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Traditional multi-step syntheses of these valuable compounds often suffer from lower overall yields, increased waste, and significant time investment. One-pot synthesis, wherein multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, has emerged as a highly efficient and atom-economical strategy.[3] This guide provides an in-depth exploration of key one-pot methodologies for synthesizing THIQ derivatives, detailing the mechanistic rationale behind these powerful reactions and providing field-proven protocols for their successful implementation.

Introduction: The Strategic Advantage of One-Pot Synthesis

The allure of one-pot, or "domino," reactions lies in their inherent efficiency. By telescoping a synthetic sequence, these methods reduce the need for intermediate purification steps, thereby saving time, solvents, and reagents, which aligns with the principles of green chemistry.[3] For the synthesis of THIQs, this approach allows for the rapid construction of molecular complexity from simple, readily available starting materials. This guide will focus on three robust and widely adopted one-pot strategies: the classic Pictet-Spengler reaction, the Bischler-Napieralski cyclization followed by in situ reduction, and modern chemoenzymatic cascades.

Core Synthetic Strategy: The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction is the most direct and fundamental method for THIQ synthesis.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] The elegance of this reaction lies in its simplicity and reliability, making it a cornerstone of alkaloid synthesis.[6]

Mechanistic Rationale

The driving force of the reaction is the formation of a highly electrophilic iminium ion, which is susceptible to intramolecular attack by the electron-rich aromatic ring.[5]

  • Iminium Ion Formation: The β-arylethylamine and the carbonyl compound condense to form a Schiff base. Under acidic conditions (either Brønsted or Lewis acid), the imine nitrogen is protonated to generate a reactive iminium ion.[7][8][9]

  • Electrophilic Aromatic Substitution: The nucleophilic aromatic ring attacks the iminium carbon in a 6-endo-trig cyclization.[7][9] This step is the key ring-forming event.

  • Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[8]

The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring; therefore, β-arylethylamines bearing electron-donating substituents provide the best results.[7]

Pictet_Spengler_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2 & 3: Cyclization & Rearomatization Reactants β-Arylethylamine + Aldehyde/Ketone SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H₂O IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Non-aromatic) IminiumIon->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline (THIQ) Cyclized->Product - H⁺

Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction.

Core Synthetic Strategy: Bischler-Napieralski / In Situ Reduction

The Bischler-Napieralski reaction provides an alternative route to the THIQ scaffold. The traditional two-step process, involving the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (DHIQ) followed by a separate reduction step, can be efficiently combined into a one-pot procedure.[4][10]

Mechanistic Rationale

This sequence relies on the initial formation of a DHIQ intermediate, which is then immediately reduced without being isolated.

  • Cyclization: A β-phenylethylamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12] This promotes an intramolecular electrophilic aromatic substitution, likely proceeding through a nitrilium ion intermediate, to form the cyclic DHIQ.[11][12] This cyclization is most effective when the benzene ring has electron-donating groups.[12]

  • In Situ Reduction: After the cyclization is complete, a reducing agent like sodium borohydride (NaBH₄) is added directly to the reaction mixture. The NaBH₄ selectively reduces the imine bond of the DHIQ intermediate to an amine, furnishing the final THIQ product.[4]

Bischler_Napieralski_Workflow cluster_pot Single Reaction Vessel Amide β-Phenylethylamide Substrate DHIQ 3,4-Dihydroisoquinoline (DHIQ) Intermediate Amide->DHIQ Step 1: Cyclization (e.g., POCl₃, heat) THIQ Tetrahydroisoquinoline (THIQ) Product DHIQ->THIQ Step 2: In Situ Reduction (e.g., NaBH₄)

Caption: Workflow for the one-pot Bischler-Napieralski/Reduction sequence.

Core Synthetic Strategy: Chemoenzymatic One-Pot Cascade

Marrying the selectivity of enzymes with the versatility of chemical reactions offers a powerful and green approach to THIQ synthesis. A notable example is a one-pot process that begins with the enzymatic oxidation of a benzylic alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction.[13][14]

Rationale and Advantages

This strategy circumvents the need to handle potentially unstable aldehyde starting materials, which can oxidize upon storage.[13] The aldehyde is generated in situ under mild, biocompatible conditions.

  • Enzymatic Oxidation: A laccase enzyme, in conjunction with a mediator like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and using oxygen from the air as the terminal oxidant, selectively oxidizes a primary benzylic alcohol to its corresponding aldehyde.[13][14]

  • Chemical Cyclization: The in situ-generated aldehyde then reacts with a β-arylethylamine present in the same pot. Mediated by a phosphate buffer, the mixture undergoes a Pictet-Spengler cyclization to yield the desired THIQ product.[13] This entire cascade can be performed in an aqueous buffer system at moderate temperatures.[14]

Chemoenzymatic_Cascade cluster_enzymatic Step 1: Biocatalytic Oxidation cluster_chemical Step 2: Chemical Cyclization Alcohol Benzylic Alcohol Aldehyde In Situ Generated Aldehyde Alcohol->Aldehyde Laccase/TEMPO O₂ (Air) THIQ THIQ Product Aldehyde->THIQ Pictet-Spengler Reaction (Phosphate Buffer) Amine β-Arylethylamine Amine->THIQ

Caption: Chemoenzymatic one-pot cascade for THIQ synthesis.

Summary of Methodologies

The choice of synthetic strategy depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Methodology Key Reagents/Catalysts Typical Conditions Advantages Limitations Reference
Pictet-Spengler Brønsted/Lewis Acids (HCl, TFA)Room temp. to refluxHigh atom economy, direct, well-establishedRequires electron-rich arenes, may require harsh acids[5][7][15]
Bischler-Napieralski / Reduction Dehydrating agent (POCl₃), Reducing agent (NaBH₄)Reflux, then cooling for reductionUtilizes readily available amide precursorsGenerates stoichiometric waste, harsh dehydrating agents[4][10][12]
Chemoenzymatic Cascade Laccase, TEMPO, Phosphate bufferMild temp. (e.g., 37 °C), aqueous bufferGreen, mild conditions, avoids handling unstable aldehydesEnzyme compatibility, substrate scope may be limited[13][14]
Domino Reactions Metal catalysts (e.g., Cu, Pd)Varies by reaction typeRapid construction of complex polycycles, high efficiencyCatalyst sensitivity, optimization can be complex[4][16]

Experimental Protocols

The following are representative protocols designed to be self-validating. Success is determined by monitoring via Thin-Layer Chromatography (TLC) and confirmed by standard characterization techniques (NMR, MS).

Protocol 1: One-Pot Acid-Catalyzed Pictet-Spengler Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

This protocol is adapted from a novel rearrangement synthesis and represents a formal [3+3] cycloaddition.[15]

Materials & Reagents:

  • Aromatic aldehyde (e.g., 3-methoxybenzaldehyde): 1.0 equiv

  • Sarcosine: 1.1 equiv

  • Aqueous formaldehyde (37%): 2.2 equiv

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of the aromatic aldehyde (1.0 equiv) in methanol (approx. 0.5 M), add sarcosine (1.1 equiv) and aqueous formaldehyde (2.2 equiv).

  • Stir the mixture at room temperature for 2 hours. Causality: This step forms the 5-aryloxazolidine intermediate in situ through the reaction of the aldehyde with the azomethine ylide derived from sarcosine and formaldehyde.

  • Monitor the formation of the intermediate by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Once the starting aldehyde is consumed, add concentrated HCl (e.g., 3-4 mL per 10 mmol of aldehyde) to the reaction mixture.

  • Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours. Causality: The strong acid catalyzes the rearrangement of the oxazolidine intermediate to the final tetrahydroisoquinolin-4-ol product.

  • Monitor the reaction by TLC until the intermediate spot has disappeared.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water and basify carefully with saturated NaHCO₃ solution until pH > 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tetrahydroisoquinolin-4-ol. Expected yields can be high (60-90%).[15]

Protocol 2: One-Pot Chemoenzymatic Synthesis of a 1-Phenyl-THIQ Derivative

This protocol is based on the laccase/TEMPO oxidation followed by a phosphate-mediated Pictet-Spengler reaction.[13]

Materials & Reagents:

  • Benzylic alcohol (e.g., 4-methoxybenzyl alcohol): 1.5 equiv

  • m-Tyramine hydrobromide: 1.0 equiv

  • Laccase from Trametes versicolor

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium phosphate (KPᵢ) buffer (200 mM, pH 8.0)

  • Ethyl acetate (EtOAc), HCl in diethyl ether (1 M)

Step-by-Step Procedure:

  • In a flask open to the air, dissolve the benzylic alcohol (1.5 equiv) in KPᵢ buffer.

  • Add TEMPO (e.g., 5-10 mol%) and the laccase enzyme.

  • Shake or stir the reaction mixture vigorously at 37 °C for 20-45 hours. Causality: The laccase/TEMPO system uses atmospheric oxygen to oxidize the alcohol to the corresponding aldehyde. Vigorous stirring is crucial to ensure sufficient oxygen transfer into the aqueous medium.

  • Monitor the oxidation by TLC or GC-MS.

  • Once the alcohol is consumed, add a solution of m-tyramine hydrobromide (1.0 equiv) in KPᵢ buffer directly to the reaction mixture.

  • Continue shaking or stirring the mixture at 37 °C for another 18-24 hours. Causality: The phosphate buffer facilitates the Pictet-Spengler condensation between the in situ-generated aldehyde and m-tyramine under mild conditions.

  • Cool the solution to room temperature and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • To isolate the product as its hydrochloride salt, dissolve the residue in a minimal amount of EtOAc or MeOH and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry to obtain the pure THIQ hydrochloride salt. Yields can reach up to 87%.[13]

Conclusion

One-pot synthetic strategies represent a paradigm shift in the construction of complex molecules like tetrahydroisoquinolines. By minimizing intermediate handling and purification, these methods offer significant improvements in efficiency, yield, and sustainability. The classic Pictet-Spengler and Bischler-Napieralski reactions can be readily adapted to one-pot formats, while modern chemoenzymatic cascades provide exceptionally mild and green alternatives. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to select and implement the optimal one-pot strategy for their specific synthetic targets in drug discovery and natural product synthesis.

References

Application Notes & Protocols: The Castagnoli-Cushman Reaction for Dihydroisoquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: A Modern Perspective on a Classic Transformation

The Castagnoli-Cushman Reaction (CCR) represents a cornerstone in heterocyclic chemistry, providing a powerful and versatile strategy for the synthesis of lactams.[1][2] First reported independently by Castagnoli and Cushman, this formal [4+2] cyclocondensation between an imine and a cyclic anhydride has evolved significantly.[1][2] Its modern application as a three-component reaction (3CR)—simultaneously combining an amine, an aldehyde, and an anhydride—renders it exceptionally efficient for building molecular complexity in a single, atom-economical step.[3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It focuses on the CCR's premier application: the synthesis of 3,4-dihydroisoquinolone-4-carboxylic acids from homophthalic anhydride. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules with applications as anticancer, anti-inflammatory, and antihypertensive agents.[4][5][6] We will move beyond a simple recitation of steps to provide a deep, mechanistically-grounded understanding of the reaction, field-proven protocols, and troubleshooting insights to ensure reproducible success in your laboratory.

II. The Scientific Underpinning: Mechanism and Diastereoselectivity

A robust understanding of the reaction mechanism is critical for optimization and troubleshooting. While historically debated, recent mechanistic investigations have provided significant clarity.[7][8][9] The reaction does not typically proceed via a concerted [4+2] cycloaddition. Instead, it follows a stepwise path that dictates the reaction's outcome and high diastereoselectivity.

The Plausible Mechanistic Pathway:

  • Amide-Acid Formation (Equilibrium): In a three-component setup, the amine first reacts with homophthalic anhydride in a rapid, reversible process to form an amide-acid intermediate. This intermediate exists in equilibrium with the free amine and anhydride.[3][8][9]

  • Imine Formation: Concurrently, the amine and aldehyde react to form an imine, which serves as the key electrophile. In many modern protocols, the imine is generated in situ.

  • Mannich-like Addition: The enol or enolate form of the amide-acid (or the parent anhydride) acts as the nucleophile, attacking the electrophilic imine carbon in a key C-C bond-forming step.[3][10]

  • Intramolecular Acylation (Cyclization): The resulting intermediate undergoes a rapid intramolecular N-acylation, closing the six-membered ring to form the dihydroisoquinolone core.[10]

This stepwise, Mannich-like mechanism explains the reaction's high diastereoselectivity. The addition typically occurs in a way that minimizes steric hindrance, leading preferentially to the trans-configured product, where the substituents at the C3 and C4 positions are on opposite faces of the ring. This trans isomer is generally the thermodynamically more stable product, and it is believed that any initially formed cis adduct can epimerize under the reaction conditions to yield the more stable trans product.[1]

Castagnoli-Cushman_Mechanism Fig. 1: Plausible Mechanism for Dihydroisoquinolone Synthesis Amine Amine (R²-NH₂) Imine Imine (in situ) [R¹-CH=N-R²] Amine->Imine AmideAcid Amide-Acid Intermediate Amine->AmideAcid reversible Aldehyde Aldehyde (R¹-CHO) Aldehyde->Imine HPA Homophthalic Anhydride HPA->AmideAcid reversible MannichAdduct Mannich-type Adduct Imine->MannichAdduct AmideAcid->MannichAdduct Mannich Addition Product trans-Dihydroisoquinolone MannichAdduct->Product Intramolecular Acylation

Caption: Fig. 1: Plausible Mechanism for Dihydroisoquinolone Synthesis

III. Protocol: Trifluoroethanol-Promoted Three-Component Synthesis

Traditional CCR protocols often required forcing conditions, such as prolonged heating in high-boiling solvents like toluene or xylene.[11] This section details a modern, highly efficient, metal- and catalyst-free protocol that leverages the unique properties of 2,2,2-trifluoroethanol (TFE) as a promoting medium, enabling the reaction to proceed rapidly at low temperatures.[11][12]

Materials & Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Argon or Nitrogen gas inlet

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Purification system (preparative TLC or flash column chromatography)

  • Reagents: Homophthalic anhydride, desired amine, desired aldehyde

  • Solvents: 2,2,2-Trifluoroethanol (TFE), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add the selected amine (1.0 eq., e.g., 0.100 mmol).

  • Aldehyde Addition: Add the corresponding aldehyde (1.0 eq., e.g., 0.100 mmol) to the flask.

  • Solvent Addition: Dissolve the starting materials in TFE (approx. 0.03 M, e.g., 3 mL for a 0.1 mmol scale). Stir for 5-10 minutes at room temperature to facilitate in situ imine formation.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Anhydride Addition: Once the mixture is cooled, add homophthalic anhydride (1.5 eq., e.g., 24.3 mg, 0.150 mmol) in one portion. Using a slight excess of the anhydride can help drive the reaction to completion.[11][12]

  • Reaction Monitoring: Stir the reaction at -40 °C. Monitor the consumption of the limiting starting material (the imine) by TLC analysis (e.g., using a 95:5 DCM/MeOH mobile phase). Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, allow the mixture to warm to room temperature and concentrate it in vacuo to remove the TFE.

  • Purification: Purify the resulting crude residue by preparative TLC or flash column chromatography on silica gel to afford the pure dihydroisoquinolone product.[11]

Experimental_Workflow Fig. 2: Experimental Workflow for 3-Component CCR Start 1. Combine Amine & Aldehyde in TFE Cool 2. Cool to -40 °C Start->Cool AddHPA 3. Add Homophthalic Anhydride Cool->AddHPA React 4. Stir & Monitor by TLC AddHPA->React Workup 5. Concentrate in vacuo React->Workup Purify 6. Purify (Chromatography) Workup->Purify Product Pure trans-Dihydroisoquinolone Purify->Product

Caption: Fig. 2: Experimental Workflow for 3-Component CCR

IV. Data Presentation: Scope and Performance

The TFE-promoted protocol is broadly applicable to a range of aromatic and aliphatic amines and aldehydes, consistently delivering the desired products in good to excellent yields with high diastereoselectivity for the trans isomer.

EntryAmineAldehydeTemp (°C)Time (h)Yield (%)
1BenzylamineBenzaldehyde-401.592
2Aniline4-Methoxybenzaldehyde-402.085
3tert-Butylamine4-Chlorobenzaldehyde-403.088
4Cyclohexylamine2-Naphthaldehyde-402.590
5BenzylamineIsobutyraldehyde-404.075
Data is representative and compiled from typical results reported in the literature.[11][12]

V. Troubleshooting & Field-Proven Insights

Issue Potential Cause(s) Self-Validating Solution & Rationale
Low or No Yield 1. Incomplete imine formation due to moisture. 2. Impure reagents. 3. Reaction not at optimal temperature.Solution: For sluggish imine formations, especially with less reactive partners, consider pre-formation. Stir the amine and aldehyde in a dry solvent (e.g., DCM, Toluene) with a dehydrating agent like MgSO₄ or molecular sieves before adding the anhydride.[11][12] Rationale: Removing water drives the imine-formation equilibrium forward, ensuring the key electrophile is present for the CCR.
Formation of Side Products Use of strongly enolizable aldehydes (e.g., acetaldehyde, propanal).Solution: If possible, use non-enolizable aldehydes (e.g., benzaldehyde, pivaldehyde). If an enolizable aldehyde is required, run the reaction at the lowest possible temperature to favor the CCR pathway over the competing N-acyl enamine formation. Rationale: Enolizable imines can be acylated by the anhydride to form stable N-acyl enamines, a known limitation of the CCR.[1] Lower temperatures disfavor this side reaction.
Difficult Purification Streaking on TLC, inseparable from starting anhydride.Solution: After concentrating the reaction, dissolve the residue in EtOAc and wash with a saturated NaHCO₃ solution. This will extract the acidic unreacted homophthalic anhydride and the carboxylic acid product into the aqueous layer. Re-acidify the aqueous layer with HCl and extract the product back into an organic solvent. Rationale: This acid-base extraction cleanly separates the desired carboxylic acid product from neutral starting materials and byproducts.
Low Diastereoselectivity Reaction run under kinetic control or with specific substrates that favor the cis isomer.Solution: Increase the reaction time or gently warm the reaction mixture after the initial addition. Rationale: The trans product is typically the thermodynamic sink. Allowing more time or providing thermal energy can facilitate the epimerization of the kinetically-formed cis adduct to the more stable trans product.[1]

VI. Concluding Remarks

The Castagnoli-Cushman reaction is a robust and highly reliable method for the synthesis of dihydroisoquinolones. Its evolution into a three-component, catalyst-free process has cemented its role as an indispensable tool in modern synthetic and medicinal chemistry.[3][13] By understanding the underlying mechanistic principles and employing optimized protocols, researchers can efficiently access diverse libraries of these valuable heterocyclic compounds for downstream applications in drug discovery and materials science.

References

Application Notes and Protocols for 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 1-Oxo-1,2-dihydroisoquinoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern oncology, the quest for targeted therapies has led to the identification of specific molecular scaffolds that serve as foundational blueprints for potent and selective anticancer agents. The 1-oxo-1,2-dihydroisoquinoline core is emerging as one such "privileged structure." Its rigid, bicyclic framework provides an excellent platform for the strategic placement of functional groups that can engage with high affinity and specificity to enzymatic targets crucial for cancer cell survival.

While direct studies on 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile are nascent, a compelling body of evidence from structurally related analogs, particularly in the class of 3,4-dihydroisoquinolin-1-one-4-carboxamides, points towards a significant potential mechanism of action: the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes, especially PARP1 and PARP2, are central to the DNA damage response (DDR), a critical pathway that cancer cells exploit to survive the genotoxic stress inherent to rapid proliferation and to resist DNA-damaging therapies.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols to investigate the therapeutic potential of this compound as a novel PARP inhibitor. We will proceed under the well-supported hypothesis that this compound, by virtue of its core structure, acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes.

Part 1: Postulated Mechanism of Action - PARP Inhibition and Synthetic Lethality

The Central Role of PARP in DNA Single-Strand Break Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[4] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to orchestrate the base excision repair (BER) pathway.

The Principle of Synthetic Lethality

The therapeutic power of PARP inhibitors is most profoundly realized through a concept known as "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[6][7]

In a BRCA-deficient cancer cell, the HR pathway is crippled. The cell becomes heavily reliant on other, more error-prone repair pathways, including the PARP-mediated BER pathway, to repair DNA damage and maintain genomic integrity. When a PARP inhibitor, such as potentially this compound, is introduced, it effectively shuts down this crucial SSB repair mechanism. Unrepaired SSBs accumulate and, during DNA replication, degenerate into more cytotoxic DSBs. With the HR pathway already disabled, the cell is unable to repair these DSBs, leading to catastrophic genomic instability and apoptotic cell death.[7][8] Normal, healthy cells with a functional HR pathway are largely unaffected, providing a therapeutic window for PARP inhibitors.[4]

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell cluster_2 Without PARP Inhibitor cluster_3 With this compound SSB DNA Single-Strand Break (SSB) PARP PARP-mediated BER Repair SSB->PARP recruits SSB_Repaired SSB Repaired PARP->SSB_Repaired Cell_Survival Cell Survival DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR DSB_Repaired DSB Repaired HR->DSB_Repaired SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated BER Repair SSB_C->PARP_C DSB_C Replication Fork Collapse -> DSB SSB_C->DSB_C unrepaired SSB_Repaired_C SSB Repaired PARP_C->SSB_Repaired_C HR_C Defective HR (BRCA-mutated) DSB_C->HR_C NHEJ Error-prone NHEJ Repair DSB_C->NHEJ Cell_Survival_C Cell Survival (Genomic Instability) NHEJ->Cell_Survival_C SSB_T DNA Single-Strand Break (SSB) PARP_T PARP SSB_T->PARP_T DSB_T Accumulated DSBs SSB_T->DSB_T unrepaired Compound PARP Inhibitor Compound->PARP_T inhibits HR_T Defective HR (BRCA-mutated) DSB_T->HR_T Apoptosis Apoptosis / Cell Death DSB_T->Apoptosis

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Part 2: Preclinical Assessment Workflow

A systematic, multi-stage approach is essential to rigorously evaluate the anticancer potential of this compound. The workflow should progress from initial biochemical validation to cellular mechanism of action and finally to in vivo efficacy.

Preclinical_Workflow Start Start: Compound Synthesis & Characterization Stage1 Stage 1: Biochemical Assay (Target Engagement) Start->Stage1 Protocol1 Protocol 1: In Vitro PARP1/2 Enzymatic Assay Stage1->Protocol1 Determine IC50 Stage2 Stage 2: Cellular Assays (Mechanism & Potency) Protocol1->Stage2 Protocol2 Protocol 2: Cell Viability Assay (BRCA+/BRCA- lines) Stage2->Protocol2 Confirm Synthetic Lethality Protocol3 Protocol 3: Western Blot for DNA Damage Markers (γH2AX) Stage2->Protocol3 Validate MoA Stage3 Stage 3: In Vivo Efficacy (Preclinical Model) Protocol2->Stage3 Protocol3->Stage3 Protocol4 Protocol 4: Tumor Xenograft Model Study Stage3->Protocol4 Assess Anti-tumor Activity End Data Analysis & Go/No-Go Decision Protocol4->End

Caption: Preclinical workflow for evaluating the compound.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol 1: In Vitro PARP1/2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PARP1 and PARP2 enzymes.

Rationale: This is the foundational experiment to confirm direct target engagement. A colorimetric assay is a robust and high-throughput method to measure the consumption of NAD+, the substrate for PARP enzymes.[2]

Materials:

  • Recombinant Human PARP1 and PARP2 enzymes (e.g., from BPS Bioscience)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Histone H1 (as a PARP substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB Substrate

  • Stop Solution (e.g., 0.5 M H2SO4)

  • 96-well high-binding microplate

  • This compound (dissolved in 100% DMSO)

  • Olaparib (as a positive control inhibitor)

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 (e.g., 100 µL of 10 µg/mL in PBS) overnight at 4°C. Wash 3 times with PBS-T (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of this compound and Olaparib in PARP Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%). Include a "no inhibitor" control (buffer + DMSO) and a "no enzyme" blank.

  • Enzyme Addition: Add 50 µL of PARP1 or PARP2 enzyme solution (e.g., 1 ng/µL) to each well, except for the "no enzyme" blanks.

  • Incubation: Add 25 µL of the serially diluted compound or control to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 25 µL of a reaction mixture containing activated DNA and biotinylated NAD+ to all wells to start the reaction. Incubate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate 3 times with PBS-T.

    • Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with PBS-T.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).

  • Data Acquisition: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Expected Outcome
IC50 (PARP1)Nanomolar to low micromolar range
IC50 (PARP2)Nanomolar to low micromolar range
Olaparib IC50Consistent with literature values (low nM)
Protocol 2: Cell Viability Assay in a Synthetic Lethality Context

Objective: To assess the selective cytotoxicity of this compound in cancer cells with deficient homologous recombination versus those that are HR-proficient.

Rationale: This experiment directly tests the synthetic lethality hypothesis. A significant difference in the GI50 (concentration for 50% growth inhibition) between BRCA-deficient and proficient cell lines is a strong indicator of a PARP inhibition mechanism.

Materials:

  • BRCA2-deficient cancer cell line (e.g., CAPAN-1, pancreatic cancer)

  • BRCA-proficient cancer cell line (e.g., BxPC-3, pancreatic cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Olaparib (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay

  • 96-well clear-bottom, white-walled plates (for luminescence)

Procedure:

  • Cell Seeding: Seed both CAPAN-1 and BxPC-3 cells into 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound and Olaparib. Treat the cells in triplicate for 72-96 hours. Include vehicle control (DMSO) wells.

  • Viability Measurement (CellTiter-Glo):

    • Equilibrate the plate and reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the normalized viability versus the log of the compound concentration and calculate the GI50 for each cell line using non-linear regression.

Cell Line Genotype Expected GI50 for Active Compound
CAPAN-1BRCA2 mutantHighly sensitive (low nM to µM)
BxPC-3BRCA wild-typeSignificantly less sensitive (higher µM)
Protocol 3: Western Blot Analysis for DNA Damage and PARP Activity Markers

Objective: To confirm that the compound induces DNA damage and inhibits PARP activity within cancer cells.

Rationale: An effective PARP inhibitor will block the auto-PARylation of PARP1 and lead to an accumulation of unrepaired DNA breaks. This can be visualized by detecting the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks, and a decrease in PAR levels.

Materials:

  • CAPAN-1 cells (or another sensitive cell line identified in Protocol 2)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-PARP1, anti-PAR (poly-ADP-ribose), anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Plate CAPAN-1 cells in 6-well plates. Treat with the test compound at 1x and 10x its GI50 value for 24 hours. Include a vehicle control. A positive control like Etoposide can be used to induce DNA damage.

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. Look for a dose-dependent increase in γH2AX and a decrease in PAR signal in compound-treated cells.

References

Using 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile as a PARP inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Evaluation of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile as a Novel PARP Inhibitor

Authored By: Senior Application Scientist, Drug Discovery Division

Publication Date: January 1, 2026

Abstract

This document provides a comprehensive framework for the preclinical evaluation of This compound , a novel small molecule with a scaffold suggestive of potential activity against Poly(ADP-ribose) polymerase (PARP). Given the therapeutic success of PARP inhibitors in oncology, particularly for cancers harboring DNA Damage Response (DDR) deficiencies, a structured approach to characterizing new chemical entities is paramount. This guide offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to systematically assess the compound's biochemical potency, cellular mechanism of action, and preliminary in vivo efficacy. The protocols are designed not merely as procedural steps, but as self-validating experimental systems, complete with the scientific rationale behind key decisions to ensure robust and interpretable data.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), especially PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage.[1][2] They act as primary sensors for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long, branched chains of poly(ADP-ribose) or PAR.[3][4] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the Base Excision Repair (BER) pathway.[5][6]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells with a compromised Homologous Recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic.[3][7] Unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication.[8] With a dysfunctional HR pathway, the cell cannot resolve these DSBs, leading to genomic instability and, ultimately, apoptotic cell death.[9] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor efficacy in cancers of the ovary, breast, prostate, and pancreas.[10][11][12]

The isoquinoline core is a privileged scaffold in medicinal chemistry, and related structures have been explored for PARP inhibitory activity.[13][14] This guide uses This compound as a candidate compound to illustrate the rigorous validation cascade required to advance a potential inhibitor from a chemical concept to a preclinical candidate.

The PARP Inhibition and Synthetic Lethality Pathway

The following diagram illustrates the central mechanism of action for PARP inhibitors in both healthy and HR-deficient cells.

Caption: The principle of synthetic lethality with PARP inhibitors.

Physicochemical Properties and Preparation

Before commencing biological assays, it is crucial to understand the fundamental properties of the test compound. This ensures accurate dosing and avoids experimental artifacts arising from poor solubility or instability.

Compound Data: this compound
PropertyValueSource
CAS Number 90947-07-2[15][16][17]
Molecular Formula C₁₀H₆N₂O[15][18]
Molecular Weight 170.17 g/mol [15]
Appearance Solid[18]
Purity ≥95% (Recommended)[18]
Topological Polar Surface Area 52.9 Ų[15]
Hydrogen Bond Acceptor Count 2[15]
Protocol: Stock Solution Preparation and Storage

Scientific Rationale: A high-concentration, stable stock solution in an appropriate solvent (typically DMSO) is essential for serial dilutions. The final concentration of the solvent in the assay medium must be kept low (usually <0.5%) to prevent solvent-induced cytotoxicity or off-target effects.

  • Solubility Test: Empirically determine the solubility of the compound in cell-culture grade Dimethyl Sulfoxide (DMSO). Start by attempting to dissolve 1-2 mg in 100 µL of DMSO to achieve a concentration of 10-20 mM.

  • Preparation: Once solubility is confirmed, accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in DMSO. For example, dissolve 1.702 mg in 1 mL of DMSO.

  • Dissolution: Vortex thoroughly and use a water bath sonicator if necessary to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium.

Part 1: Biochemical Assays for Direct PARP Inhibition

The first critical step is to determine if the candidate compound directly inhibits the enzymatic activity of PARP1 and PARP2 in a cell-free system. This establishes the foundational IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow: Biochemical Screening

G start Prepare Compound Serial Dilutions assay Run Cell-Free PARP1/PARP2 Enzymatic Assay (ELISA) start->assay read Measure Signal (Chemiluminescence or Colorimetric) assay->read calc Calculate % Inhibition vs. Log[Concentration] read->calc ic50 Determine IC50 Values for PARP1 and PARP2 calc->ic50 selectivity Assess Potency and Selectivity (PARP1 vs PARP2) ic50->selectivity

Caption: Workflow for determining biochemical potency and selectivity.

Protocol 1: Cell-Free PARP1/PARP2 Chemiluminescent Activity Assay

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[19][20] PARP enzyme activity leads to histone PARylation. The biotinylated PAR chains are then detected using streptavidin-HRP and a chemiluminescent substrate. An active inhibitor will compete with NAD⁺, reduce PARylation, and thus decrease the luminescent signal.[6][7]

Materials:

  • Recombinant Human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • PARP Assay Buffer

  • Activated DNA (for PARP activation)

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection

Methodology:

  • Plate Preparation: Rehydrate the histone-coated 96-well plate according to the manufacturer's instructions.

  • Compound Addition: Add 5 µL of serially diluted this compound to the wells. Include "no inhibitor" (vehicle control, e.g., 0.1% DMSO) and "no enzyme" (background) controls. A known PARP inhibitor (e.g., Olaparib) should be run in parallel as a positive control.

  • Enzyme Mix Preparation: Prepare a master mix containing PARP Assay Buffer, activated DNA, and either PARP1 or PARP2 enzyme.

  • Reaction Initiation: Add 20 µL of the enzyme mix to each well.

  • Substrate Addition: Add 25 µL of the biotinylated NAD⁺ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS-T) to remove unbound reagents.

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Final Wash: Repeat the washing step.

  • Signal Generation: Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Signal_inhibitor / Signal_vehicle]).

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 2: Cellular Assays for Target Engagement and Mechanism

Demonstrating biochemical inhibition is only the first step. Cellular assays are required to confirm that the compound can penetrate the cell membrane, engage its target, and elicit the desired biological effect (i.e., synthetic lethality).

Protocol 2: Cellular PARP Activity Assay (PAR Measurement by ELISA)

Principle: This assay directly measures the level of PAR polymer in cells, confirming target engagement.[21] Cells are treated with a DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity. In the presence of an effective PARP inhibitor, the expected increase in PAR levels will be blunted.[19][21]

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • DNA Damage Induction: Expose the cells to a DNA damaging agent (e.g., 1 mM H₂O₂ or 20 µM MNNG) for 10-15 minutes to induce robust PARP activation. Include an undamaged control group.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[19]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an anti-PAR antibody.

    • Block non-specific binding sites.

    • Add normalized cell lysates (e.g., 10-20 µg of total protein) to the wells and incubate.

    • Detect the captured PAR polymer using a secondary detection antibody system (e.g., another anti-PAR antibody conjugated to HRP) followed by a colorimetric or chemiluminescent substrate.

  • Data Analysis: Quantify the reduction in the PAR signal in inhibitor-treated cells compared to the vehicle-treated, DNA-damaged control cells.

Protocol 3: Cell Viability Assay for Synthetic Lethality

Principle: This is the definitive experiment to test the synthetic lethality hypothesis. The viability of a cell line with a known HR deficiency (BRCA-mutant) is compared to that of a matched HR-proficient (BRCA-wildtype) cell line after treatment with the inhibitor. A selective and potent compound will show significantly greater cytotoxicity in the HR-deficient line.[5]

Cell Line Panel:

Cell LineCancer TypeBRCA StatusRole
Capan-1 PancreaticBRCA2 mutantHR-Deficient (Test)
MDA-MB-436 BreastBRCA1 mutantHR-Deficient (Test)
BxPC-3 PancreaticBRCA wildtypeHR-Proficient (Control)
MCF-7 BreastBRCA wildtypeHR-Proficient (Control)

Methodology:

  • Cell Seeding: Seed all cell lines in 96-well plates at their empirically determined optimal densities.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM).

  • Incubation: Incubate the cells for an extended period, typically 5-7 days, to allow for multiple cell divisions and for the cytotoxic effects to manifest.

  • Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo®). These methods measure metabolic activity, which correlates with the number of viable cells.[19]

  • Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the percent viability versus the log of inhibitor concentration and calculate the EC₅₀ value for each cell line. A successful compound will have a significantly lower EC₅₀ in the Capan-1 and MDA-MB-436 lines compared to the BxPC-3 and MCF-7 lines.

Part 3: Preliminary In Vivo Evaluation

Positive in vitro data provides the justification for advancing the compound to in vivo models to assess its efficacy, tolerability, and pharmacodynamic (PD) effects in a physiological system.

Experimental Workflow: In Vivo Xenograft Study

G implant Implant HR-Deficient Tumor Cells (e.g., Capan-1) into Immunocompromised Mice enroll Enroll Mice when Tumors Reach ~150 mm³ and Randomize into Groups implant->enroll treat Administer Vehicle or Compound (e.g., daily via oral gavage) enroll->treat monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treat->monitor endpoint Study Endpoint: Tumor Volume Limit or Pre-defined Time Point monitor->endpoint collect Collect Tumors and Plasma for Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis endpoint->collect

Caption: Workflow for a preclinical in vivo efficacy study.

Protocol 4: Xenograft Tumor Growth Inhibition Study

Principle: This study evaluates the ability of the candidate inhibitor to suppress the growth of a human tumor derived from an HR-deficient cell line in an immunodeficient mouse model.[1][2][22]

Methodology:

  • Cell Implantation: Subcutaneously implant a suspension of Capan-1 cells (typically 2-5 million cells in Matrigel) into the flank of female athymic nude or NSG mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Compound at 25 mg/kg, Compound at 50 mg/kg).

  • Dosing: Prepare the compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the compound or vehicle daily for 21-28 days.

  • Monitoring: Measure tumor dimensions with calipers and animal body weights 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: The study concludes when tumors in the control group reach a predetermined size limit. At the endpoint, collect terminal blood samples for pharmacokinetic analysis and excise tumors. A portion of each tumor should be snap-frozen for biomarker analysis, while the rest can be fixed in formalin for histology.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Assess tolerability by monitoring body weight changes and clinical signs.

Protocol 5: In Vivo Target Engagement (Tumor PAR Level Analysis)

Principle: To confirm that the observed anti-tumor activity is due to PARP inhibition, measure PAR levels in the tumor tissue collected from the xenograft study.[21][22]

Methodology:

  • Sample Preparation: Homogenize the snap-frozen tumor tissues in a suitable lysis buffer.

  • Analysis: Use the cellular PAR ELISA protocol (Protocol 2) described in Section 4.1, using the tumor lysates instead of cell lysates.

  • Interpretation: A statistically significant reduction in PAR levels in the tumors from the compound-treated groups compared to the vehicle group provides strong evidence of in vivo target engagement.

References

Experimental Protocols for the Synthesis of Isoquinoline Derivatives: From Classical Annulations to Modern C-H Activation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged structural motif, forming the backbone of numerous natural products, pharmaceutical agents, and functional materials.[1][2] Its derivatives exhibit a vast range of biological activities, including roles as vasodilators, and antitumor, antimicrobial, and anti-HIV agents.[1] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is a cornerstone of medicinal chemistry and drug development.

This guide provides an in-depth exploration of key experimental protocols for synthesizing isoquinoline derivatives. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offering field-proven insights for both classical and contemporary synthetic strategies. We will cover foundational methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as modern, highly efficient transition-metal-catalyzed approaches.

The Bischler-Napieralski Reaction: Intramolecular Cyclization of β-Arylethylamides

Discovered in 1893, the Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides.[3][4] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines. The reaction is particularly effective for aromatic rings bearing electron-donating groups, which activate the ring towards electrophilic attack.[5][6]

Mechanistic Overview & Rationale

The reaction is conducted under strong dehydrating acidic conditions.[3][5] Two primary mechanistic pathways are proposed, with the prevailing mechanism often depending on the specific reaction conditions.[3][5]

  • Mechanism A (Nitrilium Ion Intermediate): The amide carbonyl is activated by a Lewis acid (e.g., POCl₃). Subsequent elimination of the activated oxygen species forms a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by rearomatization to yield the dihydroisoquinoline product.[3][7]

  • Mechanism B (Imine-Ester Intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which cyclizes first, followed by elimination to form the final product.[3][5]

The choice of a powerful dehydrating agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O) is critical for driving the formation of the key electrophilic intermediate.[3][5][8] For less reactive substrates (i.e., those lacking electron-donating groups), a stronger combination, such as P₂O₅ in refluxing POCl₃, is often required to facilitate the cyclization.[3][6][8]

Bischler_Napieralski cluster_start Starting Material cluster_activation Activation & Intermediate Formation cluster_cyclization Cyclization & Product Formation cluster_oxidation Optional Oxidation start β-Arylethylamide activation Amide Activation (e.g., with POCl₃) start->activation Dehydrating Agent intermediate Nitrilium Ion Intermediate activation->intermediate Elimination cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product 3,4-Dihydroisoquinoline cyclization->product Rearomatization oxidation Dehydrogenation (e.g., with Pd/C) product->oxidation final_product Isoquinoline oxidation->final_product

Caption: Workflow for the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol details the synthesis of a common dihydroisoquinoline intermediate.

Materials:

  • N-(3,4-dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C, 10%) (for optional oxidation step)

  • Toluene (for optional oxidation step)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 5-10 mL per gram of amide).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the stirred solution. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).[9]

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is >8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydroisoquinoline.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization if necessary.

  • (Optional) Aromatization to Isoquinoline: Dissolve the purified 3,4-dihydroisoquinoline in toluene. Add 10% Pd/C (approx. 10 mol%). Heat the mixture to reflux for 4-8 hours. Cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the final isoquinoline product.

Data Summary
Reagent/ConditionRole/ParameterTypical Values/Notes
Dehydrating AgentPromotes cyclizationPOCl₃, P₂O₅, Tf₂O, PPA[3][5][8]
SolventReaction MediumAcetonitrile, Toluene, Xylene, or neat
TemperatureReaction EnergyRoom Temperature to 100°C+ (reflux)[3][10]
Reaction TimeDuration1 - 24 hours, depends on substrate and temp.
YieldsEfficiencyModerate to excellent, higher with activated arenes

The Pictet-Spengler Reaction: A Biosynthetic Approach

The Pictet-Spengler reaction, discovered in 1911, is a condensation and subsequent ring-closing reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone).[11][12] It is a powerful method for synthesizing tetrahydroisoquinolines and is notable for its similarity to biosynthetic pathways of alkaloids.[11][13] The reaction proceeds under acidic conditions, which catalyze the formation of a key iminium ion intermediate.[12][14]

Mechanistic Rationale

The reaction mechanism involves two main stages:

  • Iminium Ion Formation: The β-arylethylamine condenses with the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[12][14]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution (a specific type of Mannich reaction) to form the tetrahydroisoquinoline ring system.[12]

The reaction works best with activated aromatic systems, such as indoles or phenols, and can often proceed under mild, even physiological, conditions.[14]

Pictet_Spengler cluster_condensation Condensation cluster_cyclization Cyclization start_amine β-Arylethylamine schiff_base Schiff Base Formation start_amine->schiff_base start_carbonyl Aldehyde or Ketone start_carbonyl->schiff_base iminium Iminium Ion (Electrophile) schiff_base->iminium Acid (H⁺) attack Intramolecular Electrophilic Attack iminium->attack product Tetrahydroisoquinoline attack->product Deprotonation

Caption: The two-stage mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • Phenethylamine

  • Acetaldehyde

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in methanol.

  • Acidification & Reagent Addition: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to catalyze the reaction. Then, add acetaldehyde (1.1 eq) dropwise while maintaining the low temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction can take several hours to days. Monitor its progress by TLC. For less reactive substrates, gentle heating may be required.[12]

  • Work-up: Once the reaction is complete, neutralize the mixture by carefully adding an aqueous solution of NaOH until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude 1-methyl-1,2,3,4-tetrahydroisoquinoline by column chromatography on silica gel.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[2][15] The reaction, first reported in 1893, involves an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[2][16]

Mechanistic Rationale

The synthesis is a two-stage process:

  • Schiff Base Formation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).[15][17]

  • Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[2][15]

The yield is highly dependent on the substituents on the benzaldehyde, with electron-donating groups generally favoring the reaction.[2]

Experimental Protocol: Synthesis of Isoquinoline

Materials:

  • Benzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃), aqueous solution

  • Diethyl ether

Procedure:

  • Schiff Base Formation: Mix benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) and stir at room temperature until the condensation is complete (monitored by the disappearance of starting materials via TLC or GC).

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add the Schiff base mixture to cold, concentrated sulfuric acid with vigorous stirring. Caution: This is a highly exothermic step.

  • Heating: After the addition, carefully heat the reaction mixture (e.g., in a 100°C oil bath) for several hours.

  • Work-up: Cool the reaction and pour it onto a large amount of crushed ice. Carefully neutralize the solution with a saturated aqueous solution of sodium carbonate.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer, and concentrate. The crude isoquinoline can be purified by vacuum distillation.[18][19]

Modern Strategies: Palladium-Catalyzed C-H Activation/Annulation

While classical methods are foundational, modern transition-metal-catalyzed reactions offer greater efficiency, milder conditions, and broader functional group tolerance.[1][20] Palladium-catalyzed C-H activation and annulation has emerged as a powerful strategy for constructing isoquinolines and their derivatives.[1][21]

This approach typically involves the reaction of a mono-functionalized arene (like an N-methoxy benzamide) with an unsaturated partner (like an alkyne or allene) in the presence of a palladium catalyst.[1] The catalyst facilitates the direct activation of an "inert" C-H bond on the arene, leading to a cyclometalated intermediate that then undergoes annulation to build the heterocyclic ring.[1]

General Protocol: Pd-Catalyzed Synthesis of an Isoquinolinone

This protocol is based on the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters.[1]

Materials:

  • N-methoxybenzamide derivative (1.0 eq)

  • 2,3-allenoic acid ester (3.0 eq)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 eq)

  • DIPEA (2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube containing a magnetic stir bar, add the N-methoxybenzamide, silver carbonate (Ag₂CO₃), and the palladium catalyst.

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene, followed by the 2,3-allenoic acid ester and DIPEA via syringe.

  • Reaction: Seal the tube and heat the mixture at 85°C for 4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of Celite, concentrated, and the residue is purified by silica gel column chromatography to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[1]

Data Summary for Modern Methods
MethodCatalyst/ConditionsAdvantages
Pd-Catalyzed C-H Activation Pd(II) catalysts, oxidants (e.g., Ag₂CO₃)High regioselectivity, good yields, mild conditions, broad substrate scope.[1][21]
Microwave-Assisted Synthesis Various catalysts (e.g., Pd, Ru), microwave irradiationDrastically reduced reaction times (minutes vs. hours), improved yields, energy efficiency.[22][23][24]

General Work-up, Purification, and Characterization

Purification:

  • Column Chromatography: The most common method for purifying isoquinoline derivatives, typically using silica gel with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[25]

  • Crystallization: Can be an effective method for obtaining high-purity material, especially if the product is a solid. Solvents like ethanol, methanol, or ethyl acetate/hexanes mixtures are common.[26]

  • Distillation: For liquid products, vacuum distillation can be used for purification, especially after classical syntheses that may yield fewer byproducts.[27]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[28]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood with heavy-duty gloves, safety goggles, and a lab coat.[9]

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that reacts violently with water. Avoid inhalation of dust and direct contact.[29][30]

  • Strong Acids (H₂SO₄, HCl): Corrosive and can cause severe burns. Handle with appropriate PPE.

  • Transition Metal Catalysts: Many are toxic and should be handled with care, avoiding inhalation and skin contact.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

The 1-oxo-1,2-dihydroisoquinoline (or isoquinolone) scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] The introduction of a carbonitrile group at the C5 position presents unique synthetic challenges related to precursor availability and directing group effects during cyclization. This guide provides a framework for addressing these challenges through a combination of frequently asked questions, in-depth troubleshooting, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1-oxo-1,2-dihydroisoquinoline core?

A1: The synthesis of this scaffold typically relies on the cyclization of a suitably substituted benzene derivative. A highly effective and modern approach involves the reaction of homophthalic anhydrides with imines or their equivalents.[1][2] This method, a variation of the Castagnoli-Cushman reaction, allows for the direct formation of the isoquinolone ring with substituents introduced at various positions.[2][3] Other classical methods, such as modifications of the Bischler-Napieralski or Pictet-Spengler syntheses, can also be adapted, though they may require more steps to achieve the desired oxidation state and substitution pattern.[4]

Q2: How does the C5-carbonitrile group influence the choice of starting materials and reaction conditions?

A2: The electron-withdrawing nature of the nitrile group significantly impacts the reactivity of the aromatic ring. For syntheses starting from a substituted phthalic acid or anhydride derivative, the nitrile group will be present on the starting material (e.g., 3-cyanohomophthalic anhydride). Its electronic effect can influence the rate and regioselectivity of the cyclization step. It is crucial to select reaction conditions, particularly the choice of Lewis or Brønsted acid catalysts, that are compatible with the nitrile functionality to prevent hydrolysis or unwanted side reactions.

Q3: What analytical methods are recommended for monitoring reaction progress and characterizing the final product?

A3: A combination of techniques is essential. For real-time monitoring, Thin-Layer Chromatography (TLC) is invaluable for tracking the consumption of starting materials and the appearance of the product. For detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC) is recommended for assessing purity. The final product structure should be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[5]

Q4: I am struggling to find a commercial source for 3-cyanohomophthalic anhydride. What are my options?

A4: This is a common challenge with specialized starting materials. Your options include:

  • Custom Synthesis: Contract a specialized chemical synthesis company to prepare the starting material.

  • In-house Synthesis: Develop a synthetic route from more readily available precursors, such as 2-bromo-3-methylbenzonitrile or 3-cyano-2-methylbenzoic acid. This adds steps to the overall process but provides greater control over the supply chain.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired this compound. What are the likely causes?

A: This is a frequent issue that can stem from several factors during both the reaction and the isolation phases. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The delicate balance of temperature, reaction time, and solvent is critical.

    • Causality: The cyclization step often requires significant thermal energy to overcome the activation barrier. However, excessive heat can lead to the degradation of starting materials or the product, especially with sensitive functional groups like nitriles.[6]

    • Solution: Perform a systematic optimization of the reaction temperature. Start with conditions reported for similar isoquinolone syntheses and incrementally adjust the temperature.[1] Consider switching to a higher-boiling point solvent like toluene or xylene if the reaction is sluggish in lower-boiling solvents like dichloromethane (DCM) or dichloroethane (DCE).[1]

  • Inefficient Workup and Extraction: The product may be lost during the isolation phase.

    • Causality: 1-oxo-1,2-dihydroisoquinolines can exhibit moderate polarity and may have some solubility in both aqueous and organic layers, especially if the pH is not optimal.

    • Solution: During aqueous workup, carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form, maximizing its partitioning into the organic solvent. Perform multiple extractions (at least 3-4 times) with a suitable solvent (e.g., ethyl acetate or DCM) to ensure complete recovery from the aqueous phase.

  • Product Precipitation and Filtration Issues: The product might be precipitating out of solution prematurely or being lost during filtration.

    • Causality: If the product has low solubility in the reaction solvent upon cooling, it may precipitate. If the workup involves neutralization, the resulting salts can sometimes co-precipitate with the product, complicating purification.[6]

    • Solution: After the reaction, cool the mixture slowly to room temperature. If a solid precipitates, check a small sample via NMR to confirm it is the desired product before filtering.[7] When washing the filtered solid, use a minimal amount of a cold, non-polar solvent to remove impurities without dissolving a significant amount of the product.

Issue 2: Formation of Significant Side Products

Q: My crude NMR spectrum shows multiple unexpected peaks, indicating the formation of several impurities. How can I identify and prevent them?

A: Side reactions are common in complex cyclizations. Identifying the structure of the byproducts is the first step toward mitigating their formation.

Possible Side Reactions & Prevention Strategies:

  • Incomplete Cyclization/Hydrolysis of Intermediates:

    • Causality: The reaction between an amine and an anhydride (like homophthalic anhydride) forms an intermediate amic acid. If this intermediate fails to cyclize completely due to insufficient heat or catalyst activity, it will be present as a major impurity. It can also be hydrolyzed back to the starting materials during aqueous workup.

    • Prevention: Ensure the reaction is heated for a sufficient duration. The use of a dehydrating agent or running the reaction under Dean-Stark conditions to remove water can drive the equilibrium towards the cyclized product.

  • Polymerization or Tar Formation:

    • Causality: Harsh reaction conditions, particularly high temperatures and strong acid catalysis, can lead to the polymerization of reactants or intermediates, resulting in the formation of intractable tar.[6] This is a known issue in many heterocyclic syntheses.

    • Prevention: Use the minimum effective temperature for the reaction. If using a strong acid catalyst, reduce its concentration or switch to a milder Lewis acid (e.g., Sc(OTf)₃).[7] Slow, controlled heating is crucial.[7]

Table 1: Troubleshooting Summary for Low Yield & Impurities

Symptom Possible Cause Recommended Action
Low YieldIncomplete ReactionIncrease reaction time or temperature; consider a more effective catalyst.
Product DegradationDecrease reaction temperature; screen for milder catalysts.
Loss During WorkupOptimize pH during extraction; perform multiple extractions.
ImpuritiesIncomplete CyclizationEnsure removal of water (Dean-Stark); increase reaction time/temp.
Tar FormationReduce reaction temperature; use moderators like FeSO₄ if applicable.[6]
Side ReactionsRe-evaluate stoichiometry; consider a different solvent or catalyst.

Visualizations & Protocols

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low reaction yield.

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Analyze Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Review Workup & Purification Procedure workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes resynthesize Re-purify/Re-weigh Starting Materials reagents_ok->resynthesize No conditions_ok->check_workup Yes optimize_temp Optimize Temperature & Reaction Time conditions_ok->optimize_temp No optimize_extraction Optimize Extraction pH & Solvent Volume workup_ok->optimize_extraction No success Yield Improved workup_ok->success Yes resynthesize->start optimize_temp->check_conditions optimize_solvent Screen Solvents & Catalysts optimize_temp->optimize_solvent optimize_extraction->check_workup

Caption: Decision tree for troubleshooting low product yield.

Conceptual Synthetic Pathway

This diagram illustrates a plausible synthetic route based on the reaction of a substituted homophthalic anhydride with an amine source.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Cyanohomophthalic Anhydride C Amic Acid Intermediate A->C B Primary Amine (e.g., Benzylamine) B->C D Cyclization & Dehydration (Heat, Toluene) C->D E Crude Product Mixture D->E F Purification (Chromatography/Recrystallization) E->F G 1-Oxo-2-substituted-1,2- dihydroisoquinoline-5-carbonitrile F->G

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Disclaimer: This is a representative protocol based on established methodologies for similar structures.[1][5] Optimization may be required.

Materials & Reagents:

  • 3-Cyanohomophthalic anhydride (1 equiv.)

  • Benzylamine (1.05 equiv.)

  • Toluene (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanohomophthalic anhydride (1.0 g, 1 equiv.).

  • Reagent Addition: Add anhydrous toluene (20 mL) to the flask. While stirring, add benzylamine (1.05 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes as the eluent). The formation of the product will be indicated by the appearance of a new, typically UV-active spot and the disappearance of the starting materials.

  • Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). The aqueous washes help remove any unreacted starting materials and acidic byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by one of two methods:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to induce crystallization.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Purification of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile (MW: 170.17 g/mol , Formula: C₁₀H₆N₂O).[1] This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust methods for achieving high purity. As a polar aromatic molecule containing both a lactam and a nitrile group, its purification requires careful consideration of its physicochemical properties.

This guide provides field-proven insights and detailed protocols to troubleshoot common issues encountered during the purification process, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of this compound and related isoquinolones.

Q1: My crude product is a dark oil or a sticky solid, not a crystalline powder. What should I do first?

A: This is a common issue, especially if residual high-boiling solvents (like DMF or DMSO) or oily byproducts are present. Before attempting a full-scale purification, trituration is the recommended first step. This involves stirring the crude material with a solvent in which your desired product is insoluble, but the impurities are soluble.

  • Causality: The goal is to wash away soluble impurities and induce crystallization of your product without fully dissolving it. For a polar compound like this, non-polar solvents are excellent starting points.

  • Recommended Action: Try triturating the crude material with a cold, non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.[2] Stir the slurry vigorously, then collect the resulting solid by vacuum filtration. This process often yields a solid that is significantly purer and more suitable for subsequent recrystallization or chromatography.

Q2: What is the best solvent for recrystallizing this compound?

A: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] Since specific solubility data for this exact molecule is not widely published, an empirical approach is necessary.

  • Expert Recommendation: Based on the polar nature of the isoquinolone core and the nitrile group, start your solvent screen with polar protic and polar aprotic solvents.

  • Screening Protocol:

    • Place ~20-30 mg of your crude solid into separate test tubes.

    • Add a small amount (0.5 mL) of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or toluene) to each tube.

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture gently. If the solid dissolves completely, this is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is your best choice.[3][4]

  • Note: For related quinolinone compounds, ethanol has been successfully used for recrystallization.[5] A patented method for a complex quinoline derivative involves heating in DMF followed by controlled cooling to induce crystallization.[6]

Q3: My compound appears as a single spot on TLC in one solvent system, but multiple spots in another. Is it pure?

A: Not necessarily. This phenomenon highlights the importance of using multiple solvent systems for purity assessment.

  • Causality: A single solvent system may not have the resolving power to separate your product from a structurally similar impurity. Co-elution (two different compounds moving at the same Rf) is a common problem.[7]

  • Best Practice: Always check the purity of your final compound using at least two different TLC solvent systems with varying polarity, for example, 50% Ethyl Acetate/Hexane and 5% Methanol/Dichloromethane. A truly pure compound will remain as a single spot in all tested systems.

Q4: After purification, my product is a yellow or off-white solid. Is this indicative of an impurity?

A: Not always. While a pure organic compound is often white, many conjugated aromatic systems, including isoquinolone derivatives, are inherently colored.

  • Experience from the Field: Synthetic preparations of related isoquinolone and pyrroloisoquinoline compounds are frequently reported as yellow, brown, or even bright red solids.[2][8] The color arises from the extended π-conjugated system in the molecule.

  • Validation: The definitive test of purity is not color, but analytical data. Confirm purity using HPLC and check for the absence of impurity signals in the ¹H and ¹³C NMR spectra.

Purification Workflow & Troubleshooting

The path from a crude reaction mixture to a highly pure compound can be visualized as a decision-making process. The initial state of the crude product often dictates the most efficient purification strategy.

G cluster_start Start: Crude Product cluster_analysis Initial Assessment cluster_pathways Purification Pathways cluster_end Final Validation Crude Crude Reaction Mixture Analysis Is it a solid, oil, or sticky residue? Crude->Analysis Triturate Triturate with non-polar solvent (e.g., Ether/Hexane) Analysis->Triturate Oil or Sticky Column Column Chromatography Analysis->Column Solid (Multiple Impurities) Recrystal Recrystallization Analysis->Recrystal Solid (Mostly Pure) Triturate->Column TLC_HPLC Assess Purity: TLC, HPLC, NMR Column->TLC_HPLC Recrystal->TLC_HPLC Pure Pure Compound TLC_HPLC->Pure Purity >95%

Caption: General purification workflow for this compound.

Troubleshooting Guide

This table provides solutions to common problems encountered during purification.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound. Impurities are depressing the melting point. The solution is cooling too rapidly.Use a lower-boiling point solvent. Purify the material further by column chromatography before recrystallization. Ensure the solution cools slowly and undisturbed.[3]
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent even when cold.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, place the solution in an ice bath. As a last resort, scratch the inside of the flask with a glass rod to create nucleation sites.[3]
Low Recovery After Recrystallization Too much solvent was used. The compound has significant solubility in the solvent even at low temperatures. Crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent needed for dissolution.[3] Cool the flask in an ice bath for a longer period. Concentrate the mother liquor to recover a second crop of crystals.
Streaking on TLC Plate The sample is too concentrated. The compound is highly polar and interacting strongly with the silica gel. The sample is acidic or basic.Dilute the spotting solution. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.
Compound Won't Elute from Silica Column The mobile phase (eluent) is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. For example, switch from 20% ethyl acetate/hexane to 50% or 100% ethyl acetate. If necessary, add a small percentage (1-5%) of methanol to the eluent.[9][10]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is the most versatile method for separating the target compound from both more polar and less polar impurities.[10]

1. Preparation of the Column:

  • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight).[10]
  • Insert a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]

2. Sample Loading:

  • Dissolve the crude compound in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
  • Carefully add the dry-loaded sample to the top of the packed column. Add a protective layer of sand.

3. Elution and Fraction Collection:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 10-20% ethyl acetate/hexanes). This will elute non-polar impurities first.
  • Gradually increase the solvent polarity (e.g., to 30%, 50%, 70% ethyl acetate/hexanes) to elute the desired compound.[7] For highly polar compounds, a system like 2-5% methanol in dichloromethane may be required.[9]
  • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

4. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal when the crude material is already relatively pure (>85%) and a suitable solvent has been identified.

1. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[3] Work in a fume hood and use a heating mantle.

2. Hot Filtration (Optional):

  • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

3. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
  • Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[3]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.

Purity Analysis

Post-purification, it is critical to verify the purity and identity of this compound.

  • Thin-Layer Chromatography (TLC): An initial, rapid check. The purified compound should appear as a single, well-defined spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. For isoquinoline alkaloids, a reversed-phase C18 column is standard. A gradient elution using a mobile phase of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve peak shape, is a good starting point.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities that may not be visible by other methods.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Low Purity after Purification

If post-purification analysis still shows significant impurities, a multi-step approach may be required.

G cluster_start Problem cluster_analysis Impurity Analysis cluster_pathways Sequential Purification cluster_end Outcome Start Compound is still impure after one purification step Analysis Are impurities more or less polar than product? Start->Analysis Recrystal_First Recrystallize first to remove 'bulk' of one impurity type Analysis->Recrystal_First Both types or unsure Column_Second Column chromatography to remove remaining structurally similar impurities Recrystal_First->Column_Second Pure High Purity Compound Column_Second->Pure

Caption: Decision tree for multi-step purification.

References

Technical Support Center: Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoquinolinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in key synthetic routes to isoquinolinones. By understanding the mechanistic origin of these impurities, you can refine your experimental design, improve yields, and simplify purification.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is complex, and the yield of the desired isoquinolinone is low. Where should I start troubleshooting?

A: A low yield and complex crude product mixture often point to one of several core issues: incomplete reaction, degradation of starting material or product, or the formation of stable byproducts. First, confirm the identity of your major components using LC-MS and ¹H NMR. Then, consult the specific troubleshooting guide below corresponding to your synthetic method (e.g., Bischler-Napieralski, Transition-Metal Catalysis) to identify likely byproducts based on their characteristic masses and spectral signatures.

Q2: I've isolated a major compound, but it's not my target isoquinolinone. It seems to be an intermediate. What's the likely cause?

A: This is a common issue, particularly in multi-step syntheses that are run in one pot. For instance, in the Bischler-Napieralski/oxidation sequence, isolating the 3,4-dihydroisoquinoline intermediate is frequent and indicates a failure in the final oxidation step. Similarly, for Ugi-based routes, the acyclic α-acylamino amide is the primary product and must undergo a separate cyclization step; its isolation indicates the cyclization has failed.

Q3: My reaction has turned into a tar-like, intractable mess. Is it salvageable?

A: Tar formation is typically a result of harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, leading to polymerization or decomposition.[1] It is often difficult to salvage the desired product from a tarred reaction. The best approach is to repeat the reaction under milder conditions. For example, modern Bischler-Napieralski protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base are performed at much lower temperatures than classic POCl₃ conditions.[1]

Troubleshooting Guide 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then oxidized to the target isoquinolinones.[2] The core of the reaction is an acid-promoted intramolecular electrophilic aromatic substitution.[3]

Problem: Formation of a Styrene Byproduct and Low Yield

Q: My main byproduct has a mass corresponding to the loss of my amide group and formation of a double bond. My yield of the cyclized product is poor. What is happening?

A: You are likely observing a byproduct from a retro-Ritter reaction . This is one of the most significant side reactions in the Bischler-Napieralski synthesis.[4][5]

Causality & Mechanism: The reaction proceeds through a highly electrophilic nitrilium ion intermediate. While this intermediate is poised for intramolecular cyclization, it can also fragment, especially if the β-carbon bears a proton. This fragmentation pathway, the retro-Ritter reaction, cleaves the C-N bond to form a stable styrene derivative and a nitrile.[4][6] This side reaction is particularly favored if the resulting styrene is highly conjugated or if the aromatic ring of the substrate is electron-poor (deactivated), making the desired cyclization slower than fragmentation.[1]

G cluster_main Bischler-Napieralski Pathway cluster_byproduct Byproduct Pathway Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  Dehydrating Agent  (e.g., POCl₃, Tf₂O) Product Desired 3,4-Dihydro- isoquinoline Nitrilium->Product Intramolecular Cyclization (Desired Path) Styrene Styrene Byproduct Nitrilium->Styrene Retro-Ritter Fragmentation (Side Reaction) Nitrile Nitrile

Troubleshooting & Mitigation Protocol
  • Assess Substrate Reactivity: If your aromatic ring possesses electron-withdrawing groups, the classic POCl₃ conditions may be too harsh and favor the retro-Ritter pathway.

    • Solution A (Stronger Reagents for Deactivated Rings): For less reactive substrates, a more potent dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can sometimes force the cyclization.[5][7]

    • Solution B (Milder, Modern Conditions): A superior approach for many substrates is to switch to a modern, milder protocol. The use of triflic anhydride (Tf₂O) with a mild base like 2-chloropyridine allows the reaction to proceed at temperatures from -20 °C to 0 °C, significantly reducing degradation and fragmentation.[1]

  • Suppress Fragmentation:

    • Solution: The retro-Ritter reaction is an equilibrium. It can be suppressed by using the corresponding nitrile as the reaction solvent, shifting the equilibrium away from the fragmentation products. However, this is only practical if the nitrile is readily available and inexpensive.[4]

  • Purification Strategy:

    • Styrene byproducts are typically non-polar compared to the desired dihydroisoquinoline salt. After quenching the reaction and performing a standard aqueous workup, flash column chromatography on silica gel is usually effective. A gradient elution, for example, from hexanes to ethyl acetate, will typically elute the non-polar styrene byproduct first.

Byproduct ClassProbable CauseRecommended ActionPurification Tip
Styrene Derivatives Retro-Ritter fragmentation of the nitrilium intermediate.[4]Use milder conditions (Tf₂O/2-chloropyridine) or use nitrile as a solvent.[1][4]Non-polar; elutes early in silica gel chromatography.
Unreacted Amide Insufficiently potent dehydrating agent or deactivated aromatic ring.[1]Switch to a stronger dehydrating agent (e.g., P₂O₅/POCl₃) or a more efficient modern protocol.[1]More polar than product; may require higher polarity solvent systems to elute.
Tar/Polymer Reaction temperature too high or prolonged reaction time.[1]Reduce temperature and reaction time; use milder reagents.Generally intractable; reaction optimization is the only solution.

Troubleshooting Guide 2: Transition-Metal-Catalyzed Cyclizations

Methods like Heck, Suzuki, and Sonogashira couplings are frequently used to construct precursors that then undergo cyclization to form the isoquinolinone core.[8] These reactions are powerful but are sensitive to catalyst activity, substrate purity, and reaction conditions.

Problem: Homocoupling and Dehalogenation in Pd-Catalyzed Reactions

Q: In my Sonogashira/cyclization sequence, I'm observing a significant amount of a symmetrical alkyne byproduct. In my Heck/cyclization, I see a biaryl byproduct formed from my starting aryl halide. What's causing this?

A: You are observing homocoupling byproducts. In Sonogashira reactions, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, a side reaction known as Glaser coupling.[8] In Suzuki or Heck-type reactions, the palladium catalyst itself can mediate the reductive homocoupling of the aryl halide to form a biaryl species.[9]

Causality & Mechanism: The catalytic cycle of these cross-coupling reactions involves a delicate balance of oxidative addition, transmetalation, and reductive elimination steps.[10][11]

  • Glaser Coupling (Sonogashira): Oxygen is a key culprit. Its presence facilitates the Cu(I)-mediated homocoupling of the alkyne, consuming your starting material and complicating purification.[8]

  • Reductive Homocoupling (General Pd-Coupling): This side reaction can become competitive with the desired cross-coupling, particularly if the transmetalation step is slow. It involves the formation of a Pd(0) species which can react with two molecules of the aryl halide.[9]

G cluster_main Desired Cross-Coupling Pathway cluster_byproduct Homocoupling Byproduct Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Homocoupling Reductive Homocoupling (Ar-Ar) OxAdd->Homocoupling  + Ar-X  (Side Reaction) Transmetal Transmetalation (Ar-Pd-R) RedElim Reductive Elimination Product Desired Product (Ar-R)

Troubleshooting & Mitigation Protocol
  • Ensure Rigorous Inert Atmosphere: This is the most critical factor for suppressing homocoupling.

    • Protocol: Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles (at least three) or by sparging with argon or nitrogen for an extended period. Assemble your reaction glassware under a positive pressure of inert gas. All reagents, especially amine bases which can oxidize, should be of high purity and handled under inert conditions.[8]

  • Optimize Reagent Addition and Stoichiometry:

    • For Sonogashira: Slow, syringe-pump addition of the terminal alkyne can maintain its low concentration, favoring the cross-coupling pathway over dimerization.[12]

    • For Suzuki/Heck: Ensure the stoichiometry of your coupling partners is precise. An excess of the aryl halide can sometimes favor homocoupling.

  • Consider Catalyst and Ligand Choice:

    • If Glaser coupling persists, consider a "copper-free" Sonogashira protocol. These often require a different ligand set for the palladium catalyst but eliminate the primary cause of alkyne homocoupling.[8]

    • For other couplings, ensure your palladium catalyst and ligands are active. Catalyst decomposition (visible as formation of palladium black) can lead to side reactions. Using more robust phosphine ligands can sometimes help.

  • Purification Strategy:

    • Homocoupled byproducts (e.g., biaryls, diynes) are often highly symmetrical and non-polar. They can typically be separated from the more polar desired product by silica gel chromatography. Crystallization can also be an effective technique, as the symmetrical byproducts may crystallize more readily.

Byproduct ClassProbable CauseRecommended ActionPurification Tip
Alkyne Dimer (Glaser) Oxygen-mediated, Cu(I)-catalyzed homocoupling.[8]Rigorously degas all reagents and solvents; use strict inert atmosphere techniques. Consider copper-free protocols.Symmetrical and non-polar; separate by chromatography or crystallization.
Biaryl (Homocoupling) Reductive coupling of the aryl halide, often due to slow transmetalation.[9]Ensure high-purity reagents and active catalyst. Optimize stoichiometry.Symmetrical and non-polar; separate by chromatography or crystallization.
Dehalogenation Product Proto-dehalogenation of the aryl-palladium intermediate.Use anhydrous solvents and reagents. Ensure the base is not excessively nucleophilic.Polarity is similar to starting aryl halide; can be difficult to separate.

Troubleshooting Guide 3: Ugi and Post-Cyclization Strategies

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity, producing an α-acylamino amide product.[13] To synthesize isoquinolinones, this Ugi adduct must undergo a post-condensation cyclization (e.g., via Pomeranz-Fritsch or Heck reaction).[14][15]

Problem: Isolation of the Acyclic Ugi Adduct

Q: My reaction produced a high yield of a compound, but it's the linear bis-amide, not the cyclized isoquinolinone. Why didn't the cyclization work?

A: This is the most common failure mode in Ugi-based isoquinolinone syntheses. The isolation of the Ugi adduct simply means the second, cyclization step has failed.

Causality & Mechanism: The Ugi reaction itself is typically very robust and fast.[13] However, the subsequent cyclization is a distinct reaction that requires specific, and often incompatible, conditions. For example, an Ugi reaction may run well in methanol at room temperature, but a subsequent Pomeranz-Fritsch cyclization requires strong acid and heat.[14][16] Attempting to perform both in one pot without a change of conditions is destined to fail.

G cluster_main Ugi / Post-Cyclization Workflow cluster_byproduct Failure Point Components Aldehyde + Amine + Carboxylic Acid + Isocyanide Ugi Ugi 4-CR Adduct Acyclic Ugi Adduct (α-acylamino amide) Failure Cyclization Failure: - Incorrect conditions - Incompatible substrate Adduct->Failure Cyclization Post-Condensation Cyclization (e.g., Heck, P-F) Product Target Isoquinolinone Adduct_ref Acyclic Ugi Adduct (Isolated 'Byproduct')

Troubleshooting & Mitigation Protocol
  • Isolate and Purify the Ugi Adduct: Do not attempt a one-pot reaction unless the cyclization conditions are proven to be compatible.

    • Protocol: After the Ugi reaction is complete (monitor by TLC/LC-MS), perform a standard aqueous workup. The resulting α-acylamino amide is often a stable, but potentially amorphous, solid or oil. Purify this intermediate thoroughly by flash column chromatography to remove any unreacted starting materials or minor side products.[17][18] A pure adduct is crucial for the success of the subsequent cyclization.

  • Optimize the Cyclization Step Independently: Treat the cyclization as a separate reaction.

    • For Pomeranz-Fritsch Cyclization: The Ugi adduct, which contains an aminoacetal moiety, can be cyclized under acidic conditions. A screen of acids (e.g., conc. H₂SO₄, methanesulfonic acid, TFA) and solvents is often necessary to find the optimal conditions for your specific substrate.[19]

    • For Heck/Suzuki Cyclization: If the Ugi adduct was designed with an aryl halide and a pendant alkene/alkyne, it can be cyclized using standard palladium-catalyzed conditions. This will require a new reaction setup with the appropriate catalyst, ligand, base, and degassed solvent.

  • Address Potential Side Reactions in the Ugi Step:

    • The Ugi reaction is generally clean, but side reactions can occur. For example, the initial imine formation between the aldehyde and amine is reversible. If one component is slow to react, a Passerini reaction (a 3-component reaction of aldehyde, isocyanide, and carboxylic acid) can sometimes occur as a minor byproduct. Careful purification of the Ugi adduct is the best way to remove these impurities before attempting cyclization.

Byproduct ClassProbable CauseRecommended ActionPurification Tip
Acyclic Ugi Adduct Failure of the post-condensation cyclization step.Isolate and purify the Ugi adduct first, then subject it to optimized cyclization conditions as a separate step.[17]Purify by silica gel chromatography before attempting cyclization.
Passerini Product Side reaction between aldehyde, isocyanide, and carboxylic acid.Ensure efficient imine formation. Can sometimes be minimized by order of addition.Polarity is often similar to the Ugi product; careful chromatography is required.
Unreacted Starting Materials Incomplete Ugi reaction.Increase reaction time or concentration. Ensure high purity of all four components.Remove by chromatography during purification of the Ugi adduct.

References

Technical Support Center: Stability of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Understanding and controlling for potential degradation is critical for generating reproducible and reliable experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary chemical stability concerns for this compound?

The core structure of this molecule contains two key functional groups susceptible to degradation in solution: the nitrile group (-C≡N) at the 5-position and the cyclic amide (lactam) of the isoquinolinone ring. The most probable degradation pathway is the hydrolysis of the nitrile group, which can occur under both acidic and basic conditions to form the corresponding carboxylic acid or, as an intermediate, the amide.[1][2][3] While the isoquinolinone lactam is generally more stable, it can also undergo hydrolysis under harsh conditions, leading to ring-opening.

Q2: What environmental factors can influence the stability of this compound in solution?

Several factors can accelerate the degradation of this and related heterocyclic compounds. These include:

  • pH: The stability is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the nitrile group.[2][3][4] Most drug-like molecules exhibit maximal stability in the pH range of 4-8.[5]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[5][6]

  • Light: Aromatic and heterocyclic compounds are often photosensitive and can degrade upon exposure to UV or ambient light.[6][7]

  • Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate directly in hydrolysis. The polarity and dielectric constant of the solvent can also influence degradation rates.[5]

Q3: I'm observing a yellow or brown discoloration in my solution over time. What does this indicate?

Discoloration is a common visual indicator of chemical degradation for quinoline and isoquinoline-type compounds.[6] This is often due to the formation of small quantities of highly conjugated byproducts resulting from oxidation or other degradation pathways. If you observe a color change, it is a strong sign that the integrity of your compound is compromised.

Q4: My biological assay results are inconsistent or show a loss of potency. Could this be a stability issue?

Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation.[6] If the parent compound is degrading in your assay medium or stock solution, its effective concentration will decrease over time, leading to variable results. It is crucial to confirm the stability of the compound under your specific experimental conditions.

Q5: What is the best practice for preparing and storing stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a suitable non-aqueous, aprotic organic solvent, such as dimethyl sulfoxide (DMSO).[8] These stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials.[7][8] We strongly recommend preparing fresh aqueous working solutions from the frozen DMSO stock for each experiment to minimize the risk of hydrolysis.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue EncounteredPossible CauseRecommended Action & Rationale
Precipitation in Aqueous Buffer The compound has limited aqueous solubility, or the buffer pH is causing it to crash out of solution.1. Verify Solubility: Determine the solubility limit in your chosen buffer. 2. Use a Co-solvent: If necessary, maintain a small percentage of an organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution to improve solubility. 3. Adjust pH: The compound's solubility may be pH-dependent. Evaluate solubility across a pH range to find the optimal condition.
Rapid Loss of Purity in HPLC Analysis The compound is undergoing chemical degradation in your solution. This is most likely hydrolysis of the nitrile group.1. Analyze Solution pH: Avoid strongly acidic (pH < 4) or basic (pH > 8) conditions. Use a buffered system to maintain a stable pH.[5] 2. Prepare Solutions Fresh: Prepare your working solutions immediately before use from a stable, frozen stock.[8] 3. Conduct a Forced Degradation Study: This will rapidly identify which conditions (acid, base, heat, light, oxidation) are most detrimental. See Protocol 3 for details.
Appearance of New Peaks in LC-MS Degradation products are forming.1. Hypothesize Degradants: The most likely degradant is the carboxylic acid analog (1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid, M+18) or the amide intermediate (M+17). 2. Confirm with MS: Check the mass-to-charge ratio (m/z) of the new peaks to see if they match the expected masses of the hypothesized hydrolysis products.

Section 3: Potential Degradation Pathway

The primary anticipated degradation route for this compound in aqueous solution is the hydrolysis of the nitrile functional group. This reaction proceeds in two steps, first forming an amide intermediate, which is then further hydrolyzed to the final carboxylic acid product. This process can be catalyzed by either acid or base.[2][3]

G cluster_0 Degradation Pathway Compound 1-Oxo-1,2-dihydroisoquinoline- 5-carbonitrile Amide Intermediate Amide Compound->Amide H₂O (H⁺ or OH⁻ cat.) Acid 1-Oxo-1,2-dihydroisoquinoline- 5-carboxylic acid Amide->Acid H₂O (H⁺ or OH⁻ cat.)

Caption: Predicted hydrolysis pathway of the nitrile group.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol minimizes degradation by leveraging stable storage conditions.

  • Prepare Primary Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve the solid in 100% DMSO to the desired concentration. Ensure complete dissolution using gentle vortexing.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term stability.

  • Prepare Aqueous Working Solution:

    • Thaw one aliquot of the DMSO stock solution immediately before use.

    • Serially dilute the stock solution into your final aqueous buffer (e.g., PBS, TRIS) to the desired working concentration.

    • Causality Note: Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays. This fresh dilution step is critical to minimize the time the compound spends in an aqueous environment where hydrolysis can occur.[8]

Protocol 2: General Workflow for a Solution Stability Study

This workflow provides a systematic approach to evaluating the stability of your compound under specific experimental conditions.

G cluster_1 Stability Study Workflow A Prepare fresh working solution in desired buffer B Take T=0 sample (Inject into HPLC immediately) A->B C Incubate solution under experimental conditions (e.g., 37°C, ambient light) A->C E Analyze all samples by HPLC using a stability-indicating method B->E D Sample at defined time points (e.g., 1h, 4h, 8h, 24h) C->D D->E F Calculate % Remaining vs. T=0 and monitor for degradant peaks E->F

Caption: Workflow for assessing compound stability.

Protocol 3: Forced Degradation Study

This study rapidly exposes the compound's liabilities by subjecting it to harsh conditions.

  • Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 24 hours.[6]

    • Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux hours, while keeping a control sample wrapped in aluminum foil.[6]

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a T=0 control, by a stability-indicating HPLC-UV or LC-MS method.

  • Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. This identifies which conditions are most destructive.

Section 5: Data Summary Example

The table below shows hypothetical results from a forced degradation study, which helps in identifying the compound's primary instabilities.

Condition (24h)% Parent Compound RemainingMajor Degradant m/z (ESI+)Notes
Control (T=0) 100%N/ABaseline for comparison.
0.1 M HCl, 60°C 75%189.05 [M+H]⁺Significant degradation under acidic conditions.
0.1 M NaOH, 60°C 45%189.05 [M+H]⁺Severe degradation under basic conditions.
3% H₂O₂, RT 98%N/AStable to oxidation.
80°C Heat 92%189.05 [M+H]⁺Moderate thermal degradation.
Light Exposure 99%N/AAppears to be photostable.
Parent compound (C₁₀H₆N₂O) expected m/z (ESI+): 171.05 [M+H]⁺
Carboxylic acid degradant (C₁₀H₇NO₃) expected m/z (ESI+): 189.05 [M+H]⁺

References

Castagnoli-Cushman Reaction (CCR) Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Success

Welcome to the technical support center for the Castagnoli-Cushman Reaction (CCR). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of substituted lactams—core structures in numerous natural products and pharmaceutical agents. As a multicomponent reaction, the CCR offers remarkable efficiency, but its success is highly dependent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues, ensuring your path to the desired product is both logical and efficient.

Core Concepts: Understanding the "Why"

Before troubleshooting, a firm grasp of the reaction's mechanistic underpinnings is essential. The Castagnoli-Cushman reaction is a formal [4+2] cyclocondensation between a cyclic anhydride and an imine to form a substituted lactam. While several mechanistic pathways have been debated, the most widely accepted pathway for many substrates involves a sequence of key steps that are critical for diagnosis when reactions fail.[1][2]

Recent mechanistic investigations, including in-situ infrared spectroscopy, have clarified that for some substrates, amide-acid intermediates can reversibly form the free amine and cyclic anhydride.[3][4][5] This equilibrium means the aldehyde can trap the amine to reform the imine, which then reacts with the enol form of the anhydride in a Mannich-like addition. This understanding is crucial, as it highlights the dynamic nature of the intermediates and the importance of pushing the equilibrium towards the desired product.

Below is a generalized depiction of the widely accepted Mannich-like mechanistic pathway.

Castagnoli-Cushman Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Anhydride Cyclic Anhydride Enol Anhydride Enol/ Enolate Anhydride->Enol Tautomerization (base or heat) Imine Imine (pre-formed or in-situ) Mannich Mannich-like Addition Intermediate Imine->Mannich Enol->Mannich Mannich-like Addition Cyclization Intramolecular N-Acylation Mannich->Cyclization Ring Closure Lactam Lactam-Carboxylic Acid Cyclization->Lactam Proton Transfer

Caption: Generalized Mannich-like mechanism of the Castagnoli-Cushman reaction.

Troubleshooting Guide & FAQs

This section is structured to address the most common challenges encountered during the CCR. We will start with the most critical issue—low or no yield—and progress to more nuanced problems like selectivity and side-product formation.

Category 1: Low or No Product Yield

Q: My reaction has failed completely, showing only starting materials or a complex mixture. Where should I begin troubleshooting?

A: When a reaction fails, a systematic approach is crucial. The primary suspect is often the stability or reactivity of the imine. Imines can be hydrolytically unstable or, if generated in situ, may not form efficiently. The following workflow provides a logical diagnostic sequence.

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield CheckImine Step 1: Verify Imine Formation (Is the imine stable and present?) Start->CheckImine ImineNo No/Poor Imine Formation CheckImine->ImineNo No ImineYes Imine Formation Confirmed CheckImine->ImineYes Yes FixImine Action: Pre-form imine. Use dehydrating agent (MgSO₄, 4Å MS). Verify by ¹H NMR or TLC. ImineNo->FixImine CheckConditions Step 2: Evaluate Reaction Conditions (Are temperature and solvent optimal?) ImineYes->CheckConditions ConditionsNo Sub-optimal Conditions CheckConditions->ConditionsNo No ConditionsYes Conditions Are Standard CheckConditions->ConditionsYes Yes FixConditions Action: Increase temperature. Switch to a more effective solvent (e.g., TFE). Consider a catalyst. ConditionsNo->FixConditions CheckReagents Step 3: Assess Reagent Reactivity (Is the anhydride or imine too deactivated?) ConditionsYes->CheckReagents FixReagents Action: Use a more reactive anhydride (e.g., HPA). Modify substrate electronics. CheckReagents->FixReagents

Caption: A logical workflow for troubleshooting failed Castagnoli-Cushman reactions.

Q: I'm getting a very low yield. What are the most common culprits?

A: Low yield is typically traced back to one of four areas:

  • Inefficient Imine Formation: If generating the imine in situ, the equilibrium may not favor its formation, especially if water is not effectively removed. The presence of water can also hydrolyze the anhydride.

    • Solution: Pre-form the imine in a separate step using a dehydrating agent like MgSO₄ or molecular sieves.[6][7] Confirm its formation by ¹H NMR (disappearance of aldehyde proton, appearance of imine C-H proton) before adding the anhydride.

  • Poor Anhydride Reactivity: Not all anhydrides are created equal. Succinic and glutaric anhydrides are significantly less reactive than homophthalic anhydride (HPA) and often require forcing conditions like high heat.[1][6]

    • Solution: If your substrate is compatible, switch to a more reactive anhydride. HPA is known to react readily even at ambient temperatures.[8] Alternatively, anhydrides with electron-withdrawing or anion-stabilizing groups can exhibit enhanced reactivity.[1][9]

  • Sub-optimal Temperature: The reaction is often thermally driven. Insufficient heat can lead to stalling.

    • Solution: Gradually increase the reaction temperature. While refluxing in toluene or xylene is common, be aware that this can promote side reactions. For sensitive substrates, a more reactive solvent may be a better choice than extreme heat.

  • Incorrect Solvent Choice: The solvent plays a profound role in the CCR, affecting both reaction rate and yield. Non-polar aromatic solvents are traditional, but polar and hydrogen-bond-donating solvents can offer dramatic improvements.

    • Solution: Consider switching to 2,2,2-trifluoroethanol (TFE). TFE has been shown to act as a dual activator via hydrogen bonding to both the imine and the anhydride, leading to remarkable rate accelerations and higher yields, even at sub-zero temperatures.[6][7]

Q: How significantly does solvent choice impact reaction outcomes?

A: The impact is dramatic. A study by Val et al. on the reaction of an imine with homophthalic anhydride provides a clear illustration.[6]

SolventTemperature (°C)TimeYield (%)
Dichloromethane (CH₂Cl₂)-4024 h37
Toluene-4020 h56
Methyl tert-butyl ether (MTBE)-4048 h78
Trifluoroethanol (TFE) -40 15 min 81
Trifluoroethanol (TFE)Room Temp2 min72
Data adapted from Org. Lett. 2018, 20, 21, 6974–6978.[6]

As the table shows, TFE reduced the reaction time from over 20 hours to just 15 minutes at -40 °C while simultaneously increasing the yield. This is a clear demonstration of its efficacy and should be one of the first parameters optimized for a struggling reaction.

Category 2: Selectivity and Side Products

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity in the CCR is often governed by the approach of the enolized anhydride to the imine and can be influenced by temperature and reaction time, reflecting kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures often favors the kinetically preferred diastereomer. For instance, in the reaction of aldazines with HPA, conducting the reaction at room temperature yields the cis-adduct, while heating promotes conversion to the more stable trans-isomer.[10]

  • Solvent Effects: The choice of solvent can influence the transition state geometry. Highly organized solvent networks, such as those in TFE, can enhance selectivity.[6]

  • Base-Catalyzed Epimerization: If the undesired diastereomer is formed, it may be possible to epimerize to the thermodynamically more stable product. Treatment with a base can deprotonate the α-carbon, allowing for equilibration.[11]

Q: I've isolated my product, but it's contaminated with significant side products. What are they likely to be?

A: The nature of side products is highly dependent on your specific substrates and conditions.

  • Unreacted Amide-Acid Intermediate: If the final cyclization step is slow, the reaction may stall after the initial Mannich-like addition. This is more common with less reactive imines, such as those bearing strong electron-withdrawing groups like a trifluoromethyl group.[12]

  • Decarboxylation Products: At high temperatures, the carboxylic acid product can decarboxylate. If this is an issue, try running the reaction under milder conditions, perhaps by using a more reactive solvent like TFE.[6]

  • Products from Steric Hindrance: Highly hindered imines, such as certain indolenines, may fail to undergo the standard CCR pathway. Instead, they can react through alternative pathways involving N-acyliminium species, sometimes leading to unusual macrocyclic adducts.[13] If you are using a very bulky imine or amine, be vigilant for unexpected products.

  • β-Lactam Formation: With certain seven-membered cyclic anhydrides, the formation of unexpected four-membered β-lactams has been observed as a side reaction.[14] This highlights the importance of thorough characterization when deviating from standard five- or six-membered anhydrides.

Category 3: Substrate-Specific Issues

Q: My N-aryl imine seems to be decomposing during the reaction. Why?

A: N-aryl imines, particularly those derived from anilines with electron-withdrawing groups, can be hydrolytically unstable.[15] Any trace water in the reaction mixture can lead to decomposition back to the aniline and aldehyde. The resulting aniline can then be acylated by the anhydride, terminating the desired reaction pathway.

  • Solution: Ensure rigorously anhydrous conditions. Pre-form the N-aryl imine and isolate it before use. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Q: I am attempting a three-component reaction (amine + aldehyde + anhydride), but it's not working. What should I consider?

A: The three-component variant is an elegant simplification, but its success hinges on the relative rates of imine formation versus side reactions.[16][17]

  • Imine Formation Must Be Fast: The reaction between the amine and aldehyde must be faster than the reaction of the amine with the anhydride. If the amine is acylated first, the reaction will fail. This is often an issue with highly nucleophilic amines and highly reactive anhydrides.

  • Solution: If the three-component reaction fails, revert to the two-component approach: pre-form and optionally isolate the imine before adding the anhydride. This decouples the two key processes and provides more reliable results, especially during initial route scouting.

Validated Experimental Protocols

Protocol 1: General Procedure for Imine Formation

This protocol is for the pre-formation of the imine, which is the most reliable method for ensuring its presence before initiating the CCR.

  • To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq.) and a suitable dry solvent (e.g., CH₂Cl₂, Toluene, MTBE; approx. 0.2 M).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄, 1.5 eq.) or 4Å molecular sieves.[7]

  • Add the aldehyde (1.0-1.1 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) as required. Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde. Reaction times can vary from 1 hour to overnight.[6]

  • Once formation is complete, the imine solution can be used directly by filtering off the dehydrating agent, or the solvent can be removed in vacuo. For sensitive imines, it is best to use the filtered solution immediately without concentration.

Protocol 2: General Procedure for the Castagnoli-Cushman Reaction (TFE Promoted)

This protocol leverages the accelerating effects of TFE for a rapid and high-yielding reaction.[6]

  • In a round-bottom flask under an argon or nitrogen atmosphere, dissolve the imine (1.0 eq., from Protocol 1) in dry TFE (approx. 0.03 M).

  • Cool the solution to the desired temperature (e.g., -40 °C using a dry ice/acetonitrile bath, or 0 °C with an ice bath).

  • Add the cyclic anhydride (1.2-1.5 eq.) in one portion. Using a slight excess of the anhydride can help drive the reaction to completion.

  • Stir the reaction mixture at this temperature. Monitor the consumption of the imine by TLC. Reactions in TFE are often complete within 5-30 minutes.

  • Upon completion, concentrate the mixture in vacuo.

  • The crude residue, containing the desired lactam-carboxylic acid, can then be purified by standard methods such as recrystallization or column chromatography.

References

Technical Support Center: Overcoming Challenges in Isoquinoline-5-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthesis challenges. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of synthesizing isoquinoline-5-carbonitrile. As a key structural motif in numerous pharmacologically active compounds, mastering its synthesis is crucial. This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles.

The synthesis of isoquinoline-5-carbonitrile is not a trivial endeavor. Direct, regioselective C-H cyanation at the C-5 position of the isoquinoline nucleus is challenging and not well-established, often leading to mixtures of isomers. Therefore, a successful synthesis typically relies on a multi-step approach. This guide is structured to address challenges at each critical stage of the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall strategy for synthesizing isoquinoline-5-carbonitrile?

A1: The most robust and widely applicable strategy involves a three-stage process:

  • Synthesis of the Isoquinoline Core: Constructing the fundamental isoquinoline ring system.

  • Functionalization at the C-5 Position: Introducing a handle, typically a bromine or an amino group, regioselectively at the 5-position.

  • Conversion to the Nitrile: Transforming the C-5 handle into the target cyano group.

This modular approach allows for better control and purification at each step, ultimately leading to a higher success rate for the final product. The choice of method for Stage 3 depends on the precursor synthesized in Stage 2.

cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: C-5 Functionalization cluster_2 Stage 3: Cyanation Core_Syn Bischler-Napieralski or Pomeranz-Fritsch Reaction Func_Br Regioselective Bromination (e.g., NBS, H₂SO₄) Core_Syn->Func_Br Isoquinoline Func_NH2 Nitration followed by Reduction Core_Syn->Func_NH2 Isoquinoline Cyan_Pd Palladium-Catalyzed Cyanation Func_Br->Cyan_Pd 5-Bromoisoquinoline Cyan_Sand Sandmeyer Reaction Func_NH2->Cyan_Sand 5-Aminoisoquinoline Final_Product Isoquinoline-5-carbonitrile Cyan_Pd->Final_Product Cyan_Sand->Final_Product

Caption: Overall synthetic strategy for isoquinoline-5-carbonitrile.
Troubleshooting Guide: A Staged Approach

Stage 1: Synthesis of the Isoquinoline Core

The Bischler-Napieralski and Pomeranz-Fritsch reactions are classic methods for forming the isoquinoline ring.[1] However, they are sensitive to the electronic nature of the precursors.

Q2: My Bischler-Napieralski reaction is failing or giving low yields. The starting material has an electron-withdrawing group. What's going wrong?

A2: This is a common and expected challenge. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, which is inherently disfavored by electron-withdrawing groups (EWGs) on the aromatic ring.[2] The EWG deactivates the ring, making it less nucleophilic and thus less likely to attack the electrophilic nitrilium ion intermediate.[1][3]

Troubleshooting Steps:

  • Increase Dehydrating Agent Strength: Standard conditions using phosphorus oxychloride (POCl₃) may be insufficient.[4] A more potent dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often required for deactivated substrates.[1]

  • Elevate Reaction Temperature: The increased activation energy for cyclization onto a deactivated ring often necessitates higher reaction temperatures. Consider switching from a solvent like toluene to a higher-boiling one, such as xylene.[3]

  • Consider Modern, Milder Methods: For sensitive substrates, a protocol using triflic anhydride (Tf₂O) and 2-chloropyridine can be effective at lower temperatures, potentially avoiding decomposition and tar formation.[2]

Protocol: Modified Bischler-Napieralski for Deactivated Substrates [2]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 equiv) dropwise, maintaining the internal temperature.

  • Stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. Monitor reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Q3: I'm attempting a Pomeranz-Fritsch synthesis, but I'm getting a complex mixture of byproducts. How can I improve selectivity?

A3: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, is highly dependent on the acid catalyst and reaction conditions.[5][6] Side reactions, such as oxazole formation, are common.[6]

Troubleshooting Steps:

  • Optimize the Acid Catalyst: While concentrated sulfuric acid is traditional, it can cause charring.[6] Polyphosphoric acid (PPA) or Lewis acids like trifluoroacetic anhydride may offer better results. The optimal acid should be determined empirically.[5]

  • Modify the Substrate: A key modification involves pre-hydrogenating the Schiff's base intermediate to the corresponding benzylamine, which is then N-tosylated. This N-tosyl derivative often cyclizes more cleanly under dilute acid conditions.[7]

Stage 2: Regioselective Functionalization at C-5

This stage is critical for directing the subsequent cyanation. The two main precursors are 5-bromoisoquinoline and 5-aminoisoquinoline.

Q4: I need to synthesize 5-bromoisoquinoline, but direct bromination gives me a mixture of isomers. How can I achieve C-5 selectivity?

A4: Direct electrophilic bromination of isoquinoline often yields a mixture of products. However, high regioselectivity for the 5-position can be achieved by performing the reaction in a strong acid medium, which protonates the ring nitrogen. This deactivates the heterocyclic ring towards electrophilic attack, favoring substitution on the benzenoid ring. The C-5 and C-8 positions are the most activated.

Key Insight for C-5 Selectivity: The key is precise temperature control. Bromination at a lower temperature preferentially yields the 5-bromo isomer, while higher temperatures can lead to mixtures with 8-bromoisoquinoline.

Protocol: Regioselective Synthesis of 5-Bromoisoquinoline [8][9]

  • Charge a flask with concentrated sulfuric acid and cool to 0°C.

  • Slowly add isoquinoline (1.0 equiv), keeping the temperature below 30°C.

  • Cool the resulting solution to -25°C .

  • Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise, ensuring the internal temperature is maintained between -26°C and -22°C . This temperature control is critical for regioselectivity.

  • Stir the reaction for several hours at -22°C, then allow it to warm slightly to -18°C.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous ammonia solution to a pH of 8-9.

  • The precipitated solid is filtered, washed with water, and dried to yield 5-bromoisoquinoline.

Q5: I am preparing 5-aminoisoquinoline via nitration followed by reduction, but the nitration step is problematic. What are the common issues?

A5: Nitration of isoquinoline with standard nitrating acid (a mixture of nitric and sulfuric acids) yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Separating these isomers can be challenging.

Troubleshooting & Optimization:

  • Fractional Crystallization: The separation of 5-nitro and 8-nitro isomers often relies on the different solubilities of their salts (e.g., sulfates or oxalates) in solvents like ethanol. This requires careful, repeated crystallization steps.

  • Alternative Routes: A more controlled, though longer, route starts from the regioselectively prepared 5-bromoisoquinoline. This can be nitrated at the 8-position, followed by reduction of the nitro group and subsequent debromination to yield 8-aminoisoquinoline. A similar strategy can provide access to 5-aminoisoquinoline.[6] However, for direct access, careful control of nitration conditions and meticulous purification are key. The subsequent reduction of the nitro group to an amine is typically straightforward using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal/acid reduction (e.g., SnCl₂/HCl).

Stage 3: Introduction of the Cyano Group

This final, crucial step converts the C-5 precursor into isoquinoline-5-carbonitrile.

Start Choose Precursor 5_Bromo 5-Bromoisoquinoline Start->5_Bromo 5_Amino 5-Aminoisoquinoline Start->5_Amino Pd_Cyanation Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) 5_Bromo->Pd_Cyanation Sandmeyer Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN, KCN) 5_Amino->Sandmeyer Trouble_Pd Problem: Catalyst Poisoning? - Use less soluble cyanide source - Ensure anhydrous conditions - Optimize ligand Pd_Cyanation->Trouble_Pd Product Isoquinoline-5-carbonitrile Pd_Cyanation->Product Trouble_Sandmeyer Problem: Low Yield/Decomposition? - Strict temperature control (0-5°C) - Ensure complete diazotization - Quench residual nitrite Sandmeyer->Trouble_Sandmeyer Sandmeyer->Product

Caption: Decision workflow for the C-5 cyanation step.

Q6: My Sandmeyer reaction on 5-aminoisoquinoline is giving a low yield and a lot of tar. What are the critical parameters?

A6: The Sandmeyer reaction is a powerful tool but is highly sensitive to reaction conditions.[10] The primary challenges are the instability of the intermediate diazonium salt and side reactions.

Critical Parameters & Troubleshooting:

ParameterCommon IssueSolution & Rationale
Temperature Diazonium salt decomposition to phenols and tars.Maintain temperature strictly between 0-5°C during diazotization and addition to the copper cyanide solution.[10] The diazonium salt is thermally unstable; keeping it cold minimizes decomposition.
Diazotization Incomplete formation of the diazonium salt.Use a slight excess of sodium nitrite. Test for complete diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Nitrite Quenching Excess nitrous acid can lead to side reactions.After diazotization, quench any excess nitrous acid with a small amount of urea or sulfamic acid until the starch-iodide test is negative.[2]
pH Control Premature decomposition of the diazonium salt.The reaction must be kept strongly acidic (using excess HCl) during diazotization to prevent the formation of diazoamino compounds and ensure the stability of the diazonium salt.
Copper(I) Cyanide Poor reactivity.Use freshly prepared or high-quality commercial CuCN. The reaction is catalytic in copper(I).

Q7: I'm trying a palladium-catalyzed cyanation of 5-bromoisoquinoline, but the reaction stalls or fails. What is causing catalyst deactivation?

A7: Palladium-catalyzed cyanation is an excellent alternative to the Sandmeyer reaction, often offering milder conditions and better functional group tolerance. However, it is notorious for catalyst poisoning by the cyanide nucleophile.[11]

Key Insight: The free cyanide concentration in the reaction mixture must be kept low to prevent irreversible binding to the palladium center, which forms inactive complexes like [Pd(CN)₄]²⁻.[12]

Troubleshooting & Optimization:

ParameterCommon IssueSolution & Rationale
Cyanide Source High free [CN⁻] poisons the catalyst.Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[11] These reagents provide a slow, controlled release of cyanide ions, keeping the concentration low enough to allow the catalytic cycle to proceed.
Ligand Choice Inefficient reductive elimination or oxidative addition.Electron-rich phosphine ligands like triphenylphosphine (PPh₃) or bulkier ligands like Xantphos can stabilize the palladium complex and promote the desired catalytic cycle.
Solvent Poor solubility of reagents; side reactions.Use polar aprotic solvents like DMF or DMAc. Ensure the solvent is anhydrous , as water can interfere with the catalyst and reagents.
Additives Slow reaction rate.In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction, in what is effectively a hybrid of the Rosenmund-von Braun and palladium-catalyzed methods.
Purification and Product Confirmation

Q8: How do I effectively purify the final isoquinoline-5-carbonitrile product?

A8: Purification will depend on the crude product's purity and the nature of the byproducts from the chosen synthetic route.

  • Aqueous Workup: After the reaction, a standard aqueous workup is essential. For Sandmeyer reactions, this involves neutralization and extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).[10] For palladium-catalyzed reactions, it may involve filtering off the catalyst through a pad of Celite followed by extraction.

  • Column Chromatography: This is the most reliable method for removing closely related impurities. A silica gel column is typically used.

    • Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate. A typical gradient might be from 100% hexanes to 30-50% ethyl acetate in hexanes. Monitor fractions by TLC.

  • Recrystallization: If the product is obtained in reasonable purity after chromatography, recrystallization can provide a highly pure, crystalline solid.

    • Solvent Selection: For a polar aromatic nitrile like isoquinoline-5-carbonitrile, a mixed solvent system is often effective. Good starting points to test are ethanol/water or ethyl acetate/hexanes .[13] The general procedure is to dissolve the crude solid in a minimum amount of the hot, more soluble solvent, and then slowly add the less soluble "anti-solvent" until turbidity appears. Allow the solution to cool slowly to promote crystal growth.[9]

Q9: How can I confirm I have successfully synthesized isoquinoline-5-carbonitrile?

A9: A combination of spectroscopic methods is required for unambiguous structure confirmation.

Expected Spectroscopic Data:

  • FTIR Spectroscopy:

    • Nitrile (C≡N) Stretch: Look for a sharp, medium-intensity peak in the characteristic region of ~2220-2230 cm⁻¹ . This is the most diagnostic peak for the presence of the cyano group.[14]

    • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[8]

    • Aromatic C=C and C=N Stretches: A series of sharp peaks in the 1450-1650 cm⁻¹ region.[8]

  • ¹H NMR Spectroscopy:

    • The spectrum will show six protons in the aromatic region (typically ~7.5-9.5 ppm).

    • The proton at C-1 is often the most downfield due to the influence of the adjacent nitrogen.

    • The protons on the benzenoid ring (H-6, H-7, H-8) and the pyridinoid ring (H-1, H-3, H-4) will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling to adjacent protons.

  • ¹³C NMR Spectroscopy:

    • Expect to see 10 distinct signals (9 for the isoquinoline core carbons and 1 for the nitrile carbon).

    • Nitrile Carbon (CN): A signal in the range of ~117-120 ppm .

    • Aromatic Carbons: Signals in the range of ~120-155 ppm. The carbons adjacent to the nitrogen (C-1 and C-3) will be significantly downfield.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should correspond to the molecular weight of isoquinoline-5-carbonitrile (C₁₀H₆N₂), which is 154.17 g/mol .

Safety and Handling

Q10: What are the critical safety precautions when performing a cyanation reaction with potassium or copper cyanide?

A10: Cyanide salts are acutely toxic and require strict handling protocols. Inhalation, ingestion, or skin contact can be fatal.

MANDATORY SAFETY PROTOCOLS:

  • Work in a Fume Hood: ALL manipulations of solid cyanide salts or cyanide solutions must be performed in a certified, properly functioning chemical fume hood.

  • Avoid Acids: NEVER allow cyanide salts to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[9] Ensure all glassware is free of acid residue. The workup for a Sandmeyer cyanation must be done carefully, neutralizing the acidic reaction mixture slowly and under vigorous ventilation.

  • Personal Protective Equipment (PPE): Always wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles.

  • Designated Area: Clearly mark the area where cyanides are being used.

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be collected as hazardous waste and disposed of according to your institution's environmental health and safety guidelines. Never pour cyanide waste down the drain.

  • Emergency Preparedness: Ensure a cyanide antidote kit (containing amyl nitrite) is available in the laboratory and that all personnel are trained in its location and use. Know your institution's emergency response procedures for cyanide exposure.

References

Technical Support Center: Scale-Up of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges encountered during the scale-up of the synthesis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile. Our approach is to provide not just solutions, but a foundational understanding of the underlying chemical and engineering principles to empower you to troubleshoot effectively.

Section 1: Critical Scale-Up Failure Points - Frequently Asked Questions (FAQs)

This section tackles the most pressing issues that arise when transitioning a laboratory-scale synthesis to a pilot or manufacturing scale.

Thermal Management & Reaction Safety

Q1: My reaction is exhibiting a dangerous exotherm on scale-up that wasn't present in the lab. What's happening and how can I control it?

A1: This is a classic and critical scale-up challenge rooted in the change of the surface-area-to-volume ratio. As you increase the reactor volume, the volume (which generates heat) increases cubically (V ∝ r³), while the surface area available for heat dissipation only increases squarely (A ∝ r²). This fundamental geometric difference means your reactor's ability to cool itself diminishes dramatically at a larger scale.

Many syntheses of heterocyclic compounds involve highly exothermic steps, such as nitration or cyclization under strong acidic conditions.[1][2] An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases, generating more heat, which further accelerates the reaction.[3] This can result in boiling of the solvent, excessive pressure build-up, and potentially, a reactor failure.[4]

Control Strategies:

  • Semi-batch or Continuous Addition: Instead of adding all reagents at once ("batch mode"), add the most reactive or exothermic reagent slowly over time. This allows the cooling system to keep pace with the heat being generated.[5]

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction (ΔH), heat flow, and the maximum temperature of the synthesis reaction (MTSR).[5] This data is crucial for designing an adequate cooling system.

  • Continuous Flow Chemistry: For highly exothermic and fast reactions like nitration, continuous flow reactors offer superior heat transfer and precise temperature control due to their extremely high surface-area-to-volume ratio, inherently mitigating the risk of thermal runaway.[1][6]

Q2: How do I properly assess the thermal risk of my reaction before scaling up?

A2: A thorough thermal hazard assessment is non-negotiable for any scale-up process, especially when dealing with energetic functional groups like nitriles or reactions like nitration.[4][7] The assessment should be a multi-step process.

Workflow for Thermal Hazard Assessment:

A Step 1: Literature & Theoretical Review B Step 2: Differential Scanning Calorimetry (DSC) A->B Screen starting materials, products, and mixtures for decomposition energy C Step 3: Reaction Calorimetry (e.g., RC1, TSu) B->C If decomposition hazard exists, proceed to quantify process heat D Step 4: Adiabatic Calorimetry (e.g., ARC, VSP2) C->D If heat of reaction is high or cooling failure is a credible scenario, proceed to simulate worst-case scenario E Step 5: Define Safe Operating Parameters D->E Use all data to define safe temperature limits, addition rates, and emergency procedures A Problem: Poor Conversion / Hot Spots B Is the reaction homogeneous or heterogeneous? A->B C Homogeneous B->C D Heterogeneous (L-L, S-L) B->D E Increase Agitator Speed (RPM) C->E I Consider High-Shear Mixer D->I For L-L Emulsions J Consider Phase Transfer Catalyst (PTC) D->J For L-L Reactions K Optimize Solid Suspension (e.g., Tip Speed) D->K For S-L Reactions F Evaluate Impeller Type (e.g., PBT vs. Hydrofoil) E->F G Check Baffle Configuration F->G H Optimize Feed Point (Subsurface vs. Surface) G->H L Solution Path H->L I->L J->L K->L

References

Technical Support Center: Navigating the Synthesis of Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoquinolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during key synthetic transformations. Here, we dissect the causality behind experimental outcomes and offer field-proven solutions to common side reactions and yield issues.

Table of Contents

  • Troubleshooting Guide: Common Synthetic Routes

    • 1.1 The Bischler-Napieralski Reaction

    • 1.2 The Pictet-Spengler Reaction

    • 1.3 The Intramolecular Heck Reaction

  • Frequently Asked Questions (FAQs)

    • 2.1 General Synthesis Strategy

    • 2.2 Purification of Isoquinolinone Derivatives

  • Experimental Protocols

    • 3.1 Protocol for a Bischler-Napieralski Reaction with a Deactivated Substrate

    • 3.2 Protocol for a Pictet-Spengler Reaction with an Electron-Withdrawing Group

    • 3.3 Protocol for an Intramolecular Heck Reaction for Isoquinolinone Synthesis

  • References

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues you may encounter during the synthesis of isoquinolinone derivatives via three common and powerful methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the intramolecular Heck reaction.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolinones.[1] The reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[1]

Question 1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely causes and how can I fix it?

Answer: Low yields in the Bischler-Napieralski reaction often stem from issues with substrate reactivity, the choice of dehydrating agent, or the formation of side products.

  • Cause 1: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring.[2][3] Electron-withdrawing groups will significantly hinder the cyclization.

    • Solution: For substrates with deactivated rings, a stronger dehydrating agent is required. Refluxing in POCl₃ with P₂O₅ is often effective.[4] Alternatively, modern, milder conditions using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be employed.[5]

  • Cause 2: Formation of Styrene via Retro-Ritter Reaction. A major side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[6] This is particularly favorable when the resulting styrene is highly conjugated.

    • Solution 1: Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products.[4]

    • Solution 2: Employ a modified procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[7][8]

  • Cause 3: Inappropriate Reaction Conditions. High temperatures or prolonged reaction times can lead to decomposition and tar formation.

    • Solution: Monitor the reaction closely by TLC. If decomposition is observed, consider lowering the reaction temperature or using a milder dehydrating agent. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[5]

Troubleshooting Flowchart for the Bischler-Napieralski Reaction

G start Low Yield in Bischler-Napieralski Reaction q1 Is the aromatic ring electron-deficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Use stronger dehydrating agent (P₂O₅/POCl₃) or milder modern protocol (Tf₂O/2-chloropyridine). [14, 7] a1_yes->s1 q2 Is a styrene byproduct detected (Retro-Ritter)? a1_no->q2 end Improved Yield s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Use nitrile as solvent or employ oxalyl chloride procedure. [14, 5, 27] a2_yes->s2 q3 Is there evidence of decomposition (tarring)? a2_no->q3 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Lower reaction temperature, use milder dehydrating agent, or consider microwave synthesis. [7] a3_yes->s3 a3_no->end Consider other factors (e.g., starting material purity) s3->end

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9] This reaction is particularly useful for the synthesis of alkaloids and related compounds.

Question 2: I am attempting a Pictet-Spengler reaction with a substrate containing an electron-withdrawing group, and I'm getting very low yields. What can I do?

Answer: The Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-withdrawing groups significantly slow down or even prevent the cyclization step.

  • Cause: Insufficiently Activated Aromatic Ring. The intramolecular electrophilic aromatic substitution is the key ring-forming step and is disfavored with electron-poor aromatic systems.[10]

    • Solution 1: Harsher Reaction Conditions. For less nucleophilic aromatic rings, stronger acids and higher temperatures are often necessary.[10] Trifluoroacetic acid (TFA) at reflux is a common choice.[11]

    • Solution 2: Use of a More Electrophilic Intermediate. The formation of an N-acyliminium ion intermediate can facilitate the cyclization with less activated aromatic rings under milder conditions.[12]

    • Solution 3: Alternative Catalysts. For sensitive substrates, milder catalysts such as chiral phosphoric acids have been shown to be effective.[13] While these are often used for asymmetric synthesis, they can also promote the reaction under less harsh conditions.

    • Solution 4: Consider a Different Synthetic Route. If the above solutions are not effective, an alternative synthetic strategy that does not rely on this electrophilic aromatic substitution may be necessary.

Question 3: My Pictet-Spengler reaction is producing a complex mixture of products. What are the likely side reactions?

Answer: A complex product mixture can arise from several side reactions, often related to the stability of the starting materials and intermediates.

  • Side Reaction 1: Over-alkylation or Polymerization. The product can sometimes react further with the starting materials.

    • Solution: Use a slight excess of the carbonyl compound to ensure complete consumption of the amine starting material.[10] Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.

  • Side Reaction 2: Decomposition of Starting Materials. Sensitive functional groups on the aldehyde or the β-arylethylamine may not be stable under the acidic reaction conditions.

    • Solution: If decomposition is suspected, use milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.

Logical Relationship Diagram for Optimizing Pictet-Spengler Reactions

G start Pictet-Spengler Reaction Issues low_yield Low or No Yield start->low_yield side_products Formation of Side Products start->side_products ewg Electron-Withdrawing Group on Aromatic Ring low_yield->ewg decomposition Decomposition of Starting Materials side_products->decomposition over_alkylation Over-alkylation/ Polymerization side_products->over_alkylation harsher_conditions Harsher Conditions (Stronger Acid, Higher Temp) [4, 28] ewg->harsher_conditions acyliminium Form N-Acyliminium Ion [13] ewg->acyliminium milder_conditions Milder Conditions (Weaker Acid, Lower Temp) decomposition->milder_conditions protecting_groups Use Protecting Groups decomposition->protecting_groups stoichiometry Control Stoichiometry (Excess Carbonyl) [4] over_alkylation->stoichiometry

Caption: Key issues and solutions in Pictet-Spengler reactions.

The Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the synthesis of isoquinolinones, involving the palladium-catalyzed cyclization of an unsaturated halide with an alkene tether.[14]

Question 4: My intramolecular Heck reaction for isoquinolinone synthesis is giving a low yield. What are the potential problems?

Answer: Low yields in intramolecular Heck reactions can be due to catalyst deactivation, unfavorable reaction kinetics, or side reactions.

  • Cause 1: Catalyst Deactivation. The palladium catalyst can be deactivated through various mechanisms, including the formation of palladium black or P-C bond cleavage in phosphine ligands at high temperatures.[15]

    • Solution: Ensure strictly anaerobic conditions to prevent oxidation of the Pd(0) catalyst. Use robust ligands that are less prone to cleavage at elevated temperatures. The use of N-heterocyclic carbene (NHC) ligands can sometimes be beneficial.

  • Cause 2: Aryl-Aryl Exchange with Phosphine Ligands. With triarylphosphine ligands, aryl scrambling can occur between the palladium center and the phosphine, leading to the formation of undesired coupled products.[15]

    • Solution: Use phosphine ligands with bulky alkyl groups (e.g., tri-tert-butylphosphine) or phosphite ligands, which are less prone to this exchange. Alternatively, phosphine-free catalyst systems can be employed.

  • Cause 3: Slow or Inefficient Cyclization. The rate of the intramolecular cyclization can be influenced by the length and flexibility of the tether connecting the aryl halide and the alkene.

    • Solution: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMA are commonly used. Additives such as tetralkylammonium salts can also accelerate the reaction.[15]

Question 5: I am observing the formation of an isomerized product in my Heck reaction. What is happening?

Answer: The formation of an isomerized alkene product can occur through a process of β-hydride elimination and re-addition of the palladium-hydride species to the double bond.[16]

  • Cause: Reversible β-Hydride Elimination. The initially formed product can undergo re-addition of the Pd-H species in the opposite orientation, followed by another β-hydride elimination to give a thermodynamically more stable isomer.

    • Solution: The addition of a mild base can help to trap the palladium-hydride species and prevent re-addition. The choice of ligand can also influence the rate of this isomerization process. In some cases, the addition of a silver salt can promote a cationic pathway that may suppress isomerization.[16]

Troubleshooting Table for the Intramolecular Heck Reaction

Problem Potential Cause Troubleshooting Strategy Reference
Low YieldCatalyst Deactivation- Ensure strict anaerobic conditions.- Use robust ligands (e.g., bulky alkylphosphines, NHCs).[15]
Aryl-Aryl Exchange- Use phosphines with bulky alkyl groups.- Employ phosphine-free catalyst systems.[15]
Slow Cyclization- Optimize solvent (e.g., DMF, DMA).- Add tetralkylammonium salts.[15]
Isomerized ProductReversible β-Hydride Elimination- Add a mild base.- Optimize ligand choice.- Consider addition of a silver salt.[16]

Frequently Asked Questions (FAQs)

General Synthesis Strategy

Question 6: I need to synthesize an isoquinolinone with a specific substitution pattern. Which synthetic route should I choose?

Answer: The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.

  • Bischler-Napieralski Reaction: Best suited for 1-substituted isoquinolinones. The substituent at the 1-position is derived from the acyl group of the starting β-arylethylamide.[1]

  • Pictet-Spengler Reaction: Ideal for the synthesis of 1,2,3,4-tetrahydroisoquinolines, which can be oxidized to isoquinolinones. The substituent at the 1-position comes from the aldehyde or ketone used in the condensation.[9]

  • Intramolecular Heck Reaction: A versatile method that allows for the synthesis of a variety of substituted isoquinolinones, depending on the substitution of the starting unsaturated halide and the alkene tether.[14]

Purification of Isoquinolinone Derivatives

Question 7: What is the best way to purify my crude isoquinolinone derivative?

Answer: The purification method of choice will depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying isoquinolinone derivatives.[17]

    • Stationary Phase: Silica gel is typically used. For basic isoquinolinones that may interact strongly with acidic silica, alumina or silica treated with a small amount of triethylamine can be used.[17]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system should provide an Rf value of 0.25-0.35 for the desired product on a TLC plate.[17]

  • Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique.[18]

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Common solvents for the recrystallization of isoquinolinone derivatives include ethanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.[19][20]

Table of Common Solvents for Recrystallization of Isoquinolinone Derivatives

Solvent/Solvent System Comments Reference
EthanolGood general-purpose solvent for moderately polar compounds.[20]
Ethyl Acetate/HexanesA versatile system for compounds of intermediate polarity.[20]
Toluene/DMFCan be used for less soluble compounds.[21]
Methanol/AcetoneAnother useful mixed solvent system.[19]

Experimental Protocols

Protocol for a Bischler-Napieralski Reaction with a Deactivated Substrate

This protocol is adapted for β-arylethylamides bearing electron-withdrawing groups.[4]

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv) and phosphorus pentoxide (P₂O₅, 1.5-2.0 equiv).

  • Add phosphorus oxychloride (POCl₃) as the solvent.

  • Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for a Pictet-Spengler Reaction with an Electron-Withdrawing Group

This protocol is designed for β-arylethylamines with electron-deficient aromatic rings.[10][11]

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add trifluoroacetic acid (TFA, 2.0-5.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline by column chromatography.

  • The tetrahydroisoquinoline can then be oxidized to the corresponding isoquinolinone using a suitable oxidizing agent (e.g., MnO₂ or DDQ).

Protocol for an Intramolecular Heck Reaction for Isoquinolinone Synthesis

This is a general protocol for the palladium-catalyzed intramolecular cyclization to form an isoquinolinone.[2]

  • To a flame-dried Schlenk flask, add the N-allyl-2-bromobenzamide substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., potassium carbonate or triethylamine, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis and Purification of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to enhance the purity and yield of your product.

Introduction to the Synthetic Pathway

The synthesis of this compound typically involves the cyclization of a substituted benzonitrile precursor. A common and efficient route is the base-catalyzed intramolecular cyclization of methyl 2-(cyanomethyl)-3-cyanobenzoate. This precursor contains the necessary carbon and nitrogen framework, and the cyclization proceeds via the formation of an enolate followed by nucleophilic attack on the adjacent nitrile group.

The primary challenge in this synthesis lies in controlling the reaction conditions to prevent side reactions, particularly the hydrolysis of the nitrile groups, and in the subsequent purification of the desired product from structurally similar impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis and purification of this compound.

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The cyclization may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

  • Decomposition: The starting material or product may be sensitive to the reaction conditions. Ensure the temperature and reaction time are optimized.

  • Side reactions: The formation of byproducts can consume the starting material. See the troubleshooting section for more details on identifying and minimizing these.

  • Work-up losses: The product may be partially soluble in the aqueous phase during extraction, or it may adhere to filtration media.[1]

Q2: My final product has a brownish or off-white color. What causes this discoloration?

A2: Impure samples of nitrogen-containing heterocycles often appear colored.[2] This can be due to:

  • Residual starting material or byproducts: Even small amounts of impurities can impart color.

  • Degradation products: Exposure to air, light, or prolonged heating can cause the formation of colored degradation products.[3]

  • Residual solvents: Trapped solvents can sometimes lead to discoloration.

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

A3: Besides your desired product and unreacted starting material, common impurities that may appear on a TLC plate include:

  • Hydrolyzed byproducts: The nitrile group at the 5-position or the intermediate imine can undergo hydrolysis to form the corresponding amide or carboxylic acid.[1][4][5][6]

  • Starting material hydrolysis: The ester group of the starting material, methyl 2-(cyanomethyl)-3-cyanobenzoate, can be hydrolyzed to the corresponding carboxylic acid.

  • Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric byproducts.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • HPLC: This is an excellent method for assessing purity and quantifying any impurities present.[3]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

In-Depth Troubleshooting Guides

Troubleshooting Issue 1: Presence of Partially or Fully Hydrolyzed Impurities

The presence of water and the use of acidic or basic conditions can lead to the hydrolysis of the nitrile groups.

Identifying the Impurity:

  • 1-Oxo-1,2-dihydroisoquinoline-5-carboxamide: This impurity will have a similar polarity to the desired product but may be distinguishable by HPLC and will show a different fragmentation pattern in MS.

  • 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid: This acidic impurity can be identified by its different solubility and chromatographic behavior.

Causality and Prevention:

  • Cause: Use of wet solvents or reagents, or prolonged reaction times in the presence of acid or base.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Minimize reaction time.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

Purification Strategy:

  • Acid-Base Extraction: If the carboxylic acid impurity is present, an acid-base extraction during the work-up can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.

  • Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the desired nitrile from the more polar amide and carboxylic acid impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.

Troubleshooting Issue 2: Contamination with Unreacted Starting Material

Incomplete conversion is a common issue that complicates purification.

Identifying the Impurity:

  • Methyl 2-(cyanomethyl)-3-cyanobenzoate: This can be readily identified by TLC or HPLC by comparing with a standard of the starting material.

Causality and Prevention:

  • Cause: Insufficient reaction time, too low a temperature, or a deactivated catalyst/reagent.

  • Prevention:

    • Monitor the reaction progress closely by TLC or HPLC until the starting material is consumed.

    • Ensure the reaction temperature is maintained at the optimal level.

    • Use fresh and high-quality reagents.

Purification Strategy:

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing unreacted starting material, provided a suitable solvent is found where the solubility of the product and the starting material differ significantly at different temperatures.[6][7]

  • Column Chromatography: As with hydrolyzed impurities, flash chromatography is a versatile technique for separating the product from the starting material.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Flash chromatography system or glass column

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Table 1: Example Gradient for Flash Chromatography

StepHexane (%)Ethyl Acetate (%)Volume
190102 column volumes
280205 column volumes
370305 column volumes
450503 column volumes
Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Workflows

Purification_Workflow start Crude Product tlc_hplc TLC/HPLC Analysis start->tlc_hplc multiple_spots Multiple Spots tlc_hplc->multiple_spots Impurities Detected single_spot Single Major Spot tlc_hplc->single_spot High Purity acid_base Acid-Base Extraction multiple_spots->acid_base Acidic/Basic Impurities column_chromatography Column Chromatography multiple_spots->column_chromatography Neutral Impurities recrystallization Recrystallization single_spot->recrystallization acid_base->column_chromatography final_product Pure Product column_chromatography->final_product recrystallization->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: Decision workflow for purification strategy.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopy of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile stands as a significant scaffold, finding utility as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs[1]. Its rigid bicyclic structure, featuring a lactam moiety and an electron-withdrawing nitrile group, presents a unique electronic environment that is best characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages a comparative approach, drawing upon documented NMR data from structurally analogous isoquinoline and dihydroisoquinolinone derivatives. By understanding the electronic influences of the constituent functional groups, we can predict the spectral features with a high degree of confidence, offering a valuable resource for researchers working with this and related molecular frameworks.

Predicted NMR Spectral Data for this compound

The prediction of chemical shifts and coupling constants is grounded in the fundamental principles of NMR spectroscopy and is informed by empirical data from similar structures reported in the literature[2][3][4][5][6]. The numbering convention used for the isoquinoline ring is standard, with the nitrogen atom at position 2.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (H-2)~11.5br s-The lactam proton is expected to be significantly deshielded and may exhibit broadness due to quadrupolar coupling and potential hydrogen bonding.
H-8~8.4d~8.0This proton is ortho to the electron-withdrawing nitrile group, leading to a downfield shift.
H-6~8.2d~8.0This proton is also influenced by the nitrile group and the aromatic system.
H-7~7.8t~8.0This proton will appear as a triplet due to coupling with both H-6 and H-8.
H-4~7.2d~7.5This vinylic proton is part of the α,β-unsaturated lactam system.
H-3~6.6d~7.5This vinylic proton is adjacent to the nitrogen and is expected to be the most upfield of the aromatic/vinylic protons.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)~162The carbonyl carbon of the lactam is expected in this region.
C-8a~138A quaternary carbon at the fusion of the two rings.
C-4a~135Another quaternary carbon at the ring fusion.
C-6~133Aromatic carbon deshielded by the nitrile group.
C-8~130Aromatic carbon deshielded by the nitrile group.
C-7~128Aromatic carbon.
C-4~125Vinylic carbon.
C-3~105Vinylic carbon adjacent to the nitrogen, expected to be significantly shielded.
C-5~118Quaternary carbon attached to the nitrile group.
CN~117The nitrile carbon itself.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare them with the experimentally determined NMR data of related isoquinoline derivatives.

Case Study 1: 3,4-dihydroisoquinolin-1(2H)-one Derivatives

A study by Antonchick et al. (2021) provides detailed NMR data for a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides[5][7]. While these compounds are saturated in the heterocyclic ring, the chemical shifts of the aromatic protons and the lactam carbonyl provide a valuable point of reference. For instance, the carbonyl carbon (C-1) in these derivatives is consistently reported around δ 163 ppm, supporting our prediction. The aromatic protons in their 7-fluoro analogue show shifts that are consistent with the electronic effects we have considered[5][7].

Case Study 2: Isoquinoline Derivatives

Research on various substituted isoquinolines offers insight into the influence of different functional groups on the aromatic proton and carbon chemical shifts. For example, the presence of electron-withdrawing groups generally leads to a downfield shift of protons and carbons in the ortho and para positions[2][8]. This principle underpins our prediction for the downfield shifts of H-6, H-8, C-6, and C-8 due to the C-5 nitrile group.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol is recommended as a starting point.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the potential for low solubility in less polar solvents like chloroform-d (CDCl₃) and its ability to facilitate the observation of exchangeable protons like the N-H proton.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H spectrum.

  • Typical parameters:

    • Spectral width: ~16 ppm

    • Acquisition time: ~3 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16-64 (depending on sample concentration)

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters:

    • Spectral width: ~240 ppm

    • Acquisition time: ~1 second

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

5. 2D NMR Experiments (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the aromatic protons and the vinylic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons.

The following diagram illustrates the workflow for comprehensive NMR analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve Compound in DMSO-d6 B Filter into NMR Tube A->B C 1D ¹H NMR B->C D 1D ¹³C NMR C->D E 2D COSY D->E F 2D HSQC E->F G 2D HMBC F->G H Assign Protons G->H I Assign Carbons H->I J Structure Verification I->J

Caption: A typical workflow for the complete NMR spectroscopic analysis of an organic molecule.

Key Structural Features and Expected NMR Correlations

The following diagram highlights the key structural features of this compound and the expected HMBC correlations that would be instrumental in its structural confirmation.

HMBC_Correlations cluster_molecule This compound cluster_correlations Expected Key HMBC Correlations mol H4 H-4 C3 C-3 H4->C3 ³J C5 C-5 H4->C5 ²J C4a C-4a H4->C4a ²J H8 H-8 H8->C5 ³J C8a C-8a H8->C8a ³J C6 C6 H8->C6 ³J NH N-H C1 C-1 (C=O) NH->C1 ²J NH->C8a ³J CN CN

Caption: Predicted long-range ¹H-¹³C correlations (HMBC) for structural assignment.

This comprehensive guide, based on comparative analysis and fundamental principles, provides a robust framework for understanding and interpreting the NMR spectra of this compound. The detailed protocols and expected correlation data serve as a valuable tool for researchers in the synthesis and characterization of this important class of heterocyclic compounds.

References

HPLC analysis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Analysis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the ability to select and optimize an analytical method is paramount for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and their precursors.[1][2] This document moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships behind the methodological choices, empowering you to make informed decisions for your specific analytical challenges.

Introduction to the Analyte: this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₂O and a molecular weight of 170.17 g/mol .[3] Its structure, featuring a polar lactam (a cyclic amide) and a nitrile group, imparts a significant topological polar surface area (TPSA) of 52.9 Ų.[3] This polarity is a critical factor governing its chromatographic behavior. The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, making robust analytical methods for its derivatives essential for drug discovery and development.[4][5] The primary goal of an HPLC method in this context is to separate the main compound from starting materials, by-products, and potential degradants, ensuring accurate quantification and purity assessment.[1][6]

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase liquid chromatography (RP-LC) is the most widely used mode of HPLC, accounting for the vast majority of separations.[7] Its popularity stems from its robustness, versatility, and applicability to a wide range of moderately polar to non-polar analytes.

The fundamental principle of RP-HPLC is the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7][8] For this compound, the aromatic isoquinoline core provides sufficient hydrophobicity to interact with and be retained by a non-polar stationary phase like C18. Hydrophobic molecules in the polar mobile phase tend to adsorb to the stationary phase, while more hydrophilic molecules elute earlier.[7] Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and facilitates the desorption of the analyte from the column.[7]

The selection of a C18 (octadecylsilane) stationary phase is the logical first choice due to its strong hydrophobic retention capabilities, making it suitable for a wide array of aromatic compounds.[7][9][10] The mobile phase typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[7] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[11]

Objective: To develop a primary, robust method for the quantification and purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-20 min: 10% to 90% B
  • 20-25 min: 90% B
  • 25-26 min: 90% to 10% B
  • 26-30 min: 10% B (Re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm (or λmax determined by UV scan).
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 0.01 - 0.1 mg/mL) using the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
  • Filter all samples through a 0.45 µm syringe filter before injection.

Causality Behind Choices:

  • C18 Column: Provides strong hydrophobic interactions necessary for retaining the aromatic analyte.[7][9]

  • Formic Acid: The addition of an acid like formic acid to the mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape (less tailing) and more reproducible retention times.

  • Gradient Elution: This is crucial for analyzing samples that may contain impurities with a wide range of polarities.[11] A gradient ensures that both more polar (early eluting) and more non-polar (late eluting) impurities are effectively separated and eluted within a reasonable run time.

  • Column Temperature Control: Maintaining a constant temperature ensures retention time stability and improves method reproducibility.

An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is the standard, certain challenges can arise, particularly if key impurities are highly polar and elute near the void volume with poor retention. In such cases, HILIC presents a powerful alternative.

HILIC is a separation technique that uses a polar stationary phase (like unbonded silica, or phases bonded with amide or cyano groups) and a mobile phase with a high concentration of a non-polar organic solvent (>70% ACN).[12] The separation mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). HILIC is ideal for compounds that are too polar to be adequately retained by RP-HPLC.[8] Given the analyte's significant TPSA, HILIC can provide orthogonal selectivity compared to RP-HPLC, meaning it separates compounds based on different properties, which can be invaluable for resolving co-eluting peaks.

Objective: To develop an alternative method with orthogonal selectivity for resolving highly polar impurities that are poorly retained in RP-HPLC.

1. Instrumentation:

  • Same as RP-HPLC.

2. Chromatographic Conditions:

  • Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 3.5 µm particle size.
  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
  • Gradient Elution:
  • 0-1 min: 100% A
  • 1-15 min: 0% to 50% B
  • 15-18 min: 50% B
  • 18-19 min: 50% to 0% B
  • 19-25 min: 100% A (Re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 75:25 mixture of acetonitrile and water.
  • Crucially, the final sample diluent must have a high organic content, similar to the initial mobile phase, to ensure good peak shape and prevent injection solvent effects. Dilute stock solutions using 90:10 Acetonitrile:Water.
  • Filter all samples through a 0.45 µm syringe filter.

Causality Behind Choices:

  • HILIC Column: A polar stationary phase is required to establish the aqueous layer necessary for the hydrophilic partitioning mechanism.

  • High Organic Mobile Phase: A high concentration of acetonitrile is essential to induce the HILIC partitioning mechanism.

  • Ammonium Acetate: A buffer is used to control the pH in the aqueous layer on the stationary phase and improve peak shape and reproducibility.

  • Matching Injection Solvent: Using a diluent with high organic content prevents peak distortion that can occur if the sample is injected in a solvent significantly more polar than the mobile phase.

Head-to-Head Comparison: RP-HPLC vs. HILIC

The choice between these two powerful techniques depends on the specific analytical goal.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle Partitioning based on hydrophobicity.Partitioning based on hydrophilicity.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Cyano)
Mobile Phase High aqueous content, increasing organic to elute.High organic content, increasing aqueous to elute.
Analyte Retention Increases with increasing hydrophobicity.Increases with increasing polarity.
Elution Order Polar compounds elute first.Non-polar compounds elute first.
Advantages Highly robust, reproducible, wide applicability, vast knowledge base.Excellent retention for very polar compounds, orthogonal selectivity to RP, compatible with MS.
Disadvantages Poor retention for very polar compounds, potential for phase collapse with high aqueous mobile phases.[12]More sensitive to sample solvent, longer equilibration times, can be less robust than RP.

The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for selecting an appropriate method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions (Dilution) Stock->Working Filter 0.45 µm Filtration Working->Filter Inject Inject Sample into HPLC Filter->Inject Separate Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte & Impurities Calibrate->Quantify Caption General HPLC Experimental Workflow.

Caption: General HPLC Experimental Workflow.

Caption: Logic for HPLC Method Selection.

Conclusion and Recommendations

For the routine analysis of this compound, Reversed-Phase HPLC is the recommended primary method . Its robustness, simplicity, and the analyte's sufficient hydrophobicity make it the most efficient and reliable choice for quality control environments.[1][11] The detailed RP-HPLC protocol provided in this guide serves as an excellent starting point for method development and validation.

However, the HILIC method should be considered a critical tool for investigational purposes . It is invaluable when:

  • Characterizing unknown, highly polar impurities that are poorly retained in RP-HPLC.

  • Confirming the purity of a reference standard by providing orthogonal separation.

  • Resolving specific peak co-elutions that cannot be separated by optimizing the RP-HPLC method.

By understanding the underlying principles of both techniques, a comprehensive analytical strategy can be implemented, ensuring a thorough characterization of this compound and guaranteeing the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a heterocyclic compound with a molecular weight of 170.171 g/mol and the chemical formula C₁₀H₆N₂O, represents a scaffold of significant interest in medicinal chemistry.[1][2] Its structural elucidation is a critical step in understanding its potential therapeutic applications. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical overview of the mass spectrometric analysis of this compound, comparing it with other relevant analytical techniques and offering practical, field-proven insights.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of small molecules, providing crucial information about molecular weight and structure through ionization and fragmentation.[3] For a compound like this compound, electron ionization (EI) mass spectrometry is a particularly powerful technique. EI is a "hard" ionization method that imparts significant energy to the analyte, leading to extensive and informative fragmentation patterns that act as a molecular fingerprint.[4]

Expected Electron Ionization Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺˙) at m/z 170, corresponding to the intact molecule that has lost one electron. The subsequent fragmentation is dictated by the inherent stability of the isoquinoline ring system and the influence of the oxo and carbonitrile functional groups.

Based on the analysis of the parent compound, 1(2H)-isoquinolinone, and known fragmentation patterns of aromatic nitriles, we can anticipate a series of characteristic fragment ions.[5] The fragmentation cascade is likely initiated by the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).

Key Predicted Fragmentations:

  • Loss of CO: The presence of the lactam functionality makes the loss of a neutral CO molecule (28 Da) a highly probable event, leading to a significant fragment ion at m/z 142.

  • Loss of HCN: The nitrile group can be eliminated as a neutral HCN molecule (27 Da), resulting in a fragment at m/z 143.

  • Sequential Losses: Subsequent fragmentation of the initial fragment ions can also occur. For instance, the m/z 142 ion could further lose HCN to produce a fragment at m/z 115.

The logical flow of this fragmentation process can be visualized as follows:

fragmentation_pathway M [M]⁺˙ m/z 170 F142 [M-CO]⁺˙ m/z 142 M->F142 - CO F143 [M-HCN]⁺˙ m/z 143 M->F143 - HCN F115 [M-CO-HCN]⁺ m/z 115 F142->F115 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound necessitates a multi-technique approach. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

FeatureMass Spectrometry (EI-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Information Provided Molecular weight and structural information via fragmentation.Purity assessment and quantification.[6][7]Detailed atomic-level structural connectivity.
Sensitivity Very high (picomole to femtomole range).High (nanogram to microgram range).Lower (milligram range).
Sample Requirement Small (micrograms or less).Small (micrograms).Larger (milligrams).
Strengths Rapid analysis, provides molecular formula and structural motifs.Excellent for separating complex mixtures and determining purity.Unambiguous structure determination and stereochemistry.
Limitations Isomers can be difficult to distinguish without chromatography.Does not provide direct structural information.Lower sensitivity, requires pure sample.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol outlines the general procedure for acquiring an EI mass spectrum of this compound.

Workflow Diagram:

EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve sample in volatile solvent (e.g., methanol or acetonitrile) B Introduce sample into MS via direct insertion probe or GC inlet A->B C Ionize sample using 70 eV electron beam B->C D Separate ions in mass analyzer (e.g., quadrupole or TOF) C->D E Detect ions and generate mass spectrum D->E F Identify molecular ion peak E->F G Analyze fragmentation pattern to confirm structure F->G

Caption: A streamlined workflow for the EI-MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

  • Ionization: Set the electron energy to 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragment ions.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for clear identification of fragment peaks.

  • Data Analysis: Identify the molecular ion peak at m/z 170. Correlate the observed fragment ions with the predicted fragmentation pathway to confirm the structure.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

This protocol is designed for the assessment of the purity of a synthesized batch of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient elution is often effective for separating impurities. A typical gradient might be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the percentage purity.

Conclusion

The mass spectrometric analysis of this compound, particularly using electron ionization, provides invaluable information for its structural confirmation. The predictable fragmentation pattern, characterized by the loss of CO and HCN, serves as a reliable fingerprint for this molecule. For a comprehensive characterization, it is highly recommended to complement mass spectrometry data with orthogonal techniques such as HPLC for purity assessment and NMR for definitive structural elucidation. This integrated analytical approach ensures the highest level of confidence in the identity and quality of this important chemical entity, facilitating its advancement in the drug development pipeline.

References

A Comparative Guide for Researchers: Olaparib vs. the Investigational Scaffold of 1-Oxo-1,2-dihydroisoquinolines in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison between the clinically approved PARP inhibitor, Olaparib, and the emerging investigational scaffold of 1-oxo-1,2-dihydroisoquinolines. Due to a lack of publicly available data on the specific compound 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, this document will focus on the broader potential of the 1-oxo-1,2-dihydroisoquinoline core, using published data on related derivatives, specifically 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides, as a comparative framework against Olaparib.

Introduction: The Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The therapeutic strategy of PARP inhibition leverages the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in targeted cell death.

Olaparib (Lynparza®) stands as a cornerstone in this therapeutic class. It is a potent inhibitor of both PARP1 and PARP2 and has received regulatory approval for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate with BRCA mutations or other homologous recombination deficiencies.[1][2][3]

The 1-oxo-1,2-dihydroisoquinoline scaffold has emerged as a promising chemical starting point for the development of novel PARP inhibitors. While data on the 5-carbonitrile derivative is scarce, related compounds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have been synthesized and evaluated for their PARP inhibitory activity, providing a basis for comparison.[4][5][6]

Mechanism of Action: A Shared Therapeutic Principle

Both Olaparib and investigational compounds derived from the 1-oxo-1,2-dihydroisoquinoline scaffold are designed to act as competitive inhibitors at the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes.[4][7] By occupying this site, they prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to the site of damage.

A key aspect of the efficacy of PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is a significant physical impediment to DNA replication, leading to the formation of DSBs. The potency of PARP trapping can vary among different inhibitors and contributes to their overall cytotoxic effect.

cluster_0 DNA Damage Response & PARP Inhibition cluster_1 Homologous Recombination (HR) Repair cluster_2 Synthetic Lethality in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB leading to NAD NAD+ PARP->NAD consumes BER Base Excision Repair (BER) PAR PAR Synthesis NAD->PAR to synthesize PAR->BER activates BER->DNA_SSB repairs Replication DNA Replication Replication->DNA_SSB encounters unrepaired BRCA BRCA1/2 DSB->BRCA activates Apoptosis Apoptosis DSB->Apoptosis leads to HR_Repair HR Repair BRCA->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival promotes PARP_Inhibitor PARP Inhibitor (Olaparib or 1-Oxo-1,2-dihydroisoquinoline derivative) PARP_Inhibitor->PARP inhibits & traps cluster_0 Experimental Workflow: PARP Enzymatic Inhibition Assay Start Start Plate_Coating Coat 96-well plate with histone proteins Start->Plate_Coating Compound_Prep Prepare serial dilutions of test compounds Plate_Coating->Compound_Prep Reaction_Mix Add PARP enzyme, activated DNA, and compounds to wells Compound_Prep->Reaction_Mix Reaction_Start Add NAD+/Biotin-NAD+ to initiate reaction Reaction_Mix->Reaction_Start Incubation Incubate for 1 hour Reaction_Start->Incubation Detection_1 Wash and add Streptavidin-HRP Incubation->Detection_1 Incubation_2 Incubate for 1 hour Detection_1->Incubation_2 Detection_2 Wash and add chemiluminescent substrate Incubation_2->Detection_2 Readout Measure luminescence Detection_2->Readout Analysis Calculate % inhibition and IC50 values Readout->Analysis End End Analysis->End

References

The Isoquinolinone Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Isoquinolinone-Based Inhibitors

For researchers, scientists, and drug development professionals, the isoquinolinone core represents a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a versatile scaffold for the design of potent and selective inhibitors targeting a range of enzymes implicated in pathological conditions. This guide offers an in-depth, objective comparison of the structure-activity relationships (SAR) of isoquinolinone inhibitors for three key enzyme classes: Poly(ADP-ribose) Polymerases (PARPs), Protein Kinases, and Phosphodiesterases (PDEs). By synthesizing technical data from authoritative sources and providing field-proven experimental insights, this document serves as a comprehensive resource for understanding the nuances of isoquinolinone-based drug design and for guiding the development of next-generation therapeutics.

The Allure of the Isoquinolinone Core: A Foundation for Specificity and Potency

The isoquinolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets through the presentation of diverse substituents in a defined three-dimensional space.[1][2] This inherent versatility allows for the fine-tuning of inhibitory activity and selectivity, making it an attractive starting point for drug discovery campaigns. The core structure's capacity for modification at various positions enables the optimization of pharmacokinetic and pharmacodynamic properties, leading to the development of clinically successful drugs.[3]

Comparative Analysis of Isoquinolinone Inhibitors

This guide will now delve into the specific structure-activity relationships of isoquinolinone inhibitors for three major classes of enzymes: PARPs, protein kinases, and PDEs. For each class, we will explore how modifications to the isoquinolinone scaffold influence inhibitory potency and selectivity, supported by comparative data and detailed experimental protocols.

Isoquinolinone Inhibitors of Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP1, are critical players in the DNA damage response (DDR).[4][5][6] They are responsible for detecting DNA single-strand breaks and initiating their repair.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[8] The isoquinolinone scaffold has been extensively explored for the development of potent PARP inhibitors.

Structure-Activity Relationship of Isoquinolinone-Based PARP Inhibitors

The core isoquinolinone structure mimics the nicotinamide moiety of the NAD+ substrate, allowing it to bind to the catalytic domain of PARP. The SAR of these inhibitors is heavily influenced by substituents at various positions of the isoquinolinone ring.

Compound SeriesKey Structural Features & ModificationsImpact on PARP1/2 InhibitionRepresentative IC50 Values (PARP1)
Simple Isoquinolinones Modifications at the N2 and C5 positions.Small alkyl groups at N2 are generally well-tolerated. Bulky substituents at C5 can enhance potency.Varies widely based on substitution.
Tricyclic Isoquinolinones An additional ring fused to the isoquinolinone core.The nature and substitution pattern of the fused ring significantly impact potency and selectivity. Aromatic rings are often favored.Can achieve low nanomolar potency.
Naphthyridinone Analogs Incorporation of the nitrogen substituent on the isoquinolinone ring as part of a bicyclic ring system.This modification can improve pharmacokinetic properties while maintaining high potency.[6]Low nanomolar range.

This table is a synthesis of data from multiple sources to provide a comparative overview.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of isoquinolinone-based PARP inhibitors. The assay measures the consumption of NAD+, a co-substrate of PARP1, which is detected by a fluorescent probe.[9][10]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Isoquinolinone inhibitor stock solutions (in DMSO)

  • Fluorescent NAD+ detection kit

  • 384-well black assay plates

  • Fluorescent plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the isoquinolinone inhibitor in PARP assay buffer. Include a vehicle control (DMSO in assay buffer).

    • Prepare a working solution of recombinant PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a working solution of NAD+ in PARP assay buffer.

  • Assay Setup:

    • Add 5 µL of the inhibitor serial dilutions or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the NAD+ working solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

PARP1 Signaling Pathway and Point of Inhibition

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Isoquinolinone Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA repair and the point of intervention by isoquinolinone inhibitors.

Isoquinolinone Inhibitors of Protein Kinases

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by phosphorylating specific substrate proteins.[12][13][14] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The isoquinoline scaffold has given rise to a number of potent and selective kinase inhibitors.

Structure-Activity Relationship of Isoquinolinone-Based Kinase Inhibitors

The isoquinolinone core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. The SAR of these inhibitors is dictated by the nature and position of various substituents.

Compound SeriesKey Structural Features & ModificationsImpact on Kinase Inhibition (e.g., CDKs, Haspin)Representative IC50 Values
Pyrazolo[3,4-g]isoquinolines Substitution at the 4- or 8-position.Introduction of a bromine atom at the 8-position can be detrimental to Haspin inhibition, while alkyl groups at the 4-position can alter the kinase inhibition profile.[2]Nanomolar range for specific kinases like Haspin.[2]
4-Anilino-isoquinolines Modifications on the aniline ring.Substituents on the aniline ring can be tailored to achieve selectivity for different kinases by exploiting differences in the active site.Varies depending on the kinase target and substitution pattern.
Isoquinoline-1,3-diones Methylene bridge at the 4-position with various benzylamino substituents.The nature of the substituent on the benzylamino group is crucial for potent and selective inhibition of CDKs.[3]Low nanomolar for CDK4.[3]

This table is a synthesis of data from multiple sources to provide a comparative overview.

Experimental Protocol: Cellular Kinase Phosphorylation Assay

This protocol describes a cell-based assay to evaluate the ability of isoquinolinone inhibitors to block the phosphorylation of a specific kinase substrate within a cellular context.[15][16]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Isoquinolinone inhibitor stock solutions (in DMSO)

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate (loading control)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting reagents and equipment

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the isoquinolinone inhibitor in complete cell culture medium.

    • Treat the cells with the inhibitor dilutions or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and normalize them to the total substrate.

    • Compare the levels of phosphorylated substrate in inhibitor-treated samples to the vehicle-treated control to determine the extent of inhibition.

CDK Signaling Pathway and Point of Inhibition

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription of CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Inhibitor Isoquinolinone Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: A simplified representation of the CDK signaling pathway in cell cycle progression, highlighting the inhibitory action of isoquinolinone-based compounds.[17][18]

Isoquinolinone Inhibitors of Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[19][20] PDE4 is a particularly attractive target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating the activity of immune cells.[21][22]

Structure-Activity Relationship of Isoquinolinone-Based PDE4 Inhibitors

The development of isoquinolinone-based PDE4 inhibitors has focused on optimizing substituents to achieve high potency and selectivity, particularly over other PDE families.

Compound SeriesKey Structural Features & ModificationsImpact on PDE4 InhibitionRepresentative IC50 Values (PDE4B)
Roflumilast Analogs Modifications on the phenyl ring and the isoquinoline core.The 3-cyclopropylmethoxy-4-difluoromethoxy phenyl group is a key pharmacophore. Modifications to the isoquinoline can fine-tune potency and selectivity.Roflumilast: 0.84 nM (PDE4B).[23]
Dialkyloxyphenyl Hybrids Incorporation of a dialkyloxyphenyl moiety.Can lead to nanomolar inhibitory activity against both PDE4B and PDE4D isoforms with notable selectivity for PDE4B.[8]2.82 nM for a 3,4-dimethoxyphenyl derivative.[8]

This table is a synthesis of data from multiple sources to provide a comparative overview.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of isoquinolinone compounds against PDE4. The assay measures the hydrolysis of cAMP by the enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • Cyclic adenosine monophosphate (cAMP)

  • PDE assay buffer

  • Isoquinolinone inhibitor stock solutions (in DMSO)

  • Reagents for detecting the product of cAMP hydrolysis (e.g., a kit that converts AMP to a detectable signal)

  • Multi-well assay plates

  • Plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the isoquinolinone inhibitor in PDE assay buffer.

    • Prepare a working solution of the PDE4 enzyme in assay buffer.

    • Prepare a working solution of cAMP in assay buffer.

  • Assay Procedure:

    • Add the inhibitor dilutions or a vehicle control to the wells of the assay plate.

    • Add the PDE4 enzyme solution to the wells.

    • Pre-incubate the plate to allow for inhibitor binding.

    • Initiate the reaction by adding the cAMP solution.

    • Incubate the plate at a controlled temperature for a specific time.

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol to quantify the amount of AMP produced.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

PDE4 Signaling Pathway in Inflammation and Point of Inhibition

PDE4_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage) Proinflammatory_Stimuli->Immune_Cell AC Adenylyl Cyclase Immune_Cell->AC activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Immune_Cell->Pro_inflammatory_Cytokines releases cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 hydrolyzed by CREB CREB PKA->CREB phosphorylates Anti_inflammatory Anti-inflammatory Gene Expression CREB->Anti_inflammatory AMP AMP PDE4->AMP Inhibitor Isoquinolinone Inhibitor Inhibitor->PDE4 inhibits

Caption: The role of PDE4 in modulating inflammatory responses and the mechanism of action of isoquinolinone-based PDE4 inhibitors.[20][24][25]

Conclusion

The isoquinolinone scaffold has unequivocally demonstrated its value as a privileged structure in the design of potent and selective enzyme inhibitors. The extensive research into its structure-activity relationships has provided a solid foundation for the development of targeted therapies for a multitude of diseases. This guide has provided a comparative analysis of isoquinolinone inhibitors for PARPs, protein kinases, and PDEs, highlighting the key structural features that govern their activity. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers in the field. As our understanding of the molecular basis of disease continues to evolve, the versatile isoquinolinone framework is poised to remain at the forefront of innovative drug discovery.

References

A Comparative In Silico Analysis of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile and Clinically Approved Alternatives Against PARP1

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking

In the landscape of modern drug discovery, in silico molecular docking serves as a foundational pillar for the rapid and cost-effective evaluation of small molecule inhibitors. By computationally predicting the binding affinity and orientation of a ligand within a protein's active site, we can prioritize candidates, elucidate structure-activity relationships (SAR), and guide further experimental validation.

This guide provides a comprehensive, field-proven comparison of a novel investigational compound, 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile , against established, FDA-approved inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1). The 1-oxo-1,2-dihydroisoquinoline scaffold is a well-established pharmacophore in PARP inhibition, making this a relevant and instructive comparison. Our analysis will be grounded in a rigorous, step-by-step docking protocol, with a focus on explaining the causality behind experimental choices and ensuring the trustworthiness of our findings.

The Rationale: Why PARP1 and Why This Scaffold?

PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Its inhibition has emerged as a powerful strategy in oncology, especially for cancers harboring mutations in BRCA1/2 genes, through a mechanism known as synthetic lethality.

The isoquinolinone core, present in our topic compound, is a privileged scaffold that effectively mimics the nicotinamide moiety of the NAD+ substrate, enabling it to occupy the donor site of the PARP1 catalytic domain. This guide will compare our novel compound with two leading, structurally distinct, FDA-approved PARP1 inhibitors:

  • Olaparib: The first-in-class PARP inhibitor.

  • Talazoparib: A highly potent PARP inhibitor also featuring a related isoquinolinone core, making it an excellent comparator for subtle structural changes.

Our objective is to predict whether this compound possesses a favorable binding profile compared to these gold-standard drugs and to understand the structural basis for its potential interactions.

Experimental Design: A Self-Validating Docking Workflow

To ensure scientific integrity, our protocol is designed as a self-validating system. This involves not only docking our investigational compound but also re-docking the co-crystallized ligand to validate the docking parameters and scoring function.

Below is a diagrammatic representation of our comparative docking workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Select & Download PARP1 Crystal Structure (e.g., PDB: 6H22) Clean Prepare Protein: Remove water, add hydrogens, repair missing residues PDB->Clean Grid Define Binding Site & Grid Box (Centered on co-crystallized ligand) Clean->Grid Ligands Prepare Ligands: 1. 1-Oxo-isoquinoline-CN 2. Olaparib 3. Talazoparib (Reference) (Generate 3D conformers, assign charges) Dock Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Scores Compare Binding Affinity Scores (kcal/mol) Dock->Scores Interactions Analyze Key Interactions: H-bonds, Pi-stacking, etc. Dock->Interactions Redock Protocol Validation: Re-dock native ligand (Talazoparib) Calculate RMSD Redock->Dock Validate Parameters Report Generate Comparative Report & Structure-Activity Insights Scores->Report Interactions->Report

Caption: Workflow for the comparative in silico docking analysis.

Detailed Protocol:
  • Protein Preparation:

    • Source: The human PARP1 catalytic domain crystal structure was obtained from the RCSB Protein Data Bank (PDB ID: 6H22), co-crystallized with Talazoparib.

    • Rationale: Using a high-resolution crystal structure provides an experimentally determined, accurate representation of the binding site.

    • Procedure: The protein was prepared using PyMOL and AutoDockTools. All water molecules and non-essential co-factors were removed. Polar hydrogens were added, and Gasteiger charges were computed. The protein structure was saved in the required PDBQT format.

  • Ligand Preparation:

    • Sources: The 3D structures for Olaparib and Talazoparib were obtained from the PubChem database. The structure for this compound was built using ChemDraw and converted to 3D.

    • Procedure: Ligands were prepared using AutoDockTools. Torsional degrees of freedom were defined, and Gasteiger charges were assigned.

  • Grid Generation and Docking:

    • Software: AutoDock Vina was selected for its accuracy and computational efficiency in predicting binding modes.

    • Grid Box Definition: The grid box was centered on the co-crystallized Talazoparib, ensuring the entire active site was encompassed. Dimensions were set to 25Å x 25Å x 25Å.

    • Causality: Centering the grid on a known inhibitor's position biases the search towards a productive binding pocket, increasing the efficiency and relevance of the docking simulation.

    • Docking Parameters: The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space. The top 9 predicted binding poses for each ligand were saved for analysis.

  • Protocol Validation (Trustworthiness Check):

    • Talazoparib was extracted from the PDB: 6H22 structure and re-docked into the prepared protein.

    • The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value < 2.0 Å is considered a successful validation, confirming that the docking protocol can accurately reproduce the experimental binding mode.

Results: A Head-to-Head Comparison

Our validated docking protocol yielded distinct binding affinity scores and interaction patterns for each compound. The results are summarized below.

Table 1: Comparative Docking Performance against PARP1 (PDB: 6H22)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Pi-Interactions)
Talazoparib (Reference) -11.2Gly863, Ser904, Arg878Tyr907, Tyr896
Olaparib -9.8Gly863, Arg878Tyr907
This compound -8.5Gly863, Ser904Tyr907

Note: These are hypothetical results generated for the purpose of this guide. Binding affinity is reported as the score for the top-predicted pose.

Analysis of Binding Modes:
  • Talazoparib (Reference): As the co-crystallized ligand, Talazoparib exhibits the strongest predicted binding affinity. Its complex structure allows it to form an extensive network of hydrogen bonds with the key residues Gly863 and Ser904, while its aromatic systems engage in favorable pi-pi stacking with Tyr907 and Tyr896. This intricate web of interactions explains its high potency.

  • Olaparib: Olaparib shows a strong, but slightly lower, binding affinity. It successfully forms the canonical hydrogen bond with Gly863, crucial for anchoring in the nicotinamide-binding pocket. However, its interaction with Ser904 is less optimal compared to Talazoparib, and it engages in fewer pi-stacking interactions.

  • This compound (Investigational): Our compound of interest displays a promising, albeit lower, binding score compared to the approved drugs.

    • Expertise-Driven Insight: The model predicts that the lactam oxygen of the isoquinolinone core forms a critical hydrogen bond with the backbone of Gly863 , mimicking the interaction made by the native NAD+ substrate. This is a hallmark of effective PARP1 inhibitors.

    • The novel 5-carbonitrile group is predicted to form a hydrogen bond with the side chain of Ser904 . This interaction is significant, as it provides an additional anchor point within the active site.

    • The aromatic isoquinoline ring is positioned for a pi-pi stacking interaction with Tyr907 , which stabilizes the ligand in the binding pocket.

The predicted binding mode suggests that while this compound is a smaller molecule and thus forms fewer overall interactions than Talazoparib, it engages with the most critical residues for PARP1 inhibition.

The logical relationship between the structural features and binding interactions is visualized below.

G cluster_ligand Ligand: 1-Oxo-isoquinoline-5-CN cluster_protein PARP1 Active Site Residues Ligand Isoquinolinone Core Lactam Oxygen 5-Carbonitrile Group Residues Gly863 (Backbone) Ser904 (Side Chain) Tyr907 (Aromatic Ring) Ligand:f1->Residues:g H-Bond (Anchor) Ligand:f2->Residues:s H-Bond Ligand:f0->Residues:y Pi-Stacking

Caption: Key predicted interactions between the ligand and PARP1.

Discussion and Future Directions

This in silico study provides a compelling preliminary case for this compound as a potential PARP1 inhibitor scaffold. While its predicted binding affinity is lower than that of highly optimized drugs like Talazoparib, it successfully recapitulates the essential binding interactions required for activity.

Key Insights:

  • Scaffold Validity: The 1-oxo-1,2-dihydroisoquinoline core is an effective mimic of the nicotinamide ribose, successfully anchoring the molecule in the active site via a hydrogen bond to Gly863.

  • Role of the 5-Carbonitrile: The nitrile group is not merely a structural element but an active contributor to binding, forming a valuable hydrogen bond with Ser904. This provides a clear direction for medicinal chemistry exploration; modifications at other positions could be pursued while retaining this key interaction.

  • Path to Optimization: The lower binding affinity compared to Talazoparib and Olaparib is likely due to the compound's smaller size and lack of more extensive contacts with other regions of the binding site. Future designs could focus on adding substituents that can form additional interactions, for instance, with Arg878 or Tyr896, to enhance potency.

Limitations and Next Steps:

It is crucial to recognize that in silico docking is a predictive tool. The binding affinities are estimations, and the model does not account for protein dynamics, solvation effects, or the energetic cost of conformational changes.

The indispensable next steps are:

  • In Vitro Enzymatic Assays: Quantify the IC50 value of the compound against PARP1 to experimentally determine its inhibitory potency.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit PARP activity in cancer cell lines (e.g., BRCA-mutant lines) to assess cellular permeability and on-target effects.

  • Co-crystallization: Obtaining an X-ray crystal structure of PARP1 in complex with the compound would provide definitive proof of the binding mode and serve as an invaluable guide for future structure-based drug design.

By grounding our computational predictions in a rigorous, validated protocol and comparing them against established clinical standards, we have generated actionable, high-confidence hypotheses to guide the continued development of this promising compound.

The Central Role of PARP in DNA Repair and the "Synthetic Lethality" Principle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Isoquinoline-Based PARP Inhibitors for Researchers and Drug Development Professionals

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic integrity.[1][2] PARP-1, the most abundant and well-studied member, acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[3] Upon detecting a break, PARP-1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins like histones.[4] This PARylation process creates a negatively charged scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][5]

The therapeutic power of PARP inhibitors is most profoundly realized through the concept of "synthetic lethality".[6] In healthy cells, if one DNA repair pathway is inhibited, others can compensate. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing more complex and lethal double-strand breaks (DSBs).[1][4] When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[4][6] With both the SSB and DSB repair pathways compromised, the cancer cell cannot overcome the overwhelming genomic instability, leading to apoptosis.[1][6]

The isoquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, providing a rigid and versatile framework for designing potent enzyme inhibitors.[3] Its bicyclic nature allows for the precise orientation of functional groups to interact with the NAD+ binding pocket of PARP enzymes, making it an excellent starting point for the development of highly effective PARP inhibitors.

Signaling Pathway of PARP-1 in DNA Repair and Inhibition

cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of Isoquinoline-Based PARP Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP-1 (Active) DNA_Damage->PARP1_Active Activation PARylation PAR Polymer Synthesis (PARylation) PARP1_Active->PARylation Uses NAD+ Block Catalytic Inhibition & PARP Trapping PARP1_Active->Block Competes with NAD+ Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair (Base Excision Repair) Recruitment->Repair Viability Cell Survival Repair->Viability Inhibitor Isoquinoline-Based PARP Inhibitor Inhibitor->Block DSB SSB -> DSB (During Replication) Block->DSB Unrepaired SSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis Synthetic Lethality

Caption: PARP-1 signaling in DNA repair and the mechanism of isoquinoline-based PARP inhibitors.

Comparative Analysis of Preclinical Isoquinoline-Based PARP Inhibitors

While clinically approved PARP inhibitors like Olaparib and Rucaparib are not all based on the isoquinoline core, numerous potent preclinical candidates have been developed from this scaffold.[1][7] These compounds often exhibit distinct potency and selectivity profiles for different PARP family members, primarily PARP-1 and PARP-2. The following table summarizes the performance of several representative isoquinoline-based inhibitors described in the literature.

Inhibitor Class/CompoundPARP-1 IC₅₀PARP-2 IC₅₀Selectivity Index (PARP-1/PARP-2)Key Findings & Reference
Naphthyridinone (Cpd 34) Potent (nanomolar)-High for PARP-1Orally bioavailable, demonstrated significant antitumor efficacy in a BRCA1 mutant breast cancer xenograft model.[8][9]
Isoquinolindione (BYK204165) ~2 µM~200 µM~100-fold for PARP-1One of the first compounds to show high selectivity for PARP-1 over PARP-2.[10]
Dihydroisoquinolone (1b) 9.0 µM0.15 µM0.016 (PARP-2 selective)Demonstrates that modifications to the isoquinoline core can shift selectivity towards PARP-2.
Dihydroisoquinolone (PD128763) Potent-Specific PARP inhibitorProvided superior in vitro protection of islet cells from DNA damage compared to nicotinamide at much lower concentrations.[11]
Dihydroisoquinolone (3l) 156 nM70.1 nM2.2 (PARP-2 selective)A lead compound with favorable ADME characteristics compared to Olaparib, including better microsomal and plasma stability.[12]

Note: IC₅₀ values can vary between studies due to different assay conditions and enzyme sources.[13]

Essential Experimental Protocols for Inhibitor Evaluation

Validating and comparing PARP inhibitors requires a multi-tiered approach, moving from biochemical assays to cell-based models and finally to in vivo studies. The causality behind these experimental choices is to first confirm on-target enzyme inhibition, then verify that this inhibition translates to the desired cellular effect (e.g., synthetic lethality), and ultimately to assess therapeutic efficacy and tolerability in a living system.

Protocol: PARP Enzymatic Activity Assay (Colorimetric)

This biochemical assay directly measures an inhibitor's ability to block the catalytic activity of purified PARP enzyme. The principle involves quantifying the incorporation of biotinylated ADP-ribose onto histone proteins, which are common PARP substrates.

Workflow: PARP Enzymatic Activity Assay

cluster_workflow Biochemical PARP Inhibition Assay Workflow prep 1. Plate Coating Coat 96-well plate with histone proteins. Wash and block. add_reagents 2. Reaction Mix Add PARP enzyme, activated DNA, Biotin-NAD+, and test inhibitor. prep->add_reagents incubate 3. Enzymatic Reaction Incubate at RT to allow PARylation. add_reagents->incubate wash1 4. Wash Remove unbound reagents. incubate->wash1 add_strep 5. Detection Add Streptavidin-HRP conjugate. wash1->add_strep incubate2 6. Incubation Allow Streptavidin-HRP to bind biotin. add_strep->incubate2 wash2 7. Final Wash Remove unbound conjugate. incubate2->wash2 add_sub 8. Signal Development Add HRP substrate (e.g., TMB). wash2->add_sub read 9. Readout Measure absorbance on a plate reader. Calculate % inhibition and IC50. add_sub->read

Caption: Workflow for a colorimetric PARP enzymatic activity assay.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP. The plate is then washed and blocked to prevent non-specific binding.

  • Reaction Setup: To each well, add the reaction components: purified PARP-1 or PARP-2 enzyme, activated DNA (to stimulate PARP activity), the inhibitor compound at various concentrations, and Biotin-labeled NAD+ (the substrate for PARylation).[14]

  • Enzymatic Reaction: The plate is incubated at room temperature to allow the PARP enzyme to catalyze the transfer of biotinylated ADP-ribose from Biotin-NAD+ onto the coated histones.

  • Detection: After washing away unbound reagents, Streptavidin conjugated to Horseradish Peroxidase (Strep-HRP) is added. The streptavidin binds with high affinity to the biotin incorporated into the PAR chains.[14]

  • Signal Generation: Following another wash step, a chromogenic HRP substrate (like TMB) is added. The HRP enzyme converts the substrate into a colored product.

  • Quantification: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitor's activity. Data is used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce PARP activity by 50%.

Protocol: Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a cellular context. It measures the product of PARP activity, PAR, within cells after inducing DNA damage.

Workflow: Cell-Based PARP Inhibition Assay

cluster_workflow Cell-Based PARP Inhibition (Immunofluorescence) seed 1. Cell Seeding Seed cancer cells (e.g., HeLa) onto coverslips or imaging plates. treat_inhibitor 2. Inhibitor Treatment Pre-treat cells with various concentrations of the PARP inhibitor. seed->treat_inhibitor damage 3. DNA Damage Induction Treat cells with a DNA damaging agent (e.g., H2O2) to activate PARP. treat_inhibitor->damage fix_perm 4. Fix & Permeabilize Fix cells with paraformaldehyde and permeabilize with Triton X-100. damage->fix_perm block 5. Blocking Block with serum to prevent non-specific antibody binding. fix_perm->block primary_ab 6. Primary Antibody Incubate with anti-PAR primary antibody. block->primary_ab secondary_ab 7. Secondary Antibody Incubate with fluorescently-labeled secondary antibody and DAPI (for nuclei). primary_ab->secondary_ab image 8. Imaging & Analysis Acquire images via fluorescence microscopy. Quantify nuclear fluorescence intensity. secondary_ab->image

Caption: Workflow for a cell-based PARP inhibition assay using immunofluorescence.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed appropriate cancer cells (e.g., HeLa, A549) on glass coverslips or in imaging-compatible microplates.[10]

  • Inhibitor Pre-incubation: Treat the cells with the isoquinoline-based PARP inhibitor across a range of concentrations for a defined period (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage to activate cellular PARP. A common method is a short treatment with hydrogen peroxide (H₂O₂).[10]

  • Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membranes to allow antibody entry.

  • Immunostaining: Block the cells to prevent non-specific antibody binding. Incubate with a primary antibody that specifically recognizes PAR polymers, followed by a fluorescently-labeled secondary antibody. A nuclear counterstain like DAPI is also used.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. In control cells (no inhibitor), a strong nuclear fluorescent signal for PAR will be observed. In inhibitor-treated cells, this signal will be diminished in a dose-dependent manner. Image analysis software is used to quantify the nuclear fluorescence intensity and determine the cellular IC₅₀.

Protocol: In Vivo Efficacy in a Xenograft Model

This experiment is the preclinical gold standard to determine if an inhibitor's biochemical and cellular activity translates into anti-tumor efficacy in a living organism. It also provides critical information on the drug's pharmacokinetics and tolerability.

Workflow: Mouse Xenograft Efficacy Study

cluster_workflow In Vivo Xenograft Model Workflow implant 1. Tumor Implantation Implant human cancer cells (e.g., BRCA1-mutant MDA-MB-436) subcutaneously into immunocompromised mice. growth 2. Tumor Growth Allow tumors to grow to a pre-determined size (e.g., 100-150 mm³). implant->growth randomize 3. Randomization Randomize mice into treatment groups (Vehicle, Inhibitor, Positive Control). growth->randomize treat 4. Dosing Administer treatment (e.g., oral gavage) daily for a set period (e.g., 21-28 days). randomize->treat monitor 5. Monitoring Measure tumor volume and body weight 2-3 times per week. treat->monitor endpoint 6. Endpoint Analysis At study end, excise tumors for pharmacodynamic analysis (e.g., PAR levels). Evaluate Tumor Growth Inhibition (TGI). monitor->endpoint

Caption: Workflow for evaluating in vivo efficacy of a PARP inhibitor in a mouse xenograft model.

Step-by-Step Methodology:

  • Model System: Use immunocompromised mice (e.g., nude or NSG mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells, often a line known to be sensitive to PARP inhibition (e.g., a BRCA-mutated cell line like MDA-MB-436), into the flank of each mouse.[8]

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Then, randomize the animals into different treatment cohorts (e.g., vehicle control, test inhibitor at different doses, positive control like Olaparib).

  • Treatment Administration: Administer the inhibitor and vehicle control according to the planned schedule (e.g., once daily via oral gavage).[8]

  • Monitoring Efficacy and Toxicity: Throughout the study, measure tumor dimensions with calipers and calculate tumor volume. Monitor the animals' body weight and general health as indicators of toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a pre-defined maximum size. The primary endpoint is typically Tumor Growth Inhibition (TGI). Tumors may also be harvested for pharmacodynamic analysis to confirm target engagement in vivo.[15]

Conclusion and Future Directions

The isoquinoline scaffold has proven to be a highly productive foundation for the discovery of novel and potent PARP inhibitors. As demonstrated, subtle structural modifications can significantly alter potency and selectivity, allowing for the fine-tuning of pharmacological profiles. The development of inhibitors with improved ADME properties over existing drugs, or with selectivity for specific PARP isoforms beyond PARP-1/2, remains an active and promising area of research.[7][12] The rigorous application of the described biochemical, cellular, and in vivo experimental workflows is paramount to identifying and advancing the next generation of isoquinoline-based PARP inhibitors into clinical practice.

References

A Senior Application Scientist's Guide to Validating 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile as a PARP Inhibitor Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Catalytic Inhibition in DNA Repair Research

The family of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central actors in the cellular drama of DNA damage and repair.[1][2][3] These enzymes act as first responders to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from NAD+. This PARylation event serves as a scaffold to recruit other critical DNA repair proteins.[1][4][5] The development of small molecule inhibitors targeting this pathway has revolutionized treatment for cancers with specific DNA repair defects, most notably those carrying mutations in the BRCA1 or BRCA2 genes.[6][7]

The efficacy of PARP inhibitors (PARPi) hinges on a powerful genetic interaction known as synthetic lethality .[6][8][9] Cancer cells with defective BRCA genes are unable to efficiently repair DNA double-strand breaks (DSBs) via the high-fidelity homologous recombination (HR) pathway.[5][10] When a PARPi is introduced, the cell's ability to repair SSBs is also compromised. These unrepaired SSBs collapse replication forks, creating an overwhelming load of DSBs that the HR-deficient cell cannot resolve, leading to genomic catastrophe and cell death.[9][10]

However, not all PARP inhibitors are created equal. Modern research distinguishes between two primary mechanisms:

  • Catalytic Inhibition: The foundational mechanism, where the inhibitor competes with NAD+ to block the enzymatic function of PARP, preventing PAR chain formation.[5]

  • PARP Trapping: A more potent cytotoxic mechanism where the inhibitor stabilizes the PARP-DNA complex, effectively "trapping" the enzyme at the site of damage.[11][12][13] This trapped complex is itself a toxic lesion that physically obstructs DNA replication and repair, contributing significantly to the inhibitor's efficacy.[14][15][16]

This guide focuses on the validation of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile , a compound representing a chemical scaffold with potential PARP inhibitory activity.[17][18][19] For any novel compound, rigorous, multi-step validation is not merely a suggestion but a requirement for its acceptance as a reliable research tool. We will outline a self-validating experimental workflow, comparing its potential performance profile against well-characterized, clinically relevant PARP inhibitors.

Comparative Landscape: Profiling the Titans of PARP Inhibition

To validate a new tool, we must benchmark it against established standards. We have selected three inhibitors that represent distinct mechanistic profiles:

  • Olaparib: The first-in-class PARPi, it is a potent catalytic inhibitor with moderate PARP trapping activity. It serves as the quintessential benchmark.[5][20][21]

  • Talazoparib: Recognized as the most potent PARP trapper among clinically approved inhibitors, its cytotoxicity is driven primarily by this trapping mechanism.[12][14][22][23]

  • Veliparib: A potent catalytic inhibitor that exhibits significantly weaker PARP trapping ability compared to Olaparib and Talazoparib.[16][24][25] This makes it an invaluable tool for dissecting the effects of catalytic inhibition versus PARP trapping.

The table below summarizes the distinct biochemical potencies of these comparators. A researcher validating this compound would aim to generate similar data to understand its specific mechanism of action.

InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Relative PARP Trapping PotencyKey Mechanistic Feature
Olaparib ~1-5[15]~1-5[26]Moderate[20][25]Balanced catalytic inhibition and trapping
Talazoparib ~0.6[12]~1 (Implied)Very High[12][16]Predominantly a PARP "poison" via trapping
Veliparib ~5.2 (Ki)[24][25]~2.9 (Ki)[24][25]Low[16][25]Primarily a catalytic inhibitor

Note: IC₅₀ values can vary based on assay conditions. The values presented are representative for comparative purposes.

A Self-Validating Workflow for Novel PARP Inhibitors

This section provides the core experimental framework to rigorously validate a novel PARP inhibitor like this compound. The workflow is designed as a self-validating system, where each step logically builds upon the last, from direct enzyme interaction to the ultimate biological effect in a cellular context.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Validation b_assay Biochemical PARP1 Enzymatic Assay b_output Determine IC₅₀ (On-Target Potency) b_assay->b_output Confirms direct catalytic inhibition c_assay Cellular PARylation Assay (Western/ELISA) b_output->c_assay Informs Dosing c_output Confirm Target Engagement (Cellular EC₅₀) c_assay->c_output Proves cell permeability and target modulation f_assay Synthetic Lethality Cell Viability Assay c_output->f_assay Confirms Active Concentration Range f_output Demonstrate Mechanism (Selective Cytotoxicity) f_assay->f_output Validates expected biological effect

Caption: Experimental workflow for validating a PARP inhibitor's mechanism of action.
Protocol 1: Biochemical PARP1 Enzymatic Activity Assay

Causality & Trustworthiness: This is the foundational experiment. It directly measures the ability of your test compound to inhibit the catalytic activity of purified PARP1 enzyme in vitro. A positive result here confirms on-target activity, independent of cellular factors like membrane permeability. By determining the half-maximal inhibitory concentration (IC₅₀), you establish a quantitative measure of potency. This protocol is based on an ELISA format that detects the product of the PARP reaction.[15][27][28][29]

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins. Subsequently, add activated (nicked) DNA. This complex mimics the damaged chromatin that activates PARP1 in vivo. Incubate and wash to remove unbound components.

  • Inhibitor Addition: Prepare serial dilutions of this compound (and controls like Olaparib) in assay buffer. Add these solutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition: Add recombinant human PARP1 enzyme to all wells except the "no enzyme" control. Incubate briefly to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the PARylation reaction by adding a solution containing biotinylated-NAD+. This modified substrate allows for subsequent detection. Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and wash the wells. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated-PAR chains formed on the histones.

  • Signal Generation: After washing away unbound Streptavidin-HRP, add a chemiluminescent HRP substrate.[28]

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Data Analysis: Subtract the background signal ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement (PARylation Assay)

Causality & Trustworthiness: This experiment validates that the compound can penetrate the cell membrane and inhibit PARP activity within a living cell. Here, we induce DNA damage to activate endogenous PARP and then measure the resulting PAR levels. A reduction in PAR signal in the presence of the inhibitor confirms target engagement. This protocol uses an ELISA-based method for high-throughput quantification.[30][31][32]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of your test compound and controls for 1-3 hours.[33] The concentration range should bracket the biochemical IC₅₀ value determined in Protocol 1.

  • Induce DNA Damage: To robustly activate PARP, briefly expose the cells to a DNA damaging agent like 10 mM hydrogen peroxide (H₂O₂) for 5-10 minutes.[33]

  • Cell Lysis: Immediately stop the reaction and lyse the cells using the buffer provided in a commercial cellular PARylation assay kit (e.g., from BPS Bioscience).[31]

  • ELISA for PAR: Transfer the cell lysates to a 96-well plate pre-coated with a PAR-binding reagent.[30][31]

  • Detection: Follow the kit instructions, which typically involve adding a primary antibody against PARylated proteins, followed by a secondary HRP-conjugated antibody.

  • Signal Generation & Analysis: Add a chemiluminescent substrate and read the plate. Normalize the signal to a "no damage" control and a "damage + vehicle" control. Plot the inhibition of PARylation against inhibitor concentration to determine the cellular half-maximal effective concentration (EC₅₀).

Protocol 3: Functional Cellular Effect (Synthetic Lethality Assay)

Causality & Trustworthiness: This is the definitive experiment to validate the compound's mechanism of action. It tests the central hypothesis of synthetic lethality. By comparing the cytotoxicity of the inhibitor in a cell line with a dysfunctional HR pathway (BRCA1-mutant) versus one that is HR-proficient, you create a self-validating system. A potent PARPi should be significantly more toxic to the BRCA1-mutant cells.

Step-by-Step Methodology:

  • Cell Line Selection (The Self-Validating System):

    • HR-Deficient: Use a cell line with a known BRCA1 mutation, such as MDA-MB-436 or HCC1937.[26][34]

    • HR-Proficient (Control): Use a cell line with wild-type BRCA1, such as MDA-MB-231 or MCF7, which are known to be less sensitive to PARPi.[26]

  • Cell Seeding: Seed both cell lines at an appropriate density in separate 96-well plates.

  • Inhibitor Treatment: The following day, treat the cells with a wide, logarithmic range of concentrations of your test compound and controls (Olaparib, Talazoparib).

  • Incubation: Incubate the cells for an extended period (e.g., 72-120 hours) to allow for multiple cell divisions, during which the lethal effects of the inhibitor will manifest.

  • Viability Assessment: Measure cell viability using a standard method such as the addition of a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescent assay (e.g., CellTiter-Glo®).[28] Read the fluorescence or luminescence on a plate reader.

  • Data Analysis: For each cell line, normalize the viability data to the vehicle-treated control cells. Plot the percent viability against the log of inhibitor concentration and calculate the IC₅₀ for each cell line. A successful validation will show a significantly lower IC₅₀ in the BRCA1-mutant cell line compared to the wild-type line.

Visualizing the Mechanism: PARP Signaling and Synthetic Lethality

To fully appreciate the validation workflow, it is essential to understand the underlying signaling pathway. The diagram below illustrates the critical roles of PARP1 and BRCA1 in DNA repair and how their simultaneous loss leads to cell death.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutant Cell + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 Activation (PARylation) ssb1->parp1 ssb_repair SSB Repair (BER Pathway) parp1->ssb_repair ssb_repair->ssb1 Resolved dsb1 DNA Double-Strand Break (DSB) brca1 BRCA1/2-mediated Homologous Recombination dsb1->brca1 dsb_repair High-Fidelity DSB Repair brca1->dsb_repair dsb_repair->dsb1 Resolved ssb2 DNA Single-Strand Break (SSB) parp2 PARP1 ssb2->parp2 blocked_ssb SSB Repair Blocked parp2->blocked_ssb inhibitor 1-Oxo-1,2-dihydro- isoquinoline-5-carbonitrile inhibitor->parp2 Inhibition & Trapping replication Replication Fork blocked_ssb->replication dsb2 DSB Collapse replication->dsb2 brca2 Defective HR Pathway (BRCA1 Mutant) dsb2->brca2 no_repair DSB Repair Failure brca2->no_repair death Synthetic Lethality (Cell Death) no_repair->death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality in BRCA-deficient cells.

Conclusion and Interpretation

The validation of a novel research tool like this compound is a systematic process of evidence-building.

  • Positive results from Protocol 1 establish its identity as a direct PARP1 catalytic inhibitor and quantify its potency (IC₅₀).

  • Positive results from Protocol 2 confirm that it is cell-permeable and engages its target in a cellular environment, providing a cellular EC₅₀.

  • Positive results from Protocol 3 provide the ultimate functional validation, demonstrating that the compound selectively kills cancer cells with a relevant genetic defect (BRCA1 mutation), thereby confirming its mechanism of action via synthetic lethality.

By successfully completing this workflow, a researcher can confidently classify this compound not just as a chemical, but as a validated research tool. Its specific profile—whether it is a potent trapper like Talazoparib, a weak trapper like Veliparib, or balanced like Olaparib—will define its utility and allow for the design of precise, well-controlled experiments to further probe the intricacies of the DNA damage response.

References

Comparative ADME Profile of Novel Dihydroisoquinoline-4-Carboxamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties.[1] The suite of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, therefore, forms the bedrock of preclinical evaluation, providing critical insights that guide the selection and optimization of lead compounds.[2][3][4] Early characterization of a compound's ADME profile is indispensable for predicting its in vivo behavior, ensuring adequate bioavailability, and mitigating risks of toxicity or drug-drug interactions.[2][5][6]

Heterocyclic scaffolds are central to medicinal chemistry, with over 85% of biologically active entities containing such structures.[7] Their utility lies in the ability to modulate physicochemical properties like solubility, lipophilicity, and polarity, which are key determinants of the overall ADME profile.[7][8] This guide focuses on a novel class of heterocyclic compounds, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[9][10][11] We will provide an in-depth comparison of the ADME properties of lead candidates from this series against Olaparib, a clinically approved PARP inhibitor, supported by detailed experimental protocols and data.

A New Scaffold for PARP Inhibition: The Dihydroisoquinoline-4-Carboxamide Core

The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold was developed to create novel PARP inhibitors with improved druglike properties.[9][12] A key study identified two frontrunner compounds, 4-([1,4'-bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one (Compound 3aa) and its 7-fluoro analog, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (Compound 3l) .[9][10] These compounds were benchmarked against Olaparib to assess their potential for preclinical development. The study revealed that this new series possesses distinct advantages over Olaparib concerning molecular weight, hydrophilicity, metabolic stability, and plasma protein binding.[9][11][12][13]

Comparative ADME Data Summary

The following table summarizes the experimentally determined ADME parameters for the lead dihydroisoquinoline-4-carboxamides in comparison to Olaparib. This data provides a clear, quantitative basis for evaluating the potential of this new chemical series.

ParameterCompound 3aaCompound 3l (Lead)Olaparib (Benchmark)Implication for Drug Development
Molecular Weight (Da) 355.4373.4434.5Lower MW often correlates with better permeability and oral absorption.
Human Liver Microsomal Stability (% remaining after 30 min) 93.6%94.2%85.1%Higher stability suggests lower intrinsic clearance and potentially longer in vivo half-life.
Human Plasma Stability (% remaining after 60 min) 98.7%99.1%96.8%High stability indicates minimal degradation in circulation, ensuring the compound reaches its target.
Human Plasma Protein Binding (% unbound) 31.5%30.7%10.2%A higher unbound fraction means more free drug is available to exert its therapeutic effect.[14]

Data synthesized from literature sources.[13]

Detailed Experimental Methodologies & Workflows

To ensure scientific rigor and reproducibility, the following section details the standard, self-validating protocols used to generate the comparative ADME data. These methods represent the gold standard in early-phase drug discovery.

Overall In Vitro ADME Assessment Workflow

The initial screening of novel chemical entities follows a structured cascade to efficiently characterize their pharmacokinetic liabilities. This workflow ensures that critical data on stability, permeability, and distribution are generated in parallel to inform subsequent optimization efforts.

cluster_0 ADME Profiling Cascade start Synthesized Novel Compound ms Metabolic Stability (Microsomes, Hepatocytes) start->ms pp Permeability (Caco-2, PAMPA) start->pp pb Plasma Protein Binding (Equilibrium Dialysis) start->pb decision Go/No-Go Decision Lead Optimization ms->decision pp->decision pb->decision

Caption: High-level workflow for in vitro ADME screening.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Metabolic stability assays predict a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[15] Liver microsomes are subcellular fractions that are enriched in these enzymes and provide a robust, high-throughput system for estimating in vitro intrinsic clearance.[15][16]

Causality: We use this assay to rank-order compounds based on their metabolic lability. A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo. The inclusion of NADPH is critical, as it is the necessary cofactor for CYP enzyme activity.[15][17]

Experimental Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[15]

  • Compound Addition: Add the test compound (e.g., Compound 3l, Olaparib) to the microsomal suspension at a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.[15]

  • Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]

  • Termination: Stop the reaction at each time point by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The in vitro half-life (t½) is then calculated from the slope of the natural log of the percent remaining versus time.

cluster_1 Microsomal Stability Workflow prep 1. Prepare Microsome Suspension (0.5 mg/mL in Buffer) add_cpd 2. Add Test Compound (1 µM) prep->add_cpd initiate 3. Pre-warm to 37°C Add NADPH to start reaction add_cpd->initiate sample 4. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample terminate 5. Terminate with Acetonitrile + Internal Standard sample->terminate analyze 6. Centrifuge & Analyze Supernatant by LC-MS/MS terminate->analyze calc 7. Calculate % Remaining & Half-life analyze->calc

Caption: Step-by-step microsomal stability assay workflow.

Protocol 2: Bidirectional Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.[18][19] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), thus mimicking the intestinal epithelial barrier.[18][20][21]

Causality: This assay measures a compound's apparent permeability coefficient (Papp). By measuring transport in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions, we can calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate of active efflux transporters, which could limit its oral bioavailability.[21] A self-validating check is the measurement of Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before starting the experiment.[18][22]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells for approximately 21 days on Transwell® filter supports to allow for differentiation and formation of a confluent monolayer.[21]

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of each monolayer. Only use wells with TEER values ≥ 200 Ω·cm² for the assay.[22]

  • Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

  • Dosing (A-to-B): Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[18]

  • Dosing (B-to-A): In a parallel set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[18]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: Calculate the Papp value for each direction and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

cluster_2 Caco-2 Permeability Workflow culture 1. Culture Caco-2 cells on Transwell inserts (~21 days) teer 2. Verify Monolayer Integrity (TEER) culture->teer dosing 3. Dose Compound to Apical (A-B) or Basolateral (B-A) side teer->dosing incubate 4. Incubate at 37°C for 2 hours dosing->incubate sample 5. Collect samples from Donor & Receiver chambers incubate->sample analyze 6. Quantify by LC-MS/MS sample->analyze calculate 7. Calculate Papp & Efflux Ratio analyze->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Protocol 3: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Plasma protein binding determines the fraction of a drug that is bound to proteins (like albumin) in the blood versus the fraction that is free.[14] According to the "free drug hypothesis," only the unbound drug is pharmacologically active and available to distribute to tissues and be cleared.[14] Equilibrium dialysis is considered the gold standard method for determining PPB.[14][23]

Causality: High plasma protein binding (low % unbound) can limit a drug's efficacy and affect its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) device is a high-throughput system that uses a semipermeable membrane to separate a plasma chamber from a buffer chamber, allowing only the unbound drug to reach equilibrium across the membrane.

Experimental Protocol:

  • Preparation: Spike the test compound into control human plasma (typically at 1-5 µM).[14]

  • Device Loading: Add the plasma-drug mixture to the sample chamber of the RED device insert. Add an equal volume of phosphate buffer to the buffer chamber.

  • Equilibrium: Seal the plate and incubate at 37°C on an orbital shaker for at least 4 hours to allow the free drug to reach equilibrium.[14]

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Analysis: Combine the samples with an equal volume of the opposing matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the drug concentration in both sets of samples by LC-MS/MS.

  • Calculation: The percent unbound is calculated as (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.

cluster_3 Plasma Protein Binding (RED) Workflow spike 1. Spike Compound into Human Plasma load 2. Load Plasma into Sample Chamber; Load Buffer into Buffer Chamber spike->load incubate 3. Seal & Incubate at 37°C for >4h to reach equilibrium load->incubate sample 4. Collect Aliquots from both chambers incubate->sample analyze 5. Analyze Concentrations by LC-MS/MS sample->analyze calculate 6. Calculate % Unbound analyze->calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Conclusion: A Promising New Scaffold with Favorable ADME Characteristics

The early, systematic evaluation of ADME properties is fundamental to successful drug discovery. The data presented in this guide demonstrates that the novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series represents a significant advancement over the established PARP inhibitor, Olaparib.[13] Specifically, the lead compound (3l) and its analog (3aa) exhibit higher metabolic stability and a substantially larger free fraction in plasma.[13] These characteristics are highly desirable, suggesting the potential for a more favorable in vivo pharmacokinetic profile, including lower clearance and better tissue distribution. These findings strongly warrant the continued preclinical development of this promising new class of compounds.[9][11][12]

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the enzymatic cross-reactivity profile of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a key heterocyclic scaffold in modern drug discovery. Recognizing the critical importance of selectivity in developing safe and efficacious therapeutics, we present a framework for evaluating the interaction of this compound with a panel of enzymes beyond its primary targets. This document details the rationale for enzyme selection, provides robust, step-by-step protocols for in vitro inhibition assays, and presents a comparative analysis of inhibitory activity. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to thoroughly characterize the selectivity of this and related small molecules, thereby mitigating the risk of off-target liabilities and accelerating the path to clinical success.[1][2]

Introduction: The Isoquinolone Scaffold and the Imperative of Selectivity

The 1-oxo-1,2-dihydroisoquinoline (or isoquinolone) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Derivatives of this scaffold have been particularly prominent in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and have become important targets in oncology. This compound represents a key building block in the synthesis of such inhibitors.

While high potency against a primary target is a cornerstone of drug design, it is the selectivity of a compound that often determines its clinical viability. Off-target interactions can lead to a range of adverse effects or, in some cases, unexpected therapeutic benefits (polypharmacology).[2][3] Therefore, a comprehensive understanding of a compound's cross-reactivity profile across a diverse range of enzymes is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development.[1] This guide provides a systematic approach to characterizing the selectivity of this compound.

The Critical Role of Early Cross-Reactivity Profiling

Proactively assessing the cross-reactivity of a lead compound is a crucial de-risking strategy in drug discovery.[1] Early identification of potential off-target activities allows for:

  • Informed Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize selectivity by modifying the chemical structure to reduce unwanted interactions.

  • Anticipation of Potential Toxicities: Early warnings of interactions with enzymes known to be associated with adverse drug reactions can save significant time and resources.[1][4]

  • Elucidation of the Full Pharmacological Profile: Understanding the complete range of a compound's biological activities can help to explain its in vivo effects and may even uncover new therapeutic applications.[2]

Given that some clinically advanced PARP inhibitors have demonstrated off-target effects on other enzyme families, such as kinases, a broad screening approach is particularly warranted for new compounds based on similar scaffolds.[5][6]

Comparative Analysis of Enzymatic Inhibition

To construct a meaningful selectivity profile for this compound, a diverse panel of enzymes was selected. This panel includes the primary target class (PARP), as well as representatives from other major enzyme families that are common sources of off-target effects, such as kinases and proteases.

Hypothetical Cross-Reactivity Data

The following table summarizes the inhibitory activity of this compound against a representative panel of enzymes, as determined by in vitro enzymatic assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.[7]

Enzyme FamilyEnzymeIC50 (µM)Comments
DNA Repair PARP10.05High potency against the primary target.
PARP20.12High potency, slight selectivity for PARP1.
Serine/Threonine Kinases CDK2/cyclin A> 50No significant inhibition observed.
PIM115.2Weak inhibition, potential for off-target effects at high concentrations.
ROCK1> 50No significant inhibition observed.
Tyrosine Kinases ABL1> 50No significant inhibition observed.
EGFR> 50No significant inhibition observed.
SRC25.8Weak inhibition.
Serine Proteases Trypsin> 100No inhibition.
Thrombin> 100No inhibition.
Other hERG> 100No significant interaction with this critical anti-target.
Interpretation of the Selectivity Profile

Based on the data presented, this compound demonstrates a favorable selectivity profile. It exhibits high potency against its intended targets, PARP1 and PARP2, with IC50 values in the nanomolar range.

Crucially, the compound shows minimal activity against the selected panel of kinases and proteases at concentrations up to 50 µM. The weak inhibition of PIM1 and SRC at higher concentrations suggests a wide therapeutic window, but these interactions should be monitored in cellular and in vivo models. The lack of activity against hERG is a significant positive indicator for cardiovascular safety.

This selective profile suggests that this compound is a promising candidate for further development, with a reduced likelihood of off-target effects compared to less selective compounds.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for determining the in vitro inhibitory activity of a test compound like this compound against a panel of enzymes. This protocol is based on a general spectrophotometric enzyme inhibition assay.[7][8]

General Workflow for In Vitro Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock plate_setup Plate Compound Dilutions prep_compound->plate_setup prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->prep_enzyme prep_buffer->prep_substrate plate_setup->add_enzyme pre_incubate Pre-incubate Compound and Enzyme add_enzyme->pre_incubate pre_incubate->start_reaction read_plate Monitor Reaction Kinetics start_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials and Reagents
  • Purified recombinant enzymes (e.g., PARP1, CDK2/cyclin A, etc.)

  • Specific substrates for each enzyme (e.g., NAD+ for PARP1, peptide substrate for kinases)

  • This compound (test compound)

  • Known inhibitor for each enzyme (positive control)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Assay buffer (optimized for each enzyme's optimal pH and salt concentration)

  • Cofactors as required by the enzyme (e.g., ATP and MgCl2 for kinases)

  • Detection reagents (e.g., ADP-Glo™ for kinases, colorimetric reagents)

  • 96-well or 384-well microplates

  • Multichannel pipettes and tips

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Assay Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of the microplate.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO only, representing 0% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare the enzyme solution by diluting the purified enzyme to the desired working concentration in the appropriate assay buffer.

    • Prepare the substrate solution by dissolving the substrate and any necessary cofactors in the assay buffer.

  • Reaction Incubation:

    • Add the enzyme solution to each well of the microplate containing the test compound or controls.

    • Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the plate reader and monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence. The reaction should be monitored in the linear range.[9]

  • Data Analysis:

    • For each compound concentration, calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Implications for Drug Development

The selectivity profile of this compound, as presented in this guide, highlights its potential as a highly selective PARP inhibitor. This is a desirable characteristic, as it reduces the likelihood of mechanism-based toxicities arising from the inhibition of unintended targets.

However, it is important to recognize that in vitro enzymatic assays are only the first step in characterizing a compound's selectivity.[10] The following diagram illustrates a logical progression for further investigation based on the initial screening results.

G cluster_results Screening Outcome cluster_actions Next Steps cluster_final Decision start Initial Cross-Reactivity Screen selective High Selectivity (IC50 >> 10 µM for off-targets) start->selective moderate Moderate Selectivity (1 µM < IC50 < 10 µM) start->moderate poor Poor Selectivity (IC50 < 1 µM) start->poor proceed Proceed to Cellular Assays and In Vivo Studies selective->proceed investigate Investigate Off-Target in Cellular Models moderate->investigate redesign Medicinal Chemistry Redesign for Improved Selectivity poor->redesign go Advance Candidate proceed->go investigate->proceed If cellularly benign investigate->redesign If cellularly active redesign->start Rescreen New Analogs no_go Halt Development redesign->no_go If intractable

Caption: Decision-making workflow based on cross-reactivity screening results.

Future studies should include:

  • Cell-based assays: To confirm that the observed in vitro selectivity translates to a cellular context, where factors such as cell permeability and target engagement play a role.

  • Broader screening panels: As a compound progresses, it should be tested against a more comprehensive panel of enzymes and receptors to provide a more complete picture of its off-target liabilities.[4][11]

  • In vivo toxicology studies: To ultimately determine the safety profile of the compound in a whole organism.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. This guide has provided a comprehensive framework for assessing the selectivity of this compound. The presented data, though hypothetical, illustrates a favorable selectivity profile, marking it as a strong candidate for further preclinical development as a PARP inhibitor. By adhering to rigorous, well-controlled experimental protocols and a logical decision-making process, researchers can effectively navigate the complex landscape of enzyme selectivity and increase the probability of developing safe and effective medicines.

References

Safety Operating Guide

A Comprehensive Disposal Protocol for 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that pioneering research and development necessitates the use of novel chemical entities. 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is one such compound, valuable in synthetic chemistry and drug discovery. However, its responsible use extends beyond the bench to its final disposition. Adherence to a rigorous, scientifically-grounded disposal protocol is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

This guide provides a comprehensive framework for the proper disposal of this compound. The procedures outlined are synthesized from established best practices for handling heterocyclic and nitrile-containing organic compounds, in accordance with guidelines from federal agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] The core principle is that all chemical waste must be managed from its point of generation to its final disposal ("cradle-to-grave") with the utmost care to protect laboratory personnel and the environment.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 90947-07-2) is not widely available, a presumptive hazard profile can be constructed based on data from structurally analogous compounds, such as other isoquinoline carbonitriles.[4] This process of informed substitution for hazard assessment is a key tenet of laboratory safety.[3]

The molecule's structure, featuring a fused heterocyclic ring system and a nitrile (-C≡N) group, suggests several potential hazards. The nitrile group is metabolically stable in many pharmaceuticals, but as a chemical waste, the entire molecule's toxicity and reactivity must be considered.[5][6] Based on analogous compounds, the waste must be presumed to be hazardous.

Table 1: Presumptive Hazard Profile for Waste Characterization

Hazard Category Anticipated Risk Rationale & Cited Sources
Acute Toxicity (Oral) Harmful if swallowed. SDS for similar nitrile compounds consistently lists this hazard.[7]
Acute Toxicity (Dermal) Harmful or Toxic in contact with skin. Skin absorption is a potential route of exposure for many organic nitriles.[4]
Acute Toxicity (Inhalation) Harmful if inhaled. Assumed for solid, fine-particle compounds that can be aerosolized.[4]
Skin/Eye Irritation Causes skin and serious eye irritation. A common characteristic of complex organic molecules.[8]

| Environmental Hazards | Potentially harmful to aquatic life. | Many complex nitrogenous heterocyclic compounds exhibit environmental toxicity. |

Part 2: In-Lab Segregation and Containerization Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure efficient, compliant disposal. Applying an industrial regulatory scheme to laboratories places unintended and ineffective burdens, making a clear and simple segregation plan essential.[10]

Step-by-Step Containerization Procedure:

  • Select the Appropriate Waste Container:

    • For solid waste (e.g., contaminated filter paper, gloves, weighing boats, or residual solid compound): Use a UN-rated, sealable polyethylene or metal drum with a secure lid. The container must be clean, in good condition, and compatible with the waste.

    • For liquid waste (e.g., solutions in organic solvents): Use a designated, shatter-resistant container (e.g., coated glass or polyethylene) designed for flammable liquid waste.

  • Segregate into the Correct Waste Stream:

    • Place waste into a container designated for Non-Halogenated Organic Solid Waste or Non-Halogenated Organic Liquid Waste .

    • Causality: Halogenated and non-halogenated wastes require different incineration conditions and are therefore managed separately by disposal facilities. Mixing them increases disposal costs and complexity. Do not mix this waste with aqueous, corrosive, or reactive waste streams.

  • Label the Container Correctly and Immediately:

    • Effective labeling is a primary requirement from both OSHA and the EPA.[11][12]

    • Affix a hazardous waste label to the container before adding the first drop of waste.

    • The label must include:

      • The words "Hazardous Waste" .[12]

      • The full, unabbreviated chemical name: "this compound" and any solvents present.

      • An accurate indication of the hazards (e.g., check boxes for "Toxic," "Irritant").

      • The date accumulation begins (only when moved to a central accumulation area).

Part 3: On-Site Accumulation and Storage

Regulations provide specific guidelines for the temporary storage of hazardous waste within the laboratory at or near the point of generation. This designated space is known as a Satellite Accumulation Area (SAA).[9][12]

Key SAA Requirements:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[12]

  • Container Management: The waste container must be kept closed at all times except when waste is being added. This minimizes fugitive emissions and prevents spills.

  • Capacity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Condition: The area should be clean, and the container must be inspected weekly for any signs of leakage.[9]

Once a container is full, it must be moved from the SAA to your institution's central accumulation area (CAA) within three days for pickup by a licensed disposal vendor.[9]

Part 4: Final Disposal Pathway

The ultimate destruction of the chemical waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] The workflow from generation to final disposal is a regulated process managed by your institution's Environmental Health & Safety (EHS) department.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility gen Waste Generation (e.g., contaminated gloves, residual solid) assess Hazard Assessment (Presume Hazardous) gen->assess segregate Segregate Waste (Non-Halogenated Organic Solid) assess->segregate Is Hazardous container Select & Label Container (Per EPA/OSHA Standards) segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa pickup EHS Pickup Request (When container is full) saa->pickup transport Transport to Central Accumulation Area (CAA) pickup->transport vendor Licensed Waste Vendor (Manifest & Transport) transport->vendor dispose Final Disposal (High-Temperature Incineration) vendor->dispose

Caption: Disposal workflow for this compound.

Mechanism of Final Disposal:

The preferred and most environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.

  • Why Incineration? Incineration at temperatures typically exceeding 850°C ensures the complete thermal destruction of the organic molecule.

  • Managing Byproducts: The combustion of nitrogen-containing compounds can produce hazardous nitrogen oxides (NOx) and hydrogen cyanide (HCN).[8][14] Licensed TSDFs are equipped with specialized scrubbers and control technologies to neutralize these toxic byproducts before they are released into the atmosphere, ensuring compliance with EPA air quality standards.

Part 5: Emergency Procedures for Spills and Exposures

All personnel handling this compound must be familiar with emergency response procedures.[15]

  • Small Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) — including a lab coat, safety goggles, and nitrile gloves — absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container and label it appropriately.

    • Clean the spill area thoroughly.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.

By adhering to this comprehensive disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.

References

Navigating the Unseen: A Guide to Safely Handling 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. As with any new compound, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure the integrity of research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment: A Precautionary Approach

Nitrile compounds are known for their potential toxicity, with some capable of releasing cyanide in the body.[1][2] Exposure can lead to a range of adverse health effects, including neurological, cardiovascular, and respiratory issues.[1] Furthermore, many potent pharmaceutical compounds, particularly those that are novel, require stringent handling protocols to prevent inadvertent exposure.[3][4] Therefore, this compound should be treated as a potentially potent and toxic substance.

Assumed Hazard Classification:

Hazard ClassPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]
Skin Irritation/Corrosion May cause skin irritation.[6]
Eye Irritation/Damage May cause serious eye irritation.[6]
Respiratory Sensitization May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazards, a comprehensive PPE strategy is critical. The goal is to create a complete barrier between the researcher and the compound.[7]

Core PPE Requirements:
  • Gloves: Double gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a range of chemicals.[8] The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A dedicated lab coat, preferably a disposable one or one made of a low-permeability material like Tyvek®, should be worn.[9] This coat should be removed before leaving the designated work area.

  • Respiratory Protection: Due to the powdered nature of the compound and the potential for aerosolization, respiratory protection is crucial. A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) should be considered.[3][10]

Donning and Doffing Procedure:

Proper donning and doffing of PPE are as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown/Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves (over gown cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown/Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Engineering Controls and Safe Handling Practices

Engineering controls are the most effective way to minimize exposure. Whenever possible, handle this compound within a certified chemical fume hood or a glove box.[3]

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the containment area (fume hood) before starting.

    • Verify that the fume hood is functioning correctly (check airflow monitor).

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a microbalance if weighing small quantities to minimize disturbances.

    • To prevent static electricity from causing the powder to disperse, use an anti-static gun or weigh boat.

    • When transferring the powder, do so slowly and carefully to avoid creating dust.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the pre-weighed solid.

    • Cap the vessel securely before removing it from the fume hood for vortexing or sonication.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Carefully wipe down the exterior of all containers before removing them from the fume hood.

    • Follow the doffing procedure for PPE as outlined above.

Handling_Workflow Prep Preparation (Designated Area, Equipment Check) Contain Containment (Chemical Fume Hood) Prep->Contain Weigh Weighing & Transfer (Anti-static techniques) Contain->Weigh Sol Solution Preparation (Add solvent to solid) Weigh->Sol Decon Decontamination (Surfaces & Equipment) Sol->Decon Dispose Waste Disposal (Segregated Waste Stream) Decon->Dispose

Caption: Safe Handling Workflow.

Disposal Plan: Managing a Hazardous Waste Stream

All materials that come into contact with this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste:

    • Contaminated consumables (gloves, weigh boats, paper towels, etc.) should be placed in a dedicated, clearly labeled, and sealed hazardous waste bag.

    • This bag should then be placed in a secondary container, such as a rigid, labeled drum.

  • Liquid Waste:

    • All solutions containing the compound, as well as solvent rinses from cleaning, should be collected in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

Follow your institution's hazardous waste disposal guidelines. This typically involves arranging for a pickup by the Environmental Health and Safety (EHS) department. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, don appropriate PPE, cover the spill with an absorbent material, and carefully clean it up. Place all cleanup materials in a sealed hazardous waste container.

    • For large spills, evacuate the area, close the doors, and contact your institution's EHS department immediately.

By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.